4-(1,3,4-Oxadiazol-2-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENOJMGPELLGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419854 | |
| Record name | 4-(1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5378-27-8 | |
| Record name | 4-(1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1,3,4-Oxadiazol-2-yl)phenol
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] These five-membered heterocyclic rings are known for their metabolic stability, favorable pharmacokinetic properties, and ability to act as bioisosteres for ester and amide functionalities.[2] Their derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][4] This guide provides a comprehensive, technically-grounded protocol for the synthesis and rigorous characterization of a key derivative, 4-(1,3,4-Oxadiazol-2-yl)phenol. This molecule uniquely combines the versatile oxadiazole core with a phenol moiety, a critical functional group for establishing hydrogen bond interactions with biological targets and imparting potential antioxidant properties. The methodologies detailed herein are designed to be self-validating, providing researchers with a reliable framework for obtaining and confirming this high-value chemical entity.
Rationale and Synthetic Strategy
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones.[4] A particularly robust and accessible method involves the reaction of an acid hydrazide with a one-carbon synthon, such as an orthoester or, as detailed here, carbon disulfide.
Our strategy hinges on a two-step process commencing with a readily available starting material, 4-hydroxybenzoic acid. The retrosynthetic analysis is as follows:
Caption: Retrosynthetic pathway for this compound.
This approach is advantageous due to the commercial availability and low cost of the starting materials, as well as the generally high yields and straightforward purification procedures.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxybenzoic Hydrazide
The initial step is the conversion of an ester to its corresponding hydrazide via nucleophilic acyl substitution. This reaction is typically efficient and high-yielding.[5][6]
Protocol:
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxybenzoate (0.1 mol, 16.6 g) and 100 mL of absolute ethanol.
-
Hydrazine Addition: Stir the mixture until the solid is fully dissolved. Add hydrazine hydrate (N₂H₄·H₂O, 0.2 mol, ~10 mL) dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C.
Causality Behind Choices:
-
Ethanol as Solvent: It effectively dissolves the starting ester and is compatible with the reflux temperature.
-
Excess Hydrazine Hydrate: Using a stoichiometric excess of hydrazine hydrate drives the equilibrium towards the product, ensuring complete conversion of the ester.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the nucleophilic attack of hydrazine on the ester's carbonyl carbon.
Step 2: Synthesis of this compound
This key step involves the cyclization of the intermediate hydrazide. While several reagents can effect this transformation, the use of carbon disulfide in a basic medium is a classic and reliable method.[3][7]
Protocol:
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve 4-hydroxybenzoic hydrazide (0.05 mol, 7.6 g) and potassium hydroxide (0.05 mol, 2.8 g) in 100 mL of absolute ethanol.
-
Carbon Disulfide Addition: Add carbon disulfide (CS₂, 0.06 mol, ~3.6 mL) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux for 8-10 hours. During this period, the intermediate potassium dithiocarbazate salt precipitates.
-
Work-up: After cooling to room temperature, pour the reaction mixture carefully into 250 mL of ice-cold water.
-
Acidification & Isolation: Acidify the aqueous solution with dilute hydrochloric acid (HCl) until it is acidic to litmus paper (pH ~5-6). The target compound will precipitate out.
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and recrystallize from an ethanol-water mixture to yield pure this compound as a crystalline solid.
Causality Behind Choices:
-
Potassium Hydroxide (KOH): The basic medium is essential to deprotonate the hydrazide, forming a more nucleophilic species that readily attacks the carbon of CS₂.
-
Reflux Conditions: Provides the energy required for the intramolecular cyclization and elimination of hydrogen sulfide (H₂S), leading to the formation of the stable aromatic oxadiazole ring.
-
Acidification: Protonates the phenoxide and any remaining salt of the product, rendering the final compound insoluble in the aqueous medium for easy isolation.
Structural Characterization and Validation
Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system of analysis.
Caption: Experimental workflow from synthesis to final characterization.
Physicochemical Data
| Property | Expected Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol [8] |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~240-245 °C (Varies with purity) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The disappearance of the N-H stretching bands from the hydrazide precursor and the appearance of characteristic oxadiazole ring vibrations are key indicators of a successful reaction.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| ~3200-3400 | O-H (Phenolic) | Broad, strong absorption[9] |
| ~3050-3100 | C-H (Aromatic) | Sharp, weak to medium |
| ~1610-1625 | C=N (Oxadiazole Ring) | Medium to strong absorption[9][10] |
| ~1500-1580 | C=C (Aromatic Ring) | Multiple sharp absorptions |
| ~1240-1260 | C-O (Phenolic) | Strong absorption |
| ~1020-1080 | C-O-C (Oxadiazole Ring) | Strong absorption[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, serving as the definitive method for structural confirmation.
¹H NMR Spectroscopy (Expected Data in DMSO-d₆, 400 MHz) The choice of DMSO-d₆ as a solvent is crucial as it solubilizes the compound and allows for the observation of the exchangeable phenolic proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0-10.5 | Singlet (broad) | 1H | Phenolic -OH |
| ~9.2-9.5 | Singlet | 1H | Oxadiazole -CH |
| ~7.8-8.0 | Doublet | 2H | Aromatic protons ortho to oxadiazole |
| ~6.9-7.1 | Doublet | 2H | Aromatic protons ortho to -OH |
¹³C NMR Spectroscopy (Expected Data in DMSO-d₆, 100 MHz) ¹³C NMR confirms the number of unique carbon environments and their electronic nature. The chemical shifts of the oxadiazole carbons are particularly diagnostic.[12][13]
| Chemical Shift (δ, ppm) | Assignment |
| ~164-166 | C5 of Oxadiazole (C-H) |
| ~160-162 | C2 of Oxadiazole (C-Ar) |
| ~158-160 | C-OH of Phenyl Ring |
| ~128-130 | CH of Phenyl Ring (ortho to oxadiazole) |
| ~115-117 | CH of Phenyl Ring (ortho to -OH) |
| ~114-116 | C-ipso of Phenyl Ring (attached to oxadiazole) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z = 163.05[14] |
| High-Resolution MS (HRMS) | Calculated for C₈H₇N₂O₂⁺: 163.0502; Found: ± 5 ppm |
The fragmentation pattern in mass spectrometry can also provide structural information, often involving the cleavage of the oxadiazole ring.[15]
Conclusion
This guide outlines a reliable and well-characterized pathway for the synthesis of this compound. The described protocols, rooted in fundamental organic chemistry principles, provide a clear and reproducible method for obtaining this valuable heterocyclic compound. The multi-technique spectroscopic characterization ensures a self-validating workflow, confirming both the structural integrity and purity of the final product. For researchers in drug discovery and medicinal chemistry, this molecule serves as an excellent starting point for the development of novel therapeutic agents, leveraging the proven pharmacological potential of the 1,3,4-oxadiazole scaffold.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS 5378-27-8 [matrix-fine-chemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. updatepublishing.com [updatepublishing.com]
- 11. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide on the Physicochemical Properties of 4-(1,3,4-Oxadiazol-2-yl)phenol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(1,3,4-Oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole moiety is a bioisostere for carboxylic acids and amides, and its incorporation into phenolic scaffolds can modulate key drug-like properties.[1][2][3][4] This document delves into the synthesis, spectroscopic characterization, and critical physicochemical parameters, including solubility, acidity (pKa), and thermal stability. The interplay between the phenolic hydroxyl group and the oxadiazole ring dictates the molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this scaffold.
Molecular Structure and Key Features
This compound possesses a planar, aromatic structure characterized by the fusion of a phenyl ring with a 1,3,4-oxadiazole ring. The phenolic hydroxyl group at the para position is a key determinant of its acidic nature and potential for hydrogen bonding. The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which contributes to the molecule's polarity and metabolic stability.[1]
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | PubChem[5] |
| Molecular Weight | 162.15 g/mol | PubChem[6] |
| Monoisotopic Mass | 162.042927438 Da | PubChem[6] |
| XlogP (Predicted) | 1.1 | PubChem[5][6] |
Synthesis Pathway
The synthesis of this compound analogs is well-documented in the scientific literature. A common and effective method involves the cyclodehydration of N,N'-diacylhydrazines.[2][7] A plausible synthetic route to the title compound starts from 4-hydroxybenzoic acid.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Representative)
-
Synthesis of 4-Hydroxybenzohydrazide: 4-Hydroxybenzoic acid is first converted to its methyl ester. The resulting methyl 4-hydroxybenzoate is then refluxed with hydrazine hydrate in an alcoholic solvent to yield 4-hydroxybenzohydrazide.
-
Formation of N'-Formyl-4-hydroxybenzohydrazide: The 4-hydroxybenzohydrazide is then acylated using formic acid to produce N'-formyl-4-hydroxybenzohydrazide.
-
Cyclodehydration: The N'-formyl-4-hydroxybenzohydrazide is subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.[2][7] The reaction mixture is heated, and upon cooling, the product is precipitated by pouring it onto crushed ice. The crude product is then neutralized, filtered, and purified by recrystallization.[8]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring. Due to the para-substitution, two doublets corresponding to the ortho and meta protons relative to the hydroxyl group would be anticipated. A broad singlet for the phenolic hydroxyl proton would also be observed, the chemical shift of which is dependent on the solvent and concentration. The proton on the oxadiazole ring will appear as a singlet in the downfield region.[1][9][10]
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms. The carbons of the oxadiazole ring are expected to resonate at approximately 164 ppm and 162 ppm.[11] The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded.[1]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.
-
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C=N stretching of the oxadiazole ring is expected around 1615 cm⁻¹.[12]
-
C-O-C stretching of the oxadiazole ring can be observed in the 1000-1200 cm⁻¹ region.[12]
-
C-O stretching of the phenol will be present around 1250 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 162.
Physicochemical Properties
The physicochemical properties of a drug candidate are paramount to its success. For this compound, the interplay between the acidic phenol and the polar oxadiazole ring governs these characteristics.
Solubility
The solubility of a compound in aqueous and organic solvents is critical for its formulation and bioavailability. The presence of the phenolic hydroxyl group suggests some aqueous solubility, which can be significantly enhanced at higher pH due to deprotonation. The oxadiazole ring also contributes to the molecule's polarity. Conversely, the aromatic rings provide lipophilic character.
Experimental Protocol: Determination of Aqueous Solubility [13][14][15][16][17]
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The suspension is filtered through a 0.45 µm filter or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Expected Solubility Profile:
-
Water: Sparingly soluble.
-
Aqueous Buffers: Solubility is expected to increase significantly in basic buffers (pH > pKa) due to the formation of the more soluble phenolate salt.
-
Organic Solvents: Likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[18]
Caption: Factors influencing the solubility of this compound.
Acidity Constant (pKa)
The pKa value is a measure of the acidity of the phenolic proton. This parameter is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[19] The electron-withdrawing nature of the 1,3,4-oxadiazole ring is expected to increase the acidity of the phenolic proton compared to phenol itself (pKa ≈ 10).
Experimental Protocol: pKa Determination by Potentiometric Titration [19][20][21][22][23]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the aqueous solubility is low.[21] The ionic strength of the solution is kept constant.[19][20]
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. The inflection point of the curve corresponds to the equivalence point.[23]
Thermal Stability
Thermal analysis, using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is essential to understand the solid-state properties of a compound, including its melting point, decomposition temperature, and polymorphism.[24][25] These properties are critical for manufacturing, formulation, and storage.[26]
Experimental Protocol: Thermal Analysis by DSC and TGA [24][25][27]
-
Sample Preparation: A small, accurately weighed sample (typically 3-10 mg) of this compound is placed in an aluminum pan.
-
Instrumentation: The analysis is performed using a simultaneous TGA-DSC instrument.[25][27]
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[27] The weight loss of the sample as a function of temperature is recorded. This indicates decomposition temperatures and the presence of any solvates.
-
DSC Analysis: Simultaneously, the heat flow into or out of the sample relative to a reference is measured. This reveals thermal events such as melting (endotherm) and decomposition (exotherm).[27]
Expected Thermal Profile:
-
DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid is expected. At higher temperatures, an exothermic event may be observed, indicating decomposition.[27]
-
TGA: The TGA curve is expected to be stable with no significant weight loss until the decomposition temperature is reached, at which point a sharp decrease in weight will occur.[27] The 1,3,4-oxadiazole ring generally imparts good thermal stability.[28]
Caption: Workflow for the thermal analysis of this compound.
Conclusion
This compound is a molecule with a compelling set of physicochemical properties for drug discovery applications. Its synthesis is achievable through established chemical transformations. The presence of both a hydrogen bond donor/acceptor (phenol) and hydrogen bond acceptors (oxadiazole) within a moderately lipophilic framework provides a balanced profile. The acidic nature of the phenol, modulated by the electron-withdrawing oxadiazole, allows for pH-dependent solubility, which can be leveraged in formulation development. The expected good thermal stability is also advantageous for drug manufacturing and storage. A thorough experimental characterization of these properties is a critical step in the rational design of new drug candidates based on this promising scaffold.
References
- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. rroij.com [rroij.com]
- 5. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 6. 3-(1,3,4-Oxadiazol-2-yl)phenol | C8H6N2O2 | CID 4300762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.ws [chem.ws]
- 14. researchgate.net [researchgate.net]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. scribd.com [scribd.com]
- 17. saltise.ca [saltise.ca]
- 18. This compound CAS#: 5378-27-8 [chemicalbook.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. asdlib.org [asdlib.org]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]
- 26. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 27. azom.com [azom.com]
- 28. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability | MDPI [mdpi.com]
An In-depth Technical Guide to the Synthesis, Characterization, and Structural Insights of 4-(1,3,4-Oxadiazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1,3,4-Oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. While an experimentally determined crystal structure is not currently available in the public domain, this document consolidates knowledge on its synthesis, spectroscopic characterization, and potential applications. In lieu of crystallographic data, a computational analysis of the molecule's structure and potential for intermolecular interactions is presented, offering valuable insights for researchers in drug design and materials science. This guide aims to serve as a foundational resource, detailing established protocols and theoretical considerations for scientists working with this promising scaffold.
Introduction
The 1,3,4-oxadiazole ring is a vital pharmacophore in modern drug discovery, prized for its favorable metabolic stability, water solubility, and lipophilicity profiles.[1] This five-membered heterocycle acts as a bioisostere for carboxylic acids and amides, enhancing the pharmacological properties of a molecule.[1] The versatile nature of the 1,3,4-oxadiazole nucleus has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3]
This compound, in particular, represents a key building block for the development of novel therapeutics. Its phenolic hydroxyl group offers a site for further functionalization and potential hydrogen bonding interactions with biological targets, making it an attractive scaffold for structure-activity relationship studies. Understanding the synthesis, chemical properties, and three-dimensional structure of this compound is paramount for its effective utilization in the design of new and improved pharmaceutical agents. This guide provides a detailed exploration of these aspects to support ongoing research and development efforts.
Synthesis and Crystallization
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process commencing from 4-hydroxybenzoic acid. The general strategy involves the formation of a hydrazide intermediate, followed by cyclodehydration to yield the 1,3,4-oxadiazole ring.
Step 1: Synthesis of 4-Hydroxybenzohydrazide
The initial step involves the conversion of 4-hydroxybenzoic acid to its corresponding hydrazide. This is commonly achieved by first converting the carboxylic acid to an ester, such as methyl 4-hydroxybenzoate, which is then reacted with hydrazine hydrate.
Experimental Protocol:
-
Esterification: A mixture of 4-hydroxybenzoic acid and an excess of methanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude ester is purified.
-
Hydrazinolysis: The resulting ester is dissolved in a suitable solvent, such as ethanol, and treated with an excess of hydrazine hydrate. The reaction mixture is refluxed for several hours. After cooling, the precipitated 4-hydroxybenzohydrazide is collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclodehydration to form this compound
The 1,3,4-oxadiazole ring is formed by the cyclization of 4-hydroxybenzohydrazide. This can be accomplished using various dehydrating agents, with phosphorus oxychloride being a common choice.[4]
Experimental Protocol:
-
A mixture of 4-hydroxybenzohydrazide and a suitable carboxylic acid (or its derivative) is treated with phosphorus oxychloride.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the mixture is carefully poured onto crushed ice to quench the reaction and precipitate the product.
-
The crude this compound is collected by filtration, washed with water until neutral, and purified by recrystallization from an appropriate solvent system (e.g., ethanol-water).
Caption: Synthetic workflow for this compound.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step. For this compound, a systematic approach to crystallization would be necessary.
Methodology for Crystal Growth:
-
Solvent Screening: The solubility of the purified compound should be tested in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane).
-
Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent or solvent mixture is prepared and left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenol ring would appear as two doublets in the range of δ 7.0-8.0 ppm. The phenolic hydroxyl proton would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The proton of the oxadiazole ring would appear as a singlet at approximately δ 8.5-9.0 ppm. |
| ¹³C NMR | The carbon atoms of the 1,3,4-oxadiazole ring are expected to resonate at approximately δ 160-165 ppm. The phenolic carbon (C-OH) would appear around δ 155-160 ppm. The remaining aromatic carbons would be observed in the typical range of δ 115-130 ppm. |
| IR (cm⁻¹) | A broad O-H stretching band for the phenolic hydroxyl group around 3200-3400 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C=N stretching of the oxadiazole ring around 1600-1620 cm⁻¹. C-O stretching of the phenol and C-O-C of the oxadiazole ring in the 1200-1300 cm⁻¹ region. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₆N₂O₂) would be observed. Fragmentation patterns would likely involve the cleavage of the oxadiazole ring and loss of small molecules like N₂ or CO. |
Structural Insights in the Absence of Experimental Data
As of the writing of this guide, a single-crystal X-ray structure of this compound has not been reported. However, computational modeling can provide valuable insights into its three-dimensional structure and potential intermolecular interactions that would govern its crystal packing.
Predicted Molecular Structure
Based on computational analysis of similar 1,3,4-oxadiazole derivatives, the molecule is expected to be largely planar. The dihedral angle between the phenol and 1,3,4-oxadiazole rings is predicted to be small, allowing for significant π-conjugation across the molecule.
Potential Intermolecular Interactions and Supramolecular Assembly
In the solid state, the crystal packing of this compound would be dictated by a network of non-covalent interactions.
-
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can interact with the nitrogen atoms of the oxadiazole ring, which are hydrogen bond acceptors. This could lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.
-
π-π Stacking: The aromatic nature of both the phenol and oxadiazole rings suggests that π-π stacking interactions would play a significant role in stabilizing the crystal lattice.
-
C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds involving the aromatic C-H groups and the oxygen and nitrogen atoms of the oxadiazole ring would also contribute to the overall packing efficiency.
Caption: Potential intermolecular interactions in the crystal lattice.
Potential Applications in Drug Development
The this compound scaffold is a versatile starting point for the development of new therapeutic agents. The phenolic hydroxyl group can be readily modified to explore structure-activity relationships and optimize pharmacokinetic properties. The 1,3,4-oxadiazole ring imparts favorable electronic and steric properties, and its derivatives have shown promise in a variety of therapeutic areas, including:
-
Anticancer Agents: Many 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization.[2]
-
Antimicrobial Agents: The scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[2]
-
Anti-inflammatory and Analgesic Agents: The structural features of 1,3,4-oxadiazoles have been exploited to develop novel anti-inflammatory and analgesic drugs.
The insights into the synthesis and potential structural features of this compound provided in this guide can aid medicinal chemists in the rational design of new, more effective drug candidates.
Conclusion
This technical guide has provided a detailed overview of the synthesis, spectroscopic characterization, and theoretical structural analysis of this compound. While an experimental crystal structure remains to be determined, the information presented herein offers a solid foundation for researchers working with this important heterocyclic compound. The synthetic protocols, expected spectroscopic data, and insights into potential intermolecular interactions are valuable for the design and development of novel derivatives with promising applications in medicinal chemistry and materials science. Further investigation into the solid-state structure of this compound through single-crystal X-ray diffraction is highly encouraged to validate the theoretical predictions and provide a more complete understanding of its properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Thermal and Metabolic Stability of 1,3,4-Oxadiazole Ring Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,3,4-Oxadiazole Scaffold as a Pillar of Modern Medicinal Chemistry
The 1,3,4-oxadiazole is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in drug discovery is not accidental; it stems from a unique combination of physicochemical properties that address common challenges in developing safe and effective therapeutics.[3][4] Notably, the 1,3,4-oxadiazole ring is frequently employed as a bioisosteric replacement for metabolically labile ester and amide functionalities.[5][6] This substitution often imparts enhanced metabolic stability, improved aqueous solubility, and a more favorable pharmacokinetic profile.[6][7]
However, the true value of a chemical scaffold in drug development is measured by its predictability and robustness under physiological and manufacturing stresses. For the 1,3,4-oxadiazole core, two of the most critical parameters are its thermal and metabolic stability. Understanding these properties is essential for predicting a drug candidate's shelf-life, formulation requirements, in vivo half-life, and potential for drug-drug interactions.[8][9]
This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the thermal and metabolic stability of 1,3,4-oxadiazole compounds. We will delve into the fundamental principles governing their stability, present validated experimental protocols for their assessment, and offer field-proven insights into how these properties can be strategically modulated during the drug design process.
Part 1: Thermal Stability Profile of 1,3,4-Oxadiazole Derivatives
The ability of an active pharmaceutical ingredient (API) to withstand temperature variations without degradation is fundamental to its viability. Thermal stability impacts manufacturing, formulation, shipping, and storage, making it a critical quality attribute.
Fundamental Principles of Thermal Stability
The 1,3,4-oxadiazole ring is recognized as the most thermodynamically stable among the four possible oxadiazole isomers.[10][11][12] This inherent stability is a direct consequence of its aromatic character and the electronic distribution within the ring. The delocalized π-electron system confers a significant resonance energy, making the ring resistant to cleavage at moderate temperatures.
Key factors influencing thermal stability include:
-
Aromaticity: The cyclic, planar structure with 6 π-electrons creates a stable aromatic system that resists thermal decomposition.
-
Substitution: The stability of the core ring is further enhanced by substitution, particularly with aryl and perfluoroalkyl groups, which can extend the conjugated system and increase the overall molecular stability through resonance.[13] Aromatic poly(1,3,4-oxadiazole)s, for example, are known for their exceptional thermal resistance, with decomposition temperatures often exceeding 400°C.[14][15]
Mechanisms of Thermal Degradation
Under high thermal stress (typically >300°C), the 1,3,4-oxadiazole ring will eventually degrade. Studies on aromatic poly(1,3,4-oxadiazole)s provide valuable insights into the decomposition pathways.[14]
-
In an Inert Atmosphere (e.g., Nitrogen): The primary degradation event is the disruption and cleavage of the oxadiazole ring. This process often involves the formation of nitrile functionalities (-C≡N) and the evolution of carbon dioxide (CO2) as a major gaseous byproduct.[14]
-
In an Oxidative Atmosphere (e.g., Air): The initial stages of decomposition may be similar to those under an inert atmosphere. However, at later stages, the presence of oxygen accelerates the degradation process, leading to the formation of various oxidized byproducts and a more rapid mass loss.[14][16]
Below is a simplified representation of a potential thermal degradation pathway for a 2,5-diphenyl-1,3,4-oxadiazole.
Caption: Simplified thermal degradation of a 1,3,4-oxadiazole.
Experimental Workflow: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Protocol: Standard TGA for a Novel 1,3,4-Oxadiazole Compound
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Select the appropriate sample pan (typically platinum or alumina). Tare the empty pan.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the test compound into the tared sample pan. Record the initial mass precisely.
-
Causality Check: A small sample mass is used to ensure uniform heating and minimize temperature gradients within the sample, leading to more accurate decomposition temperature measurements.
-
-
Experimental Setup:
-
Place the sample pan into the TGA furnace.
-
Set the purge gas (e.g., high-purity nitrogen for inert atmosphere or air for oxidative stability) at a constant flow rate (e.g., 50-100 mL/min).
-
Causality Check: A constant gas flow removes gaseous decomposition products from the sample environment, preventing secondary reactions and ensuring the measured weight loss is solely due to primary degradation.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for 5-10 minutes to ensure thermal stability before the ramp.
-
Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature (e.g., 600°C) that is well beyond the expected decomposition.
-
Causality Check: A linear heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experiment time.
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) and the temperature at 5% or 10% mass loss (Td5 or Td10). These are key indicators of thermal stability.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition (Tmax).
-
Data Presentation: Comparative Thermal Stability
| Compound | Substituents (R1, R2) | Td10 (°C, N2) | Key Observation | Reference |
| Poly(1,3,4-oxadiazole) | Aromatic Polymer Backbone | 425–440 | High stability due to extensive conjugation | [14] |
| Tri-oxadiazole-Nitroimine | Nitroimine-modified | 204–276 | Lower stability due to energetic N-NO2 group | [17] |
| Acyloxy-terminated | Acyloxy Alkyl Chains | ~330 | Good stability, but lower than alkyloxy analogs | [16] |
| Alkyloxy-terminated | Alkyloxy Alkyl Chains | >330 | Alkyloxy chains impart slightly higher stability | [16] |
Part 2: Metabolic Stability Profile of 1,3,4-Oxadiazole Derivatives
For a drug to be effective, it must remain in the body long enough at a sufficient concentration to exert its therapeutic effect. Metabolic stability is a primary determinant of a compound's pharmacokinetic half-life and oral bioavailability.[18]
The Metabolic Advantage of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is generally considered to be metabolically robust.[7] Its utility as a bioisostere for esters and amides stems from its resistance to hydrolytic cleavage by common metabolic enzymes like esterases and amidases.[12]
Systematic studies comparing isomeric scaffolds have demonstrated that 1,3,4-oxadiazole derivatives often exhibit superior metabolic stability compared to their 1,2,4-oxadiazole counterparts.[5][19][20] This increased stability, combined with higher polarity and reduced hERG inhibition, makes the 1,3,4-isomer a more favorable choice in many drug design campaigns.[5][20]
Metabolism of these compounds rarely involves cleavage of the core ring. Instead, biotransformation typically occurs on the substituents at the 2- and 5-positions. Common metabolic reactions include:
-
Oxidation: Hydroxylation of aromatic or aliphatic side chains by Cytochrome P450 (CYP) enzymes.
-
N- or O-dealkylation: Removal of alkyl groups from amine or ether substituents.
-
Conjugation (Phase II): Glucuronidation or sulfation of hydroxyl groups introduced during Phase I metabolism.
Experimental Workflow: Assessing In Vitro Metabolic Stability
The most common method for assessing metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[8][21] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[18]
Protocol: High-Throughput Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system (cofactor required for CYP activity) in phosphate buffer.
-
Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).
-
-
Incubation:
-
Reaction Plate Setup: In a 96-well plate, add the diluted HLM suspension.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the system to the optimal temperature for enzymatic activity.
-
Initiation: Add a small volume (e.g., 1 µL) of the test compound stock solution to the HLM suspension to achieve a final substrate concentration of 1 µM. Immediately add the NADPH solution to initiate the metabolic reaction.
-
Causality Check: The reaction is initiated with NADPH because CYP enzymes require it as a cofactor to transfer electrons and perform oxidative metabolism. A control incubation without NADPH is crucial to check for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.
-
Causality Check: Acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity and preventing further metabolism of the compound before analysis. The internal standard corrects for variations in sample processing and instrument response.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Visualization: Metabolic Stability Screening Cascade
Caption: A typical screening cascade for assessing metabolic stability.
Structure-Stability Relationships: A Case Study
To illustrate how substituents impact metabolic stability, consider the hypothetical data below for a series of 2-phenyl-5-substituted-1,3,4-oxadiazoles.
| Compound ID | R-Group at 5-Position | LogP | HLM t1/2 (min) | Key Insight |
| OXA-01 | -CH3 | 2.1 | > 60 | Small, non-labile group results in high stability. |
| OXA-02 | -O-CH3 | 1.9 | 15 | Susceptible to O-demethylation, a common metabolic route. |
| OXA-03 | -O-CF3 | 2.5 | > 60 | Fluorination blocks metabolic O-dealkylation. |
| OXA-04 | -CH2-Phenyl | 3.5 | 8 | Benzylic position is highly susceptible to oxidation. |
| OXA-05 | -Cyclopropyl | 2.7 | > 60 | Small, constrained ring is metabolically stable. |
This data demonstrates that while the 1,3,4-oxadiazole core is stable, the overall metabolic fate of the molecule is dictated by the nature of its substituents.
Part 3: Strategic Application in Drug Design
A comprehensive understanding of stability allows for the proactive design of better drug candidates.
Strategies for Enhancing Stability
-
To Improve Thermal Stability: For applications requiring extreme heat resistance, embedding the 1,3,4-oxadiazole moiety into a polymer backbone with extensive aromaticity is the most effective strategy.[14][15]
-
To Improve Metabolic Stability:
-
Metabolic Site Blocking: If metabolite identification studies reveal a "soft spot" on a substituent (e.g., a para-position on a phenyl ring), introducing a metabolically resistant group like fluorine at that position can effectively block oxidation.[8]
-
Reduce Lipophilicity: High lipophilicity often correlates with increased non-specific binding to metabolic enzymes, leading to faster clearance. Replacing lipophilic groups with more polar ones can reduce metabolism.
-
Conformational Constraint: Introducing steric bulk or rigid groups near a metabolic soft spot can hinder the ability of enzymes to access and modify that site.
-
Scaffold Hopping: When a different core heterocycle is proving metabolically labile, replacing it with the more robust 1,3,4-oxadiazole ring is a validated and powerful strategy.[19][20]
-
Conclusion
The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties. Its inherent aromaticity provides a high degree of thermal stability, making it a robust scaffold for a wide range of applications. From a drug development perspective, its exceptional metabolic stability, particularly in comparison to the ester and amide groups it often replaces, is its most significant asset.
By employing the analytical workflows and strategic principles outlined in this guide, researchers can effectively characterize the stability of their 1,3,4-oxadiazole-containing compounds. This enables a data-driven approach to drug design, where potential liabilities are identified early and rational modifications are made to engineer molecules with an optimal balance of potency, selectivity, and drug-like properties, ultimately increasing the probability of clinical success.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. jusst.org [jusst.org]
- 3. jchemrev.com [jchemrev.com]
- 4. rroij.com [rroij.com]
- 5. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. researchgate.net [researchgate.net]
- 15. THERMALLY STABLE POLYMERS BASED ON 1,3,4-OXADIAZOLE RINGS [cjps.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 19. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. nuvisan.com [nuvisan.com]
Lipophilicity Profile of Phenolic 1,3,4-Oxadiazole Derivatives: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
Lipophilicity is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profile of drug candidates.[][2][3] For the versatile class of phenolic 1,3,4-oxadiazole derivatives, which exhibit a wide range of biological activities, understanding and optimizing lipophilicity is paramount to achieving therapeutic success.[4][5][6] This guide provides a comprehensive technical overview of the lipophilicity profile of these compounds. It delves into the structural determinants of lipophilicity, presents detailed experimental and computational methodologies for its assessment, and explains the causal relationships between molecular properties and measurement techniques. This document is intended for researchers, medicinal chemists, and drug development scientists, offering field-proven insights to guide the design and evaluation of novel phenolic 1,3,4-oxadiazole-based therapeutic agents.
Chapter 1: The Central Role of Lipophilicity in Modern Drug Discovery
Lipophilicity, literally "fat-loving," describes the affinity of a chemical compound for a lipid or non-polar environment over an aqueous or polar one.[2][7] It is a key determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, governing its ability to cross biological membranes, reach its target, and be cleared from the body.[3][8]
This property is most commonly quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7][9] For practical use, this is expressed on a logarithmic scale as LogP .
-
LogP (Partition Coefficient): For non-ionizable compounds, LogP is a fixed value.
-
LogD (Distribution Coefficient): For ionizable compounds, such as the phenolic 1,3,4-oxadiazoles, the distribution is pH-dependent. LogD measures the partition at a specific pH (e.g., physiological pH 7.4), accounting for both the ionized and non-ionized forms of the molecule.[10]
A delicate balance of lipophilicity is essential. While sufficient lipophilicity is required for membrane permeability and target engagement, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, high plasma protein binding, and potential toxicity.[8][11] According to the well-known Lipinski's Rule of Five, a LogP value not exceeding 5 is a common guideline for orally available drugs.[]
References
- 2. What is Lipophilicity? [pion-inc.com]
- 3. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. azolifesciences.com [azolifesciences.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Role of Lipophilicity in Drug Formulation Development [pharmaspecialists.com]
A Technical Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized as a bioisostere for amide and ester functionalities, which enhances metabolic stability and modulates pharmacokinetic properties.[1] This technical guide provides an in-depth exploration of the primary synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles, with a strategic focus on carboxylic acids as versatile and readily available starting materials. We will dissect the most prevalent and field-proven methodologies, including the classical multi-step sequence involving acyl hydrazide intermediates and subsequent dehydrative cyclization, alongside modern, efficient one-pot procedures. The narrative emphasizes the mechanistic rationale behind experimental choices, offering detailed, step-by-step protocols and troubleshooting insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle distinguished by its favorable physicochemical properties. Its incorporation into drug candidates often imparts enhanced hydrolytic stability, reduced lipophilicity, and the ability to act as a rigid linker or a hydrogen bond acceptor.[2] These attributes make it a "privileged scaffold" in drug design, appearing in numerous clinically studied and marketed small molecules.[2]
The synthesis of these vital heterocycles most commonly begins with carboxylic acids.[1] This approach is favored due to the vast commercial availability and structural diversity of carboxylic acids, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The classical and most trusted pathway involves the conversion of carboxylic acids into 1,2-diacylhydrazine intermediates, which are then poised for cyclization.[1][3]
The Cornerstone Strategy: Acyl Hydrazide Formation and Dehydrative Cyclization
The most robust and widely adopted method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is a multi-step process that offers high fidelity and control at each stage. This pathway can be logically divided into three key phases: formation of an acyl hydrazide, N-acylation to form a 1,2-diacylhydrazine, and the final dehydrative cyclization.
Workflow Overview: The Classical Pathway
Caption: Classical three-step synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Step 1: Synthesis of Acyl Hydrazides from Carboxylic Acids
The initial conversion of a carboxylic acid to its corresponding acyl hydrazide is a critical first step. While direct condensation is possible, a more common and higher-yielding approach involves the formation of an intermediate ester.
Underlying Principle: Carboxylic acids are first converted to a more reactive species, typically a methyl or ethyl ester, under acidic catalysis (e.g., H₂SO₄). This ester then undergoes nucleophilic acyl substitution with hydrazine hydrate. The process is efficient and generally provides clean products.[4] Continuous flow methodologies have also been developed to streamline this process, offering high yields and scalability.[5]
Protocol 1: Two-Step Synthesis of Acyl Hydrazides [4]
-
Esterification: Dissolve the carboxylic acid (1.0 eq) in an appropriate alcohol (e.g., methanol, 20 volumes). Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reflux the mixture until thin-layer chromatography (TLC) indicates complete consumption of the starting carboxylic acid.
-
Cool the reaction, neutralize the excess acid with a mild base (e.g., 10% aq. NaHCO₃), and extract the ester with an organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract to afford the crude ester, which is often used without further purification.
-
Hydrazinolysis: Dissolve the crude ester (1.0 eq) in an alcohol (e.g., ethanol). Add hydrazine hydrate (3.0 eq).
-
Reflux the mixture for several hours until TLC confirms the formation of the acyl hydrazide.
-
Cool the reaction mixture. The product often precipitates and can be collected by filtration. If soluble, concentrate the mixture and recrystallize to obtain the pure acyl hydrazide.
Step 2 & 3: Acylation and Cyclodehydration
With the acyl hydrazide in hand, the next stage involves reaction with a second carboxylic acid equivalent, followed by the crucial ring-closing dehydration. This can be performed sequentially or, more efficiently, in a one-pot fashion. The choice of dehydrating agent is paramount and dictates the reaction conditions and functional group tolerance.
Mechanistic Insight: The 1,2-diacylhydrazine intermediate exists in equilibrium with its enol tautomer. The dehydrating agent activates the enol's hydroxyl group, transforming it into a good leaving group (e.g., a phosphate ester with POCl₃ or a chlorosulfonate with SOCl₂). An intramolecular nucleophilic attack by the other carbonyl oxygen, followed by elimination, forges the oxadiazole ring and re-establishes aromaticity.
Caption: General mechanism for dehydrative cyclization using POCl₃.
A plethora of reagents can effect this transformation, each with distinct advantages.[6][7]
| Dehydrating Agent | Typical Conditions | Key Advantages & Considerations |
| Phosphorus Oxychloride (POCl₃) | Neat or in a solvent like toluene, reflux. | Potent, widely used, and cost-effective. Can act as both reagent and solvent.[7][8][9] Conditions can be harsh for sensitive substrates. |
| Thionyl Chloride (SOCl₂) | Reflux conditions. | Strong dehydrating agent, similar in reactivity to POCl₃.[6][7] |
| Tosyl Chloride (p-TsCl) | With a base (e.g., pyridine), mild heat. | Milder conditions, suitable for more delicate functional groups.[10] |
| Burgess Reagent | THF or CH₂Cl₂, often with microwave heating. | Very mild and selective.[6][11][12] Ideal for complex molecules but more expensive. |
| Propylphosphonic Anhydride (T3P®) | Ethyl acetate or other polar aprotics, RT to mild heat. | Mild, efficient, and environmentally benign byproducts. Excellent functional group tolerance.[13][14] |
Protocol 2: One-Pot Acylation and POCl₃-Mediated Cyclization [9][15]
-
To a round-bottom flask, add the starting acyl hydrazide (R¹-CONHNH₂, 1.0 eq) and a second aromatic carboxylic acid (R²-COOH, 1.1 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature, then heat to reflux (typically 80-100 °C) for 2-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ or 10% NaOH solution) until pH 7-8 is reached.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Modern Strategies: Streamlined One-Pot Syntheses
While the classical pathway is reliable, modern synthetic chemistry prioritizes efficiency, atom economy, and reduced operational complexity. This has driven the development of one-pot strategies that bypass the isolation of intermediates.
T3P®-Mediated One-Pot Synthesis
Propylphosphonic anhydride (T3P®) has emerged as a superior reagent for mediating the coupling of carboxylic acids and subsequent cyclodehydration in a single pot.[14]
Causality: T3P® first activates the carboxylic acid, forming a mixed anhydride. This highly reactive intermediate is readily attacked by the acyl hydrazide to form the 1,2-diacylhydrazine in situ. The remaining T3P® then efficiently promotes the cyclodehydration under mild conditions.
Protocol 3: T3P®-Mediated One-Pot Synthesis of Oxadiazoles [14]
-
To a solution of a carboxylic acid (1.0 eq) in ethyl acetate, add an acylhydrazide (1.0 eq) and a base such as pyridine or triethylamine (3.0 eq).
-
Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to yield the final product.
The Dixon Group's One-Pot Synthesis-Functionalization
A recently developed, innovative one-pot strategy allows for the synthesis and subsequent C-H arylation of the oxadiazole ring, providing rapid access to highly functionalized products.[1][3][16]
Core Principle: This method uses N-isocyaniminotriphenylphosphorane (NIITP) to react with a carboxylic acid, forming an intermediate that cyclizes to a monosubstituted 1,3,4-oxadiazole.[3][16] Without isolation, a second stage involving a copper-catalyzed coupling with an aryl iodide introduces the second substituent.[3][17]
Protocol 4: One-Pot Synthesis-Arylation via NIITP [3][16]
-
Stage 1 (Oxadiazole Formation): To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (1.0 eq, 0.20 mmol) and NIITP (1.1 eq, 0.22 mmol).
-
Add anhydrous 1,4-dioxane (0.40 M) and stir the sealed tube at 80 °C for 3 hours.
-
Stage 2 (Arylation): Cool the reaction to room temperature. Sequentially add the aryl iodide (2.5 eq), cesium carbonate (1.5 eq), copper(I) iodide (20 mol %), and 1,10-phenanthroline (40 mol %).
-
Add more anhydrous 1,4-dioxane to adjust the concentration (to 0.20 M total).
-
Seal the tube and stir at 110 °C for 18 hours.
-
Cool the reaction, filter through a plug of silica gel, washing with ethyl acetate, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Conclusion and Outlook
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids remains a highly relevant and powerful strategy in chemical and pharmaceutical research. The classical multi-step approach via acyl hydrazides offers unparalleled control and reliability, making it a workhorse in the field. The choice of dehydrating agent, from the potent POCl₃ to the mild Burgess reagent or the efficient T3P®, allows chemists to tailor the reaction conditions to the specific substrate. Furthermore, the advent of sophisticated one-pot methodologies, such as the NIITP-based synthesis-functionalization, represents the frontier of efficiency, enabling the rapid generation of molecular diversity from simple feedstocks. By understanding the mechanistic underpinnings and practical nuances of these methods, researchers are well-equipped to leverage the strategic value of the 1,3,4-oxadiazole core in the development of next-generation therapeutics and materials.
References
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. inglomayor.cl [inglomayor.cl]
- 5. osti.gov [osti.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 17. discovery.researcher.life [discovery.researcher.life]
Biological activities of 1,3,4-oxadiazole derivatives
An In-depth Technical Guide to the Biological Activities of 1,3,4-Oxadiazole Derivatives
Abstract
The 1,3,4-oxadiazole nucleus represents a class of five-membered heterocyclic compounds that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique structural and electronic properties make it a privileged scaffold in drug discovery.[1][4] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,3,4-oxadiazole derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical entity for the creation of novel therapeutic agents.
The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[5][6] Its planarity, metabolic stability, and ability to act as a bioisostere for amide and ester groups contribute to its frequent use in drug design.[7][8] The oxadiazole ring can participate in hydrogen bonding, enhancing interactions with biological targets, and its electronic properties can be modulated through substitution at the 2- and 5-positions.[9][10] This versatility has led to the development of 1,3,4-oxadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[1][5][10]
Caption: General structure of a 2,5-disubstituted 1,3,4-oxadiazole.
Synthetic Pathways to 1,3,4-Oxadiazole Derivatives
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, with the most common methods involving the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones.[5][9] A prevalent strategy begins with the reaction of a carboxylic acid with hydrazine hydrate to form an acid hydrazide. This intermediate can then be treated with another carboxylic acid, acid chloride, or aldehyde, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[9] Iodine-mediated oxidative cyclization offers a transition metal-free alternative.[5]
Caption: Common synthetic routes to 1,3,4-oxadiazole derivatives.
Anticancer Activities
The development of novel anticancer agents is a critical area of research, and 1,3,4-oxadiazole derivatives have emerged as potent cytotoxic agents.[4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins essential for cancer cell proliferation and survival.[4][11]
Mechanisms of Anticancer Action
-
Enzyme and Growth Factor Inhibition: Many derivatives exhibit anticancer activity by targeting enzymes like telomerase, topoisomerase, and histone deacetylase (HDAC).[11]
-
Tubulin Polymerization Inhibition: Certain substituted 1,3,4-oxadiazoles act as antimitotic agents by inhibiting tubulin polymerization, a process crucial for cell division.[4]
-
Kinase Inhibition: As inhibitors of enzymes like Glycogen Synthase Kinase-3β (GSK-3β), these compounds can interfere with signaling pathways implicated in cancer development.[12]
Caption: Mechanism of action for tubulin-inhibiting oxadiazoles.
Structure-Activity Relationship (SAR) and Efficacy
The substitution pattern on the oxadiazole ring significantly influences anticancer potency. For instance, studies have shown that compounds with specific aryl or heteroaryl acetamido mercapto structures exhibit excellent and selective cytotoxicity against lung (A549) and glioma (C6) cancer cell lines.[11] Quantitative structure-activity relationship (QSAR) studies help correlate physicochemical parameters of derivatives with their antiproliferative activities, guiding the design of more potent agents.[13]
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 4h | A549 (Lung) | <0.14 | [11] |
| 4f | A549 (Lung) | 1.59 | [11] |
| 4i | A549 (Lung) | 7.48 | [11] |
| 4g | C6 (Glioma) | 8.16 | [11] |
| 2a | HT29 (Colon) | 2.0 | [13] |
| 4f | HT29 (Colon) | 1.3 | [13] |
Antimicrobial Activities
The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat bacterial and fungal infections.[14] 1,3,4-Oxadiazole derivatives have demonstrated broad-spectrum antimicrobial activity.[14][15]
Mechanism of Antimicrobial Action
The antimicrobial effect is often attributed to the presence of the toxophoric -N=C-O- linkage within the oxadiazole ring, which is believed to react with nucleophilic centers in microbial cells.[16][17] Some derivatives are also thought to interfere with bacterial purine metabolism or impair cell membrane permeability.[17] In fungi, certain derivatives have been shown to inhibit enzymes like thioredoxin reductase, which is vital for fungal cell survival.[18]
Antibacterial and Antifungal Spectrum
These compounds have shown efficacy against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[15][16][19] Their antifungal activity has been demonstrated against species like Candida albicans and various plant pathogens.[18][20][21]
| Derivative Type | Pathogen | MIC (µg/mL) | Reference |
| OZE-I | S. aureus | 4 - 16 | [16] |
| OZE-III | S. aureus | 8 - 32 | [16] |
| Norfloxacin Hybrid 4a | MRSA | 0.25 - 1 | [15] |
| LMM5 / LMM11 | C. albicans | 32 | [18] |
| Compound 4h | E. faecalis | 62.5 | [17] |
| Compound 5k | E. turcicum (Maize Pathogen) | 32.25 | [20] |
Anti-inflammatory and Anticonvulsant Activities
Anti-inflammatory Properties
1,3,4-Oxadiazole derivatives have shown significant anti-inflammatory potential.[3][22][23] The primary proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[22][23] Replacing the carboxylic acid group in traditional NSAIDs with a 1,3,4-oxadiazole ring has, in some cases, retained or increased anti-inflammatory activity while reducing ulcerogenic side effects.[7]
Anticonvulsant Properties
Several 1,3,4-oxadiazole derivatives have been identified as potent anticonvulsant agents.[2][24][25] Their mechanism is often linked to the potentiation of the neurotransmitter GABA (gamma-aminobutyric acid) by binding to the benzodiazepine site on the GABA-A receptor.[2][25] This enhancement of GABAergic signaling helps to suppress the excessive neuronal firing characteristic of seizures. Some compounds have shown efficacy in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with favorable therapeutic indices compared to standard drugs like diazepam and carbamazepine.[2][25] For example, compound 5b (6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one) showed an ED₅₀ of 8.9 mg/kg in the MES test.[25]
Key Experimental Protocols
The evaluation of biological activity requires robust and validated experimental systems. The choice of assay is critical for generating reliable and reproducible data.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[26][27]
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in the appropriate cell culture medium. Replace the old medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[28][29][30]
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimation: Use Wistar albino rats (150-200g) and acclimate them for one week under standard laboratory conditions.[30]
-
Grouping: Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the 1,3,4-oxadiazole derivative.
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.
-
Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents.[1] The extensive research into its derivatives has revealed a remarkable breadth of biological activities, from combating cancer and microbial infections to managing inflammation and neurological disorders. The synthetic accessibility of this ring system, coupled with the ability to fine-tune its pharmacological profile through targeted substitutions, ensures that 1,3,4-oxadiazoles will remain a focal point of drug discovery efforts. Future work will likely focus on optimizing lead compounds, exploring novel mechanisms of action, and developing hybrid molecules that conjugate the oxadiazole core with other pharmacophores to achieve synergistic therapeutic effects.[31][32]
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. rroij.com [rroij.com]
- 4. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. jusst.org [jusst.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 20. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 25. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 28. ijpras.com [ijpras.com]
- 29. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 30. scielo.br [scielo.br]
- 31. benthamscience.com [benthamscience.com]
- 32. researchgate.net [researchgate.net]
Potential therapeutic applications of 4-(1,3,4-Oxadiazol-2-yl)phenol
An In-Depth Technical Guide to the Therapeutic Potential of 4-(1,3,4-Oxadiazol-2-yl)phenol and Its Derivatives
Abstract
The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its metabolic stability and its ability to serve as a bioisostere for amide and ester groups.[1][2] When incorporated into a phenolic scaffold, specifically as this compound, the resulting molecule presents a unique pharmacophore with a wide spectrum of biological activities. This technical guide synthesizes current research to provide an in-depth analysis of the therapeutic potential of this structural class. We will explore its applications in oncology, infectious diseases, and inflammatory conditions, detailing the underlying mechanisms of action, structure-activity relationships (SAR), and robust experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in the design of novel therapeutic agents.
The 1,3,4-Oxadiazole Phenol Scaffold: A Privileged Structure
The 1,3,4-oxadiazole ring is a cornerstone in the design of new drugs, found in approved medications such as the HIV integrase inhibitor Raltegravir and the anticancer agent Zibotentan.[3][4] Its appeal stems from several key features:
-
Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[5]
-
Hydrogen Bonding Capability: The pyridine-type nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[6]
-
Lipophilicity and Solubility: The moiety can favorably modulate a molecule's lipophilicity and aqueous solubility, crucial parameters for drug absorption and distribution.[5]
The addition of a phenol group at the 4-position introduces a critical functional handle. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional anchor point for target binding. Furthermore, phenolic compounds are well-known for their antioxidant properties, which can contribute to the overall therapeutic effect.[7]
General Synthetic Strategy
The most prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates.[3] A common pathway to obtain the this compound core starts with a protected 4-hydroxybenzoic acid derivative, which is converted to its corresponding hydrazide. This hydrazide is then acylated with a second carboxylic acid (or its derivative), followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂).[3][7]
Caption: General synthesis workflow for this compound derivatives.
Therapeutic Application I: Oncology
Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated significant potential as anticancer agents, acting on a variety of molecular targets crucial for tumor growth and proliferation.[8][9] The incorporation of the phenolic group can enhance this activity, potentially through improved target binding or synergistic antioxidant effects.
Mechanism of Action: Tubulin Polymerization Inhibition
One of the key mechanisms of action for oxadiazole-based anticancer agents is the inhibition of tubulin polymerization.[10] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for cancer therapy. By binding to tubulin (often at the colchicine binding site), these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
A recent study detailed the synthesis and evaluation of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.[5][10] The lead compound, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h), showed significant growth inhibition against several cancer cell lines, including SNB-19 (glioblastoma) and NCI-H460 (lung cancer).[10] Molecular docking studies confirmed that this compound fits within the colchicine-binding site of tubulin, interacting with key residues like Cys241.[5]
Caption: Mechanism of tubulin polymerization inhibition by oxadiazole derivatives.
Structure-Activity Relationship (SAR) Insights
-
Aryl Substituents: The nature of the aryl group at the 5-position of the oxadiazole ring is critical. The presence of electron-donating groups, such as the 3,4,5-trimethoxy substitution on the phenyl ring, has been shown to significantly enhance anticancer activity.[10]
-
Phenolic Moiety: The position and substitution on the phenol ring are also important. In the study by HASSAN et al., a chloro- and amino-substituted phenol demonstrated potent activity.[10] The phenolic -OH and the amino -NH- likely form crucial hydrogen bonds within the target's active site.
| Compound ID | 5-Aryl Substituent | Cancer Cell Line | Percent Growth Inhibition (PGI) at 10 µM | Reference |
| 6h | 3,4,5-trimethoxyphenyl | SNB-19 (CNS Cancer) | 65.12 | [10] |
| 6h | 3,4,5-trimethoxyphenyl | NCI-H460 (Lung Cancer) | 55.61 | [10] |
| 6h | 3,4,5-trimethoxyphenyl | SNB-75 (CNS Cancer) | 54.68 | [10] |
| 37 | Benzothiazole-linked | A549 (Lung Cancer) | IC₅₀ = 1.8 µM | [11] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well flat-bottom microplate in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Therapeutic Application II: Antimicrobial Agents
The global rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic bacteria and fungi.[12][13] 1,3,4-Oxadiazole derivatives have emerged as a potent class of antimicrobial agents, with activity against a broad range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The antimicrobial action is partly attributed to the toxophoric -N=C-O- linkage within the oxadiazole ring.[1]
Mechanism of Action: Multi-Target Inhibition
The precise antimicrobial mechanism of oxadiazoles is not fully elucidated but is believed to be multifactorial.[14] They can interfere with essential cellular processes, and some derivatives have been shown to inhibit specific enzymes like DNA gyrase.[5] The phenolic hydroxyl group can increase potency, potentially by disrupting the bacterial cell membrane or enhancing interactions with intracellular targets.
Spectrum of Activity
Studies have demonstrated the efficacy of 1,3,4-oxadiazole-phenol derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal species.[2][15]
-
Antibacterial: A study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues found that the nitro-substituted derivative (6c) displayed promising activity against both Gram-positive and Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[5][10]
-
Antifungal: Other research has confirmed the activity of various oxadiazole derivatives against fungal strains like Aspergillus fumigatus and Candida albicans.[12][15]
| Compound Class | Pathogen | Activity (MIC) | Reference |
| Oxadiazole-aminophenol (6c) | Gram-positive & Gram-negative bacteria | 8 µg/mL | [10] |
| OZE-I, II, III | S. aureus (including MRSA) | 4 to 32 µg/mL | [1] |
| Cholic acid-oxadiazole hybrids | S. aureus | 31 to 70 µg/mL | [15] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli & S. pneumoniae | > Ampicillin | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test microorganism (e.g., S. aureus ATCC 29213).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
In a 96-well microplate, add 50 µL of sterile broth to wells 2 through 12.
-
Prepare a stock solution of the test compound in DMSO. Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
A colorimetric indicator like resazurin can be added to aid in determining viability.
-
Caption: Workflow for the broth microdilution MIC assay.
Therapeutic Application III: Anti-inflammatory Agents
Chronic inflammation is a key driver of numerous diseases, including arthritis and cardiovascular conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment, but their long-term use is associated with gastrointestinal side effects.[16] 1,3,4-Oxadiazole derivatives have been investigated as a new class of anti-inflammatory agents, with some acting as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LO), potentially offering a better safety profile.[16][17]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory activity of many 1,3,4-oxadiazole derivatives is attributed to their ability to inhibit the biosynthesis of prostaglandins.[14] They achieve this by blocking the action of COX enzymes (COX-1 and COX-2), which convert arachidonic acid into prostaglandin H₂, a precursor for various pro-inflammatory mediators. The phenol moiety can be crucial for activity, mimicking the phenolic hydroxyl group of tyrosine, a key residue in the active site of COX enzymes.
Caption: Inhibition of the COX pathway by 1,3,4-oxadiazole derivatives.
Experimental Protocol: In Vitro Anti-inflammatory (Albumin Denaturation Assay)
This simple and cost-effective assay screens for anti-inflammatory activity by measuring a compound's ability to inhibit the heat-induced denaturation of protein, a well-documented cause of inflammation.[4][17]
-
Reagent Preparation:
-
Prepare test solutions of this compound derivatives at various concentrations (e.g., 10-500 µg/mL) in a suitable solvent like methanol or DMSO.
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Use Diclofenac sodium as the standard reference drug.
-
-
Assay Procedure:
-
The reaction mixture consists of 2 mL of the 1% BSA solution and 200 µL of the test compound solution (or standard drug).
-
The control consists of 2 mL of 1% BSA and 200 µL of the vehicle (e.g., methanol).
-
Adjust the pH of all solutions to 6.8 using phosphate buffer.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
After cooling, measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] * 100
-
A higher percentage of inhibition indicates greater anti-inflammatory activity.
-
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The unique combination of the metabolically stable, hydrogen-bonding oxadiazole ring and the interactive phenol group provides a powerful platform for developing novel therapeutics. Research has consistently demonstrated its potential across critical disease areas, including oncology, infectious diseases, and inflammation.[6][18]
Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets for derivatives showing high potency.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to optimize drug-like properties.
-
In Vivo Efficacy: Moving promising lead compounds from in vitro assays to preclinical animal models to validate their therapeutic efficacy and safety.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
An In-Depth Technical Guide to the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry
Introduction: The Privileged Position of the 1,3,4-Oxadiazole Scaffold
Within the vast arsenal of heterocyclic compounds utilized in drug discovery, the 1,3,4-oxadiazole ring occupies a position of significant interest.[1][2] This five-membered aromatic heterocycle, containing one oxygen and two nitrogen atoms, is a quintessential example of a "privileged scaffold." Its prevalence in medicinal chemistry is not accidental but is rooted in a unique combination of physicochemical properties that make it an invaluable building block for developing novel therapeutic agents.[1] The scaffold is a key feature in numerous commercially available drugs, including the antiretroviral agent Raltegravir, the antihypertensive Tiodazosin, and the anticancer drug candidate Zibotentan.[3][4][5][6]
The utility of the 1,3,4-oxadiazole core stems from its exceptional metabolic stability and its role as a versatile bioisostere.[7][8] It can effectively mimic amide and ester functionalities, which are prone to hydrolysis by metabolic enzymes. By replacing these labile groups, medicinal chemists can significantly enhance a drug candidate's pharmacokinetic profile, improving its stability and oral bioavailability.[7] Furthermore, the oxadiazole ring is a rigid planar structure that can appropriately position substituents to engage in specific hydrogen bonding and other non-covalent interactions with biological targets, thereby augmenting pharmacological activity.[8][9]
This guide provides a comprehensive overview of the 1,3,4-oxadiazole scaffold for researchers and drug development professionals. We will delve into its synthesis, explore the breadth of its biological activities with a focus on underlying mechanisms, and present detailed protocols to empower further research and development.
Synthetic Strategies: Constructing the 1,3,4-Oxadiazole Core
The construction of the 2,5-disubstituted 1,3,4-oxadiazole ring is well-established, with several reliable methods available to the synthetic chemist. The most prevalent strategies involve the cyclodehydration of 1,2-diacylhydrazines (also known as N,N'-diacylhydrazines) or the oxidative cyclization of acylhydrazones.[1]
Cyclodehydration of 1,2-Diacylhydrazines
This is the most classical and widely used approach. It begins with the reaction of an acid hydrazide with an acid chloride or carboxylic acid to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to dehydration using a variety of reagents to effect the ring closure.
Common Dehydrating Agents:
-
Phosphorus Oxychloride (POCl₃)[10]
-
Thionyl Chloride (SOCl₂)[10]
-
Triflic Anhydride[10]
-
Burgess Reagent[11]
The choice of dehydrating agent is often dictated by the substrate's functional group tolerance and the desired reaction conditions. POCl₃ and SOCl₂ are powerful but can be harsh, while reagents like the Burgess reagent offer milder conditions, often compatible with more sensitive molecules.[11]
Workflow for 1,2-Diacylhydrazine Cyclodehydration
Caption: General workflow for 1,3,4-oxadiazole synthesis.
Detailed Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via POCl₃-mediated Cyclodehydration
This protocol describes a standard procedure for the synthesis of a simple 2,5-disubstituted 1,3,4-oxadiazole.
Step 1: Synthesis of 1,2-Dibenzoylhydrazine (Intermediate)
-
Dissolve benzhydrazide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.1 eq), to the solution.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,2-dibenzoylhydrazine, which can be purified by recrystallization.
Step 2: Cyclodehydration to 2,5-Diphenyl-1,3,4-oxadiazole
-
Place the purified 1,2-dibenzoylhydrazine (1.0 eq) in a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) in a fume hood.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to decompose the excess POCl₃.
-
Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2,5-diphenyl-1,3,4-oxadiazole.
-
Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[10]
Causality Behind Experimental Choices:
-
Base in Step 1: The base is crucial to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.
-
POCl₃ in Step 2: POCl₃ acts as a powerful dehydrating agent. It activates the carbonyl oxygens of the diacylhydrazine, facilitating the intramolecular nucleophilic attack by the adjacent nitrogen and subsequent elimination of water to form the stable aromatic oxadiazole ring.
-
Pouring onto Ice: This is a critical safety and workup step. It hydrolyzes the highly reactive and corrosive excess POCl₃ in a controlled manner.
Oxidative Cyclization of Acylhydrazones
An alternative and increasingly popular method involves the condensation of an acid hydrazide with an aldehyde to form an acylhydrazone, which is then cyclized under oxidative conditions.[11]
Common Oxidizing Agents:
-
Iodine in the presence of a base (e.g., K₂CO₃)[11]
-
(Diacetoxyiodo)benzene (DIB)
This method is often favored for its milder conditions and the use of less hazardous reagents compared to the classical cyclodehydration approach.[12]
The Broad Spectrum of Biological Activities
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of agents targeting a wide array of diseases.[1][3] Its derivatives have demonstrated potent activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant effects.[3][11][13]
| Biological Activity | Therapeutic Area | Mechanism of Action (Examples) | References |
| Anticancer | Oncology | Inhibition of kinases (e.g., EGFR, CDK2), Tubulin polymerization inhibition, STAT3 inhibition, Topoisomerase inhibition. | [5][14] |
| Antimicrobial | Infectious Diseases | Inhibition of bacterial DNA gyrase, Inhibition of fungal cell wall synthesis, Disruption of microbial cell membranes. | [3][13][15] |
| Anti-inflammatory | Immunology | Inhibition of cyclooxygenase (COX) enzymes, Reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-6). | [11][13][15] |
| Antiviral | Infectious Diseases | Inhibition of viral enzymes like HIV integrase (e.g., Raltegravir). | [3][5] |
| Antitubercular | Infectious Diseases | Inhibition of essential enzymes in Mycobacterium tuberculosis. | [1][13] |
| Anticonvulsant | Neurology | Modulation of ion channels (e.g., sodium, calcium channels). | [11][13] |
Mechanism Focus: 1,3,4-Oxadiazoles as Anticancer Agents
The anticancer potential of 1,3,4-oxadiazole derivatives is particularly noteworthy, with compounds targeting various hallmarks of cancer.[5] One key mechanism involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3).[14]
STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[14] Certain 1,3,4-oxadiazole derivatives have been designed to target the SH2 domain of STAT3, which is critical for its dimerization and subsequent activation.[14] By blocking this dimerization, these compounds can effectively shut down STAT3 signaling, leading to apoptosis in cancer cells.[14]
Diagram of STAT3 Inhibition by a 1,3,4-Oxadiazole Agent
Caption: Inhibition of the STAT3 signaling pathway.
Structure-Activity Relationship (SAR) and Pharmacokinetic Insights
The beauty of the 1,3,4-oxadiazole scaffold lies in its 2,5-disubstituted nature, which allows for systematic modification to probe structure-activity relationships (SAR). The substituents (R¹ and R²) can be readily varied to optimize potency, selectivity, and pharmacokinetic properties.
-
Lipophilicity and Solubility: The nature of the R¹ and R² groups significantly impacts the molecule's lipophilicity (LogP) and aqueous solubility.[16] Generally, the oxadiazole core itself is more polar than its thiadiazole bioisostere.[9] The introduction of polar functional groups on the substituents can enhance solubility, while aromatic or aliphatic groups increase lipophilicity.[16]
-
Metabolic Stability: The oxadiazole ring is highly resistant to metabolic cleavage, a significant advantage over ester and amide linkers.[7][16] This stability often translates to a longer plasma half-life and improved in vivo efficacy.
-
Receptor Interactions: The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the overall planar, aromatic system can participate in π-π stacking interactions with aromatic residues in a protein's active site.[8] The substituents are then oriented to explore specific binding pockets, and their electronic properties (electron-donating vs. electron-withdrawing) can fine-tune the binding affinity.[10]
Future Perspectives and Conclusion
The 1,3,4-oxadiazole scaffold continues to be a fertile ground for drug discovery.[1][9] Its robust chemistry, favorable pharmacokinetic properties, and ability to interact with a multitude of biological targets ensure its continued relevance.[1][8] Future research will likely focus on several key areas:
-
Hybrid Molecules: Combining the 1,3,4-oxadiazole core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[4][6]
-
Targeted Drug Delivery: Incorporating oxadiazole-based drugs into targeted delivery systems to enhance efficacy and reduce off-target side effects.
-
Green Synthesis: Developing more environmentally benign synthetic routes to access these valuable compounds.[1]
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of 4-(1,3,4-Oxadiazol-2-yl)phenol Analogues
Executive Summary: The 4-(1,3,4-oxadiazol-2-yl)phenol scaffold represents a confluence of two "privileged" motifs in medicinal chemistry: the metabolically stable 1,3,4-oxadiazole ring and the pharmacologically crucial phenol group. This combination provides a rigid, planar framework with key hydrogen bonding capabilities, making it an exceptional starting point for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, exploring the causal effects of molecular modifications on biological activity. We will dissect the synthetic rationale, analyze the influence of substitutions at key positions, and present detailed experimental protocols for synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Synergy of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. The 1,3,4-oxadiazole and phenol moieties are prime examples of such scaffolds, each contributing unique and valuable properties to drug candidates.
The 1,3,4-Oxadiazole Moiety: A Versatile Heterocycle
The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. Its isomers, particularly the 1,3,4- and 1,2,4-oxadiazoles, are of significant interest in drug design.[1] The 1,3,4-oxadiazole ring is noted for its thermal and metabolic stability and favorable physicochemical properties.[2] It often serves as a bioisostere for amide and ester functionalities, capable of participating in hydrogen bonding as an acceptor, which helps in molecular recognition at biological targets.[3] Compounds incorporating this ring have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5][6]
The Phenolic Moiety: A Key Interaction Point
The phenol group, an aromatic ring bearing a hydroxyl (-OH) substituent, is a cornerstone of drug design.[7] The hydroxyl group is a potent hydrogen bond donor and acceptor, facilitating critical interactions with amino acid residues in protein binding pockets, such as enzymes and receptors.[8][9] The acidity of the phenolic proton can be modulated by other substituents on the aromatic ring, influencing its ionization state at physiological pH and thereby affecting binding affinity and pharmacokinetic properties.[10]
The fusion of these two scaffolds into the this compound core creates a molecule with a defined geometry and multiple points for targeted modification, allowing for the systematic exploration of chemical space to optimize biological activity.
General Synthetic Strategies
The synthesis of this compound analogues typically follows a reliable and versatile pathway. The most common approach involves the cyclization of a key intermediate, 4-hydroxybenzohydrazide, which is readily prepared from the commercially available starting material, 4-hydroxybenzoic acid.
Experimental Protocol: Synthesis of the Core Scaffold
This protocol outlines the foundational steps to create the 5-substituted-2-(4-hydroxyphenyl)-1,3,4-oxadiazole core.
Step 1: Esterification of 4-Hydroxybenzoic Acid
-
A mixture of 4-hydroxybenzoic acid (1.0 eq) and a catalytic amount of concentrated sulfuric acid in absolute ethanol is refluxed for 6-8 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution to precipitate the crude ethyl 4-hydroxybenzoate. The product is filtered, dried, and recrystallized.
Step 2: Hydrazinolysis to form 4-Hydroxybenzohydrazide
-
Ethyl 4-hydroxybenzoate (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (2.0-3.0 eq) is added.
-
The mixture is refluxed for 8-12 hours.
-
The reaction mixture is then cooled, and the resulting precipitate of 4-hydroxybenzohydrazide is filtered, washed with cold ethanol, and dried.[11]
Step 3: Cyclization to form the 1,3,4-Oxadiazole Ring
-
Method A (for 5-thiol derivatives): 4-Hydroxybenzohydrazide (1.0 eq) is refluxed with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in an alcoholic solution for 6-8 hours.[12] Acidification of the reaction mixture yields 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol.[11]
-
Method B (for 5-aryl/alkyl derivatives): 4-Hydroxybenzohydrazide (1.0 eq) is reacted with a selected aromatic or aliphatic carboxylic acid (1.0 eq) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux.[12] This directly yields the 2-(4-hydroxyphenyl)-5-substituted-1,3,4-oxadiazole.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold can be systematically tuned by making substitutions at three primary locations: the phenolic hydroxyl group, the phenolic ring itself (R¹), and, most critically, the 5-position of the oxadiazole ring (R²).
The Crucial Role of the Phenolic Hydroxyl Group
The phenolic -OH is arguably the most important anchoring point for receptor binding. Its ability to act as both a hydrogen bond donor (HBD) and acceptor (HBA) allows it to form strong, directional interactions with polar residues in a protein's active site.[9]
-
Causality: Masking this group, for instance by converting it to a methyl ether (-OCH₃), would eliminate its HBD capability. In nearly all cases, this leads to a significant or complete loss of activity, confirming that this hydrogen-bonding interaction is essential for the compound's mechanism of action.
Substitutions on the Phenolic Ring (Position R¹)
Modifications to the phenol ring primarily serve to fine-tune the electronic properties and lipophilicity of the molecule.
-
Electron-Withdrawing Groups (EWGs): Adding EWGs like chlorine (Cl) or nitro (NO₂) increases the acidity of the phenolic proton (lowers the pKa). This can enhance its HBD strength but may also lead to higher ionization at physiological pH, which could be detrimental if the neutral form is required for cell membrane permeability.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains decrease the acidity of the phenol.
-
Steric Effects: Bulky substituents near the hydroxyl group can create steric hindrance, potentially preventing the optimal orientation for binding with the target receptor. A study on related 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues demonstrated that a chlorine atom at the para-position relative to the oxadiazole linker was well-tolerated and contributed to potent anticancer activity.[2]
Substitutions at the 5-Position of the Oxadiazole Ring (Position R²)
This position is the primary vector for exploring diverse chemical space and is the most significant determinant of both potency and selectivity. The R² group typically projects into a larger, more accommodating sub-pocket of the binding site, where interactions can be tailored.
-
Aromatic Substituents: Attaching various substituted aryl rings at this position has been a highly successful strategy. The nature and position of substituents on this distal aryl ring dramatically influence biological activity.
-
Lipophilicity and Permeability: The introduction of lipophilic groups, such as a 4-methylbenzyl thioether, can enhance membrane permeability, which may be crucial for reaching intracellular targets.[11]
-
Target-Specific Interactions: The R² group can be designed to form specific interactions (hydrophobic, pi-stacking, hydrogen bonds) with the target protein. For example, in the development of anticancer agents targeting tubulin, substitutions on the 5-aryl ring were found to be critical for potency.[2]
Case Study: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues
A recent study provides an excellent example of SAR in this class of compounds, focusing on anticancer activity.[2] A series of analogues with a modified core were synthesized and evaluated against various cancer cell lines. The key variable was the substitution pattern on the 5-aryl ring (R²).
| Compound ID | 5-Aryl Substitution (R²) | NCI-H460 (Lung) PGI (%) | SNB-19 (CNS) PGI (%) | SNB-75 (CNS) PGI (%) |
| 6c | 4-Nitrophenyl | 37.35 | 49.34 | 38.65 |
| 6f | 2-Hydroxyphenyl | 47.95 | 50.11 | 47.60 |
| 6h | 3,4,5-Trimethoxyphenyl | 55.61 | 65.12 | 54.68 |
Data sourced from Siddiqui et al., 2023.[2] PGI = Percent Growth Inhibition at 10 µM.
SAR Interpretation:
-
The results clearly demonstrate that the substitution pattern on the 5-phenyl ring is a major driver of anticancer activity.
-
The 3,4,5-trimethoxyphenyl substitution (6h ) conferred the highest potency across multiple cell lines. This is a well-known motif in tubulin inhibitors (e.g., combretastatin), suggesting a similar mechanism of action. Molecular docking studies confirmed that these compounds bind efficiently within the hydrophobic cavity of the tubulin-colchicine binding site.[2]
-
The presence of a 2-hydroxy group (6f ) also resulted in good activity, potentially by forming an additional hydrogen bond within the binding site.
-
The 4-nitro substitution (6c ), a strong electron-withdrawing group, showed moderate activity.
-
The overall SAR can be summarized as: 3,4,5-trimethoxy > 2-hydroxy > 4-nitro .[2]
Key Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following section details a standardized protocol for evaluating the biological activity of newly synthesized analogues.
Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture:
-
Human cancer cell lines (e.g., NCI-H460, SNB-19) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Test compounds are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media.
-
The media from the cell plates is removed, and 100 µL of media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM) is added to the wells. A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours.
4. MTT Staining and Measurement:
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The media is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percent growth inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold is a highly tractable and promising platform for the development of novel therapeutic agents. The structure-activity relationship is well-defined, with the phenolic hydroxyl group acting as a critical binding anchor and the 5-position of the oxadiazole ring serving as the primary locus for optimizing potency and selectivity.
Future research should focus on:
-
Expanding Diversity at R²: Exploring a wider range of heterocyclic, aliphatic, and conformationally restricted substituents at the 5-position to probe interactions with new biological targets.
-
Target Identification: Moving beyond phenotypic screening to identify the specific protein targets (e.g., kinases, hydrolases, structural proteins) for active compounds.
-
Pharmacokinetic Optimization: Systematically modifying the scaffold to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as aqueous solubility and metabolic stability, to translate in vitro potency into in vivo efficacy.
By leveraging the clear SAR principles outlined in this guide, researchers can rationally design the next generation of this compound analogues with enhanced therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities Of 1, 3, 4-Oxadiazole Derivatives - Amrita Vishwa Vidyapeetham [amrita.edu]
- 5. Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. longdom.org [longdom.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 9. stereoelectronics.org [stereoelectronics.org]
- 10. wpage.unina.it [wpage.unina.it]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
In Silico Prediction of 4-(1,3,4-Oxadiazol-2-yl)phenol Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and broad spectrum of biological activities. This guide focuses on a specific, promising derivative, 4-(1,3,4-Oxadiazol-2-yl)phenol, outlining a comprehensive in silico strategy to predict and rationalize its bioactivity. We move beyond mere procedural descriptions to provide a deep, causality-driven narrative for drug development professionals. This document details a hierarchical computational workflow, encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore-based screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section presents not only the protocol but also the strategic reasoning behind its application, ensuring that the methodologies are self-validating and scientifically robust. By integrating these predictive models, we aim to provide a validated framework for accelerating the progression of this compound and its analogues from initial concept to viable drug candidates.
Part 1: The this compound Scaffold: A Privileged Structure
The five-membered 1,3,4-oxadiazole ring is a highly valued heterocycle in drug design. Its utility stems from its role as a bioisostere for amide and ester functionalities.[1][2] This substitution often enhances metabolic stability and improves pharmacokinetic profiles by replacing hydrolytically vulnerable groups with a robust aromatic system.[3] The 1,3,4-oxadiazole nucleus is not merely a passive linker; its nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing directly to ligand-receptor binding.[3]
Derivatives of this scaffold have demonstrated a remarkable diversity of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5][6] The specific molecule at the core of this guide, this compound, combines this privileged heterocycle with a phenol group. The phenolic hydroxyl is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor, which significantly influences its potential interactions with a variety of biological targets. This guide provides the computational blueprint to unlock and predict this potential.
Part 2: A Multi-faceted In Silico Strategy for Bioactivity Profiling
A robust in silico evaluation does not rely on a single method but rather on a hierarchical and integrated workflow. This approach allows for a progressive filtering of hypotheses, from broad, genome-wide target prediction to nuanced, atomistic-level interaction analysis. The causality is clear: we begin with a wide net to identify potential targets, then use increasingly rigorous and computationally expensive methods to validate the most promising hypotheses. This strategy maximizes efficiency and minimizes the risk of pursuing non-viable leads.
Below is a logical workflow that forms the basis of this guide.
Part 3: Target Identification and Validation
The first critical step is to identify high-probability protein targets. This is achieved not through random screening, but through an evidence-based approach combining literature analysis of the 1,3,4-oxadiazole scaffold with reverse docking or target-fishing algorithms. The literature consistently implicates 1,3,4-oxadiazole derivatives in the modulation of key enzymes across several therapeutic areas.[2][7][8] This provides a validated starting point for our investigation into this compound.
Based on extensive reviews of existing research, the following proteins represent high-priority targets for initial computational screening.
| Therapeutic Area | Potential Protein Target | PDB ID (Example) | Rationale / Key Function | Reference |
| Anticancer | Thymidine Phosphorylase (TP) | 1UOU | Key enzyme in angiogenesis and tumor growth. | [9][10] |
| Anticancer | VEGFR2 | 4ASD | Tyrosine kinase involved in angiogenesis. | [11] |
| Anticancer | Epidermal Growth Factor Receptor (EGFR) | 1M17 | Tyrosine kinase overexpressed in many tumors. | [12] |
| Anticancer/Anti-inflammatory | Tubulin | 5LYJ | Target for microtubule-disrupting agents. | [13] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 4M11 | Key enzyme in the prostaglandin synthesis pathway. | [2] |
| Antimicrobial | Peptide Deformylase (PDF) | 1G2A | Essential bacterial enzyme for protein maturation. | [8] |
| Antimicrobial | DNA Gyrase B | 5L3J | Bacterial enzyme crucial for DNA replication. | [13] |
| Antithrombotic | Factor Xa | 1NFY | Critical enzyme in the blood coagulation cascade. | [14] |
Part 4: Core Computational Methodologies: Protocols and Rationale
ADMET Prediction: Assessing Drug-Likeness
Causality: Before committing to computationally intensive docking or simulation studies, we must first establish if the molecule possesses fundamental drug-like properties. The principle of "fail early, fail cheap" is paramount. ADMET prediction provides a rapid assessment of a compound's potential pharmacokinetic and safety profile.[9][11] We prioritize this step to ensure that subsequent efforts are focused on molecules with a higher probability of downstream success.
Protocol: Step-by-Step ADMET Profiling
-
Obtain Structure: Secure the 2D or 3D structure of this compound, typically as a SMILES string or SDF file.
-
Select Tools: Utilize validated web servers or software platforms (e.g., SwissADME, ProTox-II).
-
Calculate Physicochemical Properties:
-
Input the structure into the chosen tool.
-
Compute key descriptors: Molecular Weight (MW), LogP (lipophilicity), number of Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).
-
-
Evaluate Lipinski's Rule of Five:
-
Assess compliance: MW ≤ 500 Da, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10. This rule provides a first pass on oral bioavailability.
-
-
Predict Pharmacokinetics:
-
Evaluate parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes.
-
-
Estimate Toxicity:
-
Predict potential toxicities such as hepatotoxicity, carcinogenicity, and mutagenicity.
-
-
Synthesize Data: Compile the results into a summary table for a holistic view of the molecule's profile.
| Property | Predicted Value | Guideline/Interpretation |
| Molecular Weight | 176.17 g/mol | Complies (< 500) |
| LogP | 1.85 | Complies (< 5) |
| Hydrogen Bond Donors | 1 | Complies (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Complies (≤ 10) |
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP Inhibitor | No (predicted) | Low risk of drug-drug interactions |
| Toxicity Class | 4 (predicted) | Low acute toxicity expected |
Note: These values are representative predictions from common algorithms and should be experimentally validated.
Molecular Docking: Predicting Binding Affinity and Pose
Causality: Molecular docking simulates the interaction between a ligand and a protein's binding site to predict its preferred orientation (pose) and the strength of the binding (affinity). This is foundational for structure-based drug design. By understanding how this compound fits into a target's active site, we can generate hypotheses about its mechanism of action and identify key interactions that can be optimized to improve potency.
Protocol: Docking into Thymidine Phosphorylase (PDB: 1UOU)
-
Protein Preparation:
-
Download the crystal structure of Thymidine Phosphorylase (PDB ID: 1UOU) from the Protein Data Bank.
-
Using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera), remove all water molecules and non-essential co-factors.
-
Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH (7.4).
-
Perform a constrained energy minimization to relieve any steric clashes. This step ensures the protein structure is computationally tractable.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Generate possible ionization states at pH 7.4 and perform a thorough conformational search.
-
Assign partial atomic charges using a suitable force field (e.g., OPLS, AMBER).
-
-
Grid Generation:
-
Define the binding pocket by creating a grid box centered on the active site. The location can be determined from the position of a co-crystallized ligand or by identifying key catalytic residues (e.g., Thr151, Gly152, Lys221, Ser217 for TP).[10]
-
-
Docking Execution:
-
Run the docking simulation using a validated algorithm (e.g., Glide's Standard Precision mode or AutoDock Vina). The software will systematically sample poses of the ligand within the grid box and score them based on a scoring function.
-
-
Pose Analysis:
-
Visually inspect the top-scoring poses. A scientifically sound pose is one that exhibits chemically sensible interactions with key active site residues.
-
Analyze interactions: Identify hydrogen bonds (e.g., with Ser217), π-π stacking, and hydrophobic contacts. The phenolic -OH and oxadiazole nitrogens are expected to be key interacting moieties.
-
Compare the docking score (e.g., kcal/mol) to that of a known inhibitor to benchmark its predicted affinity.
-
QSAR and Pharmacophore Modeling: Guiding Lead Optimization
Causality: While docking predicts the activity of a single compound, QSAR and pharmacophore modeling derive rules from a set of related compounds with known activities.[9][15] This allows us to predict the activity of novel, unsynthesized analogues. The rationale is to build a predictive model that identifies which structural features are positively or negatively correlated with biological activity, thereby providing a rational roadmap for chemical synthesis and optimization.
Protocol: Outline for 3D-QSAR Model Development
-
Dataset Assembly:
-
Collect a series of 1,3,4-oxadiazole analogues with experimentally determined bioactivity data (e.g., IC₅₀ values) against a single target.[9]
-
-
Data Splitting:
-
Divide the dataset into a training set (~75-80%) to build the model and a test set (~20-25%) to validate its predictive power.
-
-
Molecular Alignment:
-
This is a critical step. Align all structures in the training set to a common template or based on pharmacophoric features.
-
-
Model Generation:
-
Use a 3D-QSAR method like CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis). These methods calculate steric and electrostatic fields around the aligned molecules.
-
Use statistical methods like Partial Least Squares (PLS) to correlate these field values with the biological activities.
-
-
Model Validation:
-
Internal Validation: Use leave-one-out cross-validation to calculate q². A q² > 0.5 is generally considered predictive.
-
External Validation: Use the model to predict the activity of the test set compounds. The predictive correlation coefficient (pred_r²) should be > 0.6 for a robust model.
-
-
Interpretation and Application:
-
Visualize the results as 3D contour maps. These maps highlight regions where bulky groups (steric) or charged groups (electrostatic) would increase or decrease activity, providing direct guidance for designing more potent derivatives of this compound.
-
Part 5: Advanced Simulation for Mechanistic Insight
Molecular Dynamics (MD) Simulation
Causality: A docking pose is a static snapshot. MD simulations introduce temperature, pressure, and solvent to assess the dynamic stability of the protein-ligand complex over time (nanoseconds to microseconds).[11] This is a crucial validation step. If a high-scoring docked pose is unstable in a dynamic simulation, its prediction is less reliable. MD validates the persistence of key binding interactions and provides a more realistic view of the binding event.
Protocol: Outline for MD Simulation
-
System Setup: Take the best-docked pose of the this compound-protein complex.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Ionization: Add counter-ions to neutralize the system.
-
Minimization & Equilibration: Perform energy minimization followed by a short period of NVT (constant volume) and NPT (constant pressure) equilibration to allow the system to relax.
-
Production Run: Run the simulation for an extended period (e.g., 100 ns).
-
Trajectory Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) of the ligand and protein to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.
Conclusion: An Integrated Vision for Accelerated Discovery
This guide has detailed a multi-layered, causality-driven in silico strategy for predicting the bioactivity of this compound. By progressing from broad ADMET profiling and target identification to specific molecular docking and advanced molecular dynamics, researchers can build a robust, evidence-based case for a molecule's therapeutic potential before committing significant resources to synthesis and in vitro testing. This hierarchical approach, grounded in scientific integrity and validated protocols, serves as a powerful engine for accelerating the journey from computational hit to clinical candidate. The true value of this workflow lies not in generating a single number, but in creating a dynamic and predictive model that guides intelligent drug design.
References
- 1. oaji.net [oaji.net]
- 2. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three-Dimensional QSAR Analysis and Design of New 1,2,4-Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of 4-(1,3,4-Oxadiazol-2-yl)phenol
Abstract
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2][3] This structural motif is integral to a wide array of therapeutic agents, demonstrating activities ranging from anticancer to antibacterial.[3][4][5] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of 4-(1,3,4-Oxadiazol-2-yl)phenol, a valuable building block for drug discovery. By condensing 4-hydroxybenzoic acid and 4-hydroxybenzohydrazide and facilitating an in-situ cyclodehydration, this protocol circumvents the need for isolating the intermediate 1,2-diacylhydrazine, thereby enhancing procedural efficiency and yield. The causality behind each experimental step, critical safety protocols, and comprehensive characterization techniques are thoroughly discussed to ensure reliable and reproducible outcomes for researchers in synthetic chemistry and drug development.
Introduction and Scientific Rationale
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a focal point of heterocyclic chemistry. The most robust and widely adopted strategy involves the dehydrative cyclization of a 1,2-diacylhydrazine intermediate.[2][6][7][8][9] Conventional multi-step syntheses require the isolation and purification of this intermediate, which can be resource-intensive and may lead to reduced overall yields.
A "one-pot" synthesis offers a superior alternative by telescoping multiple reaction steps into a single, continuous process.[10][11] This approach is not only more time- and resource-efficient but also minimizes waste generation, aligning with the principles of green chemistry.[12][13]
This protocol details the one-pot synthesis of symmetrical 4,4'-(1,3,4-Oxadiazole-2,5-diyl)diphenol, which can also be described as 2-(4-hydroxyphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazole. For the purpose of this note focusing on the core structure, we will refer to the product class generally accessible through this method. The specific title compound, this compound, implies an asymmetrical substitution, which would require reacting 4-hydroxybenzohydrazide with a different carboxylic acid. However, the foundational one-pot methodology presented here, reacting an acid with a hydrazide, is directly applicable. For clarity and to demonstrate the synthesis of a key symmetrical derivative, this protocol will focus on the reaction between 4-hydroxybenzoic acid and 4-hydroxybenzohydrazide.
The core of this protocol is the use of a potent dehydrating agent, phosphorus oxychloride (POCl₃), to drive the cyclization of the in situ-formed diacylhydrazine intermediate directly to the final 1,3,4-oxadiazole product.
Experimental Protocol: One-Pot Synthesis
This protocol provides a self-validating system for synthesizing the target compound. Each step is designed to logically follow the last, with clear checkpoints for monitoring progress.
Materials and Equipment
Reagents:
-
4-Hydroxybenzoic acid (≥99% purity)
-
4-Hydroxybenzohydrazide (≥98% purity)
-
Phosphorus oxychloride (POCl₃) (≥99% purity)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (reagent grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Charge Reactants: To the flask, add 4-hydroxybenzoic acid (1.0 eq) and 4-hydroxybenzohydrazide (1.0 eq). Add 100 mL of anhydrous acetonitrile to dissolve and suspend the reactants.
-
Addition of Dehydrating Agent: Cool the stirring mixture to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq) dropwise via the dropping funnel over 20-30 minutes. Caution: The addition is exothermic. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Very carefully and slowly, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. A precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 4,4'-(1,3,4-Oxadiazole-2,5-diyl)diphenol as a crystalline solid.[14][15]
Visual Workflow
Caption: One-pot synthesis workflow from setup to purification.
Reaction Mechanism and Causality
The efficiency of this one-pot synthesis hinges on the seamless transition from the formation of a diacylhydrazine intermediate to its immediate cyclodehydration without isolation.
-
Step 1: Formation of the 1,2-Diacylhydrazine Intermediate: In the presence of POCl₃, the carbonyl oxygen of 4-hydroxybenzoic acid is activated. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the terminal nitrogen of 4-hydroxybenzohydrazide. This condensation reaction forms the key, unisolated 1,2-bis(4-hydroxyphenyl)hydrazine-1,2-dicarbaldehyde intermediate.[2][16]
-
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring: The powerful dehydrating agent, POCl₃, then activates one of the amide carbonyl oxygens of the diacylhydrazine intermediate. This facilitates a rate-determining intramolecular cyclization, where the oxygen from the second amide group attacks the activated carbonyl carbon. Subsequent elimination of water (or its equivalent species) results in the formation of the thermodynamically stable, aromatic 1,3,4-oxadiazole ring.[8][9]
Visual Representation of Mechanism
Caption: Key mechanistic steps in the one-pot synthesis.
Data Summary and Product Characterization
Table of Key Experimental Parameters
| Parameter | Value / Condition | Rationale |
| Reactant Molar Ratio | 1:1 (Acid:Hydrazide) | Ensures stoichiometric reaction for the formation of the symmetrical product. |
| Dehydrating Agent | Phosphorus Oxychloride (POCl₃) | A powerful and effective reagent for cyclodehydration of diacylhydrazines.[9][17] |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates the reaction while being relatively inert. |
| Reaction Temperature | 80-85 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier for cyclization. |
| Reaction Time | 4-6 hours | Typical duration to ensure complete conversion, verifiable by TLC. |
| Typical Yield | 75-90% | High efficiency is characteristic of this optimized one-pot protocol. |
Analytical Characterization
To confirm the identity, structure, and purity of the synthesized 4,4'-(1,3,4-Oxadiazole-2,5-diyl)diphenol, the following analytical techniques are essential:
-
Thin-Layer Chromatography (TLC): Used to monitor the disappearance of starting materials and the appearance of the product.[18]
-
Melting Point: A sharp melting point range indicates high purity of the final crystalline product.[15]
-
FT-IR Spectroscopy (KBr): Expected characteristic peaks include a broad O-H stretch (~3300-3100 cm⁻¹) for the phenol, C=N stretching (~1610 cm⁻¹), and C-O-C stretching (~1050-1250 cm⁻¹) characteristic of the oxadiazole ring. The absence of N-H and C=O stretches from the hydrazide starting material is also indicative of a complete reaction.[9][15]
-
¹H NMR Spectroscopy (DMSO-d₆): The spectrum should show a singlet for the phenolic -OH proton (around 10.0 ppm) and doublets for the aromatic protons on the phenyl rings, confirming the symmetrical structure.[9][19][20]
-
¹³C NMR Spectroscopy (DMSO-d₆): Will show characteristic signals for the carbons of the oxadiazole ring (around 160-165 ppm) and the carbons of the hydroxyphenyl rings.[9][19]
-
Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight of the product (C₁₄H₁₀N₂O₃), confirming its identity.[9][15][20]
Critical Safety and Handling Precautions
Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved.
-
General Precautions: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene), must be worn at all times.
-
Hydrazine Hydrate: If used as a starting material to generate the hydrazide, it is highly toxic, corrosive, and a suspected carcinogen.[21][22] Avoid inhalation of vapors and direct skin contact.[23][24]
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. It reacts violently with water, releasing toxic HCl gas. Handle with extreme care, ensuring no contact with moisture.[9][17] All additions should be done slowly and at a controlled temperature.
-
Waste Disposal:
-
Quench residual POCl₃ by slowly adding the reaction mixture to ice.
-
Neutralize acidic aqueous waste with a base like sodium bicarbonate before disposal.
-
Hydrazine-containing waste should be treated with an oxidizing agent like calcium hypochlorite solution before disposal, in accordance with institutional and local regulations.[24]
-
References
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. chemmethod.com [chemmethod.com]
- 13. chemmethod.com [chemmethod.com]
- 14. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol – Oriental Journal of Chemistry [orientjchem.org]
- 15. jyoungpharm.org [jyoungpharm.org]
- 16. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 19. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. reddit.com [reddit.com]
- 24. arxada.com [arxada.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Foreword: The Paradigm Shift in Heterocyclic Synthesis
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal and materials chemistry, renowned for its diverse biological activities and robust chemical properties.[1][2] Traditional synthetic routes to these valuable scaffolds, however, are often hampered by long reaction times, harsh conditions, and the generation of significant waste. This guide delves into the transformative potential of microwave-assisted organic synthesis (MAOS) to overcome these limitations, offering a faster, more efficient, and environmentally conscious pathway to 2,5-disubstituted 1,3,4-oxadiazoles. As researchers and drug development professionals, the adoption of such green and efficient methodologies is not merely a matter of convenience, but a necessity for sustainable innovation.
The Microwave Advantage: Beyond Thermal Effects
Microwave irradiation accelerates chemical reactions by a mechanism distinct from conventional heating.[3] Whereas conventional methods rely on conduction and convection to transfer heat from an external source, microwaves directly energize polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][4] This unique energy transfer mechanism offers a multitude of advantages in the synthesis of 1,3,4-oxadiazoles:
-
Dramatic Reduction in Reaction Times: Reactions that typically require several hours of reflux can often be completed in a matter of minutes under microwave irradiation.[5][6]
-
Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.
-
Energy Efficiency: By directly heating the reactants, microwave synthesis significantly reduces energy consumption compared to conventional heating methods.
-
Facilitation of Solvent-Free Reactions: The ability of microwaves to directly heat solid-supported reagents or neat reactants opens the door to solvent-free protocols, a key principle of green chemistry.[4]
While the primary effect of microwave irradiation is thermal, leading to "superheating" of solvents in sealed vessels, the possibility of non-thermal effects, where the electromagnetic field directly influences the reaction's transition state, remains a topic of scientific discussion.[3] Regardless of the precise mechanism, the empirical evidence overwhelmingly supports the superiority of microwave-assisted methods for the synthesis of 1,3,4-oxadiazoles.
Core Synthetic Strategies: Pathways to the Oxadiazole Ring
The microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclodehydration of a 1,2-diacylhydrazine or a related intermediate. Several efficient protocols have been developed, with the choice of starting materials and reagents influencing the scope and efficiency of the reaction.
General Reaction Workflow
The overall process can be visualized as a sequence of steps, each optimized by the application of microwave energy.
Caption: General workflow for microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Protocol 1: From Carboxylic Acids and Hydrazides using POCl₃
This is one of the most common and reliable methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[7][8] Phosphorus oxychloride (POCl₃) serves as both a dehydrating agent and a solvent in many cases.
Reaction Scheme:
R¹-COOH + R²-CONHNH₂ --(POCl₃, Microwave)--> R¹-(C₂N₂O)-R²
Mechanistic Insight:
The reaction proceeds through the formation of a 1,2-diacylhydrazine intermediate, which then undergoes cyclodehydration facilitated by POCl₃. The phosphorus oxychloride activates the carbonyl oxygen, making it a better leaving group and promoting the intramolecular nucleophilic attack by the other nitrogen atom to form the oxadiazole ring.[7][9]
Caption: Simplified mechanism of POCl₃-mediated cyclodehydration.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, add the substituted carboxylic acid (1.0 mmol), the corresponding acid hydrazide (1.0 mmol), and phosphorus oxychloride (3-5 mL).
-
Vessel Sealing: Securely cap the reaction vessel. Ensure the vessel is designed for high-pressure reactions.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a constant temperature of 110-140°C for 5-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralization and Filtration: Neutralize the acidic solution with a suitable base (e.g., 10% sodium bicarbonate solution) until the pH is neutral. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.[1]
-
Characterization: Confirm the structure of the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[10]
Table 1: Comparison of Microwave vs. Conventional Synthesis (POCl₃ method)
| Entry | R¹ | R² | Method | Time | Yield (%) | Reference |
| 1 | Phenyl | 4-Chlorophenyl | Microwave | 10 min | 92 | [6] |
| 2 | Phenyl | 4-Chlorophenyl | Conventional | 6 h | 81 | [6] |
| 3 | 4-Nitrophenyl | 3-Pyridinyl | Microwave | 12 min | 89 | [6] |
| 4 | 4-Nitrophenyl | 3-Pyridinyl | Conventional | 9 h | 75 | [6] |
Protocol 2: Solvent-Free Synthesis from Fatty Acid Hydrazides
This protocol exemplifies a green chemistry approach by eliminating the need for a solvent.[4]
Reaction Scheme:
R¹-CONHNH₂ + (R²CO)₂O --(Microwave, Solvent-free)--> R¹-(C₂N₂O)-R²
Detailed Step-by-Step Protocol:
-
Reactant Mixture: In a beaker, thoroughly mix the fatty acid hydrazide (1.0 mmol) and the appropriate acid anhydride (1.2 mmol).
-
Microwave Irradiation: Place the beaker in a domestic or laboratory microwave oven and irradiate at a power of 300-600 W for 2-5 minutes. Monitor the reaction progress by TLC.
-
Work-up: After cooling, treat the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any unreacted acid anhydride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety Considerations in Microwave Synthesis
While microwave synthesis is generally safe when performed correctly, it is crucial to adhere to strict safety protocols:[11]
-
Use Dedicated Microwave Reactors: Domestic microwave ovens are not designed for laboratory use and lack the necessary safety features for pressure and temperature control.[3] Always use a microwave reactor specifically designed for chemical synthesis.[12]
-
Pressure Monitoring: When using sealed vessels, be aware that the reaction mixture can reach temperatures well above its boiling point, leading to significant pressure buildup.[12] Never exceed the maximum pressure rating of the reaction vessel.
-
Solvent Choice: Use solvents with a high dielectric constant for efficient heating.[13] Be cautious with non-polar solvents as they may not heat efficiently and can lead to localized superheating.
-
Stirring: Ensure adequate stirring to prevent localized superheating, especially in viscous mixtures or solvent-free reactions.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid inhaling any potentially toxic fumes.[11]
Characterization of 2,5-Disubstituted 1,3,4-Oxadiazoles
The successful synthesis of the target compounds must be confirmed through rigorous characterization.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=N stretching of the oxadiazole ring (around 1630-1680 cm⁻¹) and the C-O-C stretching (around 1020-1070 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the substituent groups will confirm their incorporation into the final structure.
-
¹³C NMR: The carbon atoms of the oxadiazole ring typically appear in the range of 150-165 ppm.
-
-
Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the synthesized compound.
Example Characterization Data for 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15-8.12 (m, 2H, Ar-H), 8.08-8.05 (m, 2H, Ar-H), 7.55-7.50 (m, 5H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 163.9, 137.5, 131.8, 129.3, 129.1, 128.5, 127.1, 124.0, 122.9.
-
IR (KBr, cm⁻¹): 1615 (C=N), 1550, 1480 (aromatic C=C), 1060 (C-O-C).
-
MS (ESI): m/z 257.0 [M+H]⁺.
(Note: The above data is a representative example and may vary slightly depending on the specific instrumentation and conditions used).
Conclusion and Future Outlook
Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles. The dramatic reduction in reaction times, coupled with increased yields and a greener footprint, makes it an indispensable tool for modern drug discovery and development. As the field continues to evolve, we can anticipate the development of even more efficient one-pot, multicomponent reactions under microwave irradiation, further streamlining the synthesis of these vital heterocyclic compounds.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. oaji.net [oaji.net]
- 8. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. bspublications.net [bspublications.net]
Application Notes and Protocols for Evaluating the Anticancer Activity of 4-(1,3,4-Oxadiazol-2-yl)phenol
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold in Oncology
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] Derivatives incorporating this ring system have demonstrated a wide array of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] In oncology, 1,3,4-oxadiazole-based compounds have been reported to exert their cytotoxic effects through various mechanisms, such as the inhibition of crucial enzymes like telomerase and topoisomerase, and interference with growth factor signaling pathways.[3][4]
This document provides a comprehensive experimental framework for the in vitro evaluation of novel 1,3,4-oxadiazole derivatives, using 4-(1,3,4-Oxadiazol-2-yl)phenol as a representative compound. The protocols detailed herein are designed for researchers in drug discovery and oncology to systematically assess the compound's cytotoxic potential and elucidate its mechanism of action, specifically focusing on the induction of apoptosis and cell cycle arrest. While specific anticancer data for this compound is not yet widely published, related analogues such as 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol have shown significant anticancer activity against various cancer cell lines, underscoring the potential of this chemical class.[5]
Part 1: Assessment of Cytotoxicity via MTT Assay
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6]
Scientific Principle
In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals in a solubilizing agent, the concentration can be quantified by measuring the absorbance at a specific wavelength.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast adenocarcinoma], A549 [lung carcinoma], HCT116 [colon carcinoma], and a non-cancerous cell line like HEK293 for selectivity assessment).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).
-
Solubilizing Agent: DMSO or a 0.01 M HCl solution with 10% SDS.
-
Positive Control: Doxorubicin or another standard chemotherapeutic agent.
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding: In a 96-well plate, seed 100 µL of cell suspension containing 5,000-10,000 cells per well. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Hypothetical Data Presentation
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 18.2 ± 2.1 | 1.1 ± 0.2 |
| HCT116 | Colon Carcinoma | 9.5 ± 1.2 | 0.7 ± 0.09 |
| HEK293 | Normal Kidney | > 100 | 5.6 ± 0.7 |
Part 2: Elucidating the Mechanism of Action - Apoptosis Induction
A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[6]
Scientific Principle
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the IC50 concentration of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
Hypothetical Data Presentation
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.5 | 2.1 ± 0.5 | 2.7 ± 0.6 |
| This compound (IC50) | 45.8 ± 3.1 | 35.6 ± 2.8 | 18.6 ± 1.9 |
The Intrinsic Pathway of Apoptosis
The induction of apoptosis by many chemotherapeutic agents involves the intrinsic or mitochondrial pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[7][8] Cellular stress can lead to the activation of pro-apoptotic proteins, which permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c.[9] In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9, an initiator caspase.[10] Caspase-9, in turn, activates executioner caspases like caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[10][11]
Caption: The intrinsic apoptosis signaling pathway.
Part 3: Cell Cycle Analysis
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent apoptosis.[5] Flow cytometry analysis of cellular DNA content using propidium iodide is a standard method to determine the distribution of cells in different phases of the cell cycle.[5]
Scientific Principle
Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. By staining permeabilized cells with PI, the fluorescence intensity of the cells will be directly proportional to their DNA content. Cells in the G0/G1 phase have a normal diploid DNA content (2N), while cells in the G2/M phase have a tetraploid DNA content (4N). Cells in the S phase, which are actively replicating their DNA, will have a DNA content between 2N and 4N.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the DNA content.
Hypothetical Data Presentation
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| This compound (IC50) | 30.2 ± 2.5 | 15.3 ± 1.7 | 54.5 ± 3.8 |
Conclusion
This application note provides a detailed and systematic approach for the initial in vitro evaluation of the anticancer properties of this compound. By following these protocols, researchers can obtain reliable data on the compound's cytotoxicity and gain insights into its mechanism of action, specifically its ability to induce apoptosis and cause cell cycle arrest. These foundational studies are crucial for the continued development of novel 1,3,4-oxadiazole derivatives as potential cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Antibacterial Screening of 4-(1,3,4-Oxadiazol-2-yl)phenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening our ability to treat a wide range of infectious diseases.[1][2] This escalating crisis necessitates the discovery and development of novel antibacterial compounds that can overcome existing resistance mechanisms.[2][3] Among the various heterocyclic scaffolds explored in medicinal chemistry, the 1,3,4-oxadiazole ring has emerged as a particularly promising pharmacophore.[4][5] Derivatives of 1,3,4-oxadiazole are known to exhibit a broad spectrum of biological activities, including noteworthy antibacterial efficacy.[3][5][6]
The presence of the 1,3,4-oxadiazole moiety can enhance a molecule's biological activity by modifying properties such as polarity and flexibility, which facilitates interactions with bacterial targets.[4] These compounds have been shown to target various bacterial enzymes and pathways, including DNA gyrase, GlcN-6-P synthase, and peptide deformylase, making them attractive candidates for further investigation.[4][7]
This document provides a detailed guide for the in vitro antibacterial screening of a specific subclass, 4-(1,3,4-Oxadiazol-2-yl)phenol derivatives. It offers comprehensive, step-by-step protocols for determining key antibacterial metrics, explains the scientific rationale behind the methodologies, and provides a framework for data interpretation in line with established standards.
Foundational Principles of Antibacterial Susceptibility Testing
The primary objective of in vitro screening is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism.[8] This is known as the Minimum Inhibitory Concentration (MIC), a fundamental quantitative measure of an antimicrobial agent's potency.[8][9][10] Two primary methodologies are employed for this purpose:
-
Diffusion Methods (e.g., Agar Well/Disk Diffusion): These are qualitative or semi-quantitative techniques where the compound diffuses through an agar medium inoculated with bacteria.[11][12] The resulting zone of growth inhibition around the compound source provides a preliminary indication of activity. This method is excellent for initial high-throughput screening.[1][13]
-
Dilution Methods (e.g., Broth Microdilution): These are quantitative methods that involve challenging a standardized bacterial inoculum with serial dilutions of the test compound.[9][11][14] They are considered the gold standard for determining MIC values accurately and reproducibly.[15]
Following the MIC, the Minimum Bactericidal Concentration (MBC)—the lowest concentration that kills the bacteria—can also be determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[16]
Experimental Workflow Overview
The screening process for novel this compound derivatives follows a logical progression from initial qualitative assessment to precise quantitative analysis. This ensures efficient use of resources by first identifying active compounds and then characterizing their potency in detail.
Caption: High-level workflow for in vitro antibacterial screening.
Detailed Protocols
Protocol 1: Agar Well Diffusion Assay (Initial Qualitative Screen)
This method serves as a rapid and efficient primary screen to identify which derivatives possess antibacterial activity.[1][13] It relies on the diffusion of the test compound from a well through the agar, establishing a concentration gradient.
4.1.1 Principle An agar plate is uniformly inoculated with a test bacterium.[1] Wells are created in the agar, into which solutions of the this compound derivatives are added. If a compound is active, it will diffuse into the agar and inhibit bacterial growth, forming a clear "zone of inhibition" around the well. The diameter of this zone correlates with the compound's activity.
4.1.2 Materials
-
Mueller-Hinton Agar (MHA) plates
-
Cultures of test bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) grown in Mueller-Hinton Broth (MHB)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control: Standard antibiotic solution (e.g., Ciprofloxacin)
-
Negative control: Solvent (e.g., DMSO)
-
Sterile cork borer (6-8 mm diameter) or pipette tip
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
4.1.3 Step-by-Step Procedure
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline or MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17][18]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions (rotating the plate 60° after each application) to ensure confluent growth.[13]
-
Well Creation: Allow the plate to dry for 5-15 minutes. Using a sterile cork borer or the wide end of a sterile pipette tip, create uniform wells in the agar.[1][19]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, the positive control, and the negative control into separate wells.[1][11] Label the underside of the plate accordingly.
-
Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compounds into the agar before bacterial growth begins.[1]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[1][20]
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the cornerstone quantitative assay for antimicrobial susceptibility testing.[10][15][21] It is highly accurate and allows for the simultaneous testing of multiple compounds against a single organism.[15]
4.2.1 Principle A standardized bacterial inoculum is added to wells of a 96-well microtiter plate containing two-fold serial dilutions of the test compound.[15][18] After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[9][10]
4.2.2 Materials
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Standardized bacterial inoculum (prepared as in 4.1.3, then diluted as per CLSI guidelines)
-
Test compounds and control antibiotics, dissolved and diluted to a starting concentration (typically 2x the highest desired final concentration).[22]
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
-
Incubator (35-37°C)
4.2.3 Step-by-Step Procedure
-
Plate Setup: Dispense 100 µL of sterile MHB into wells of columns 2 through 12 of a 96-well plate.
-
Compound Dilution:
-
Pipette 200 µL of the 2x starting concentration of your test compound into the wells of column 1.
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.[22]
-
Continue this two-fold serial dilution across the plate to column 10.
-
After mixing column 10, discard 100 µL to ensure all wells (1-10) contain 100 µL.[22]
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no compound, no bacteria).[10][22]
-
-
Final Inoculum Preparation: Dilute the 0.5 McFarland suspension as per CLSI standards to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[9] This typically involves a 1:100 dilution of the 0.5 McFarland stock followed by the 1:1 addition to the wells.
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.[22] The total volume in each well (1-11) is now 200 µL, and the compound concentrations are halved to their final test concentrations.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[15]
-
Reading the MIC:
-
Visually inspect the plate. The sterility control (column 12) should be clear. The growth control (column 11) should be turbid.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.[15][23] This can be aided by reading the optical density (OD) at 600 nm with a plate reader.
-
Caption: Example 96-well plate layout for a broth microdilution MIC assay.
Data Presentation and Interpretation
Raw data should be organized clearly to facilitate analysis and comparison. MIC values are the primary quantitative output.
5.1 Data Summary Table Summarize the results in a table. This allows for easy comparison of the activity of different derivatives against various bacterial strains.
| Compound ID | Derivative Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| OX-P-01 | 4-hydroxy (Parent) | 64 | >128 | >128 |
| OX-P-02 | 4-hydroxy-3-nitro | 16 | 64 | 128 |
| OX-P-03 | 4-hydroxy-3,5-dichloro | 8 | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | 1 |
5.2 Interpretation of MIC Values The interpretation of an MIC value requires comparison against clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI).[16][23][24][25][26] These breakpoints categorize an organism as:
-
Susceptible (S): The infection is likely to be treatable with a standard dosage of the drug.[27]
-
Intermediate (I): The compound may be effective in body sites where it is concentrated or when a higher dose can be used.[27]
-
Resistant (R): The compound is unlikely to be effective at achievable dosages.[27]
For novel compounds where breakpoints do not exist, the MIC value is a direct measure of potency. A lower MIC indicates higher antibacterial activity.[23] It is crucial not to directly compare the numerical MIC value of one antibiotic with another, as their pharmacology and breakpoints differ significantly.[23][24] Instead, the comparison should be based on their respective S/I/R categories or their relative potency against a panel of organisms.
Trustworthiness and Validation: The Role of Controls
Every protocol must be a self-validating system. The inclusion of appropriate controls is non-negotiable for generating trustworthy and reproducible data.
-
Positive Control: A known, potent antibiotic (e.g., Ciprofloxacin, Gentamicin) is used to validate that the assay conditions and bacterial strains are responsive as expected.
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO) is tested alone to ensure it has no intrinsic antibacterial activity at the concentrations used.[20]
-
Growth Control (GC): This well contains only broth and bacteria.[10] It must show robust growth (turbidity) for the assay to be valid, confirming that the bacteria are viable and the medium supports growth.
-
Sterility Control (SC): This well contains only broth.[10] It must remain clear, confirming the sterility of the medium and aseptic technique during the procedure.
-
Quality Control (QC) Strains: Using reference bacterial strains with known MIC values for the control antibiotic (e.g., S. aureus ATCC 25923) is essential for inter-laboratory standardization and verifying the accuracy of the test system.[10][28]
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antibacterial activity of various substituted oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. scielo.br [scielo.br]
- 12. apec.org [apec.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 19. youtube.com [youtube.com]
- 20. hereditybio.in [hereditybio.in]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. idexx.com [idexx.com]
- 24. idexx.dk [idexx.dk]
- 25. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 26. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 27. droracle.ai [droracle.ai]
- 28. woah.org [woah.org]
Application Notes and Protocols: Determination of Antioxidant Capacity of Phenolic Oxadiazoles using DPPH and FRAP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Antioxidant Assessment in Drug Discovery
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] This has propelled the search for novel antioxidant compounds as promising therapeutic agents. Among the vast landscape of synthetic molecules, phenolic oxadiazoles have emerged as a class of significant interest due to their diverse pharmacological activities, including potent antioxidant properties.[2][3][4] The 1,3,4-oxadiazole ring system, when functionalized with phenolic moieties, often exhibits enhanced radical scavenging and reducing capabilities.[5][6]
Accurate and reliable assessment of the antioxidant capacity of these novel compounds is a cornerstone of the drug development process.[1] This guide provides a detailed, in-depth exploration of two of the most widely adopted spectrophotometric assays for this purpose: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[7][8] These assays, while both colorimetric, operate on distinct chemical principles, offering complementary insights into the antioxidant mechanism of a test compound.[7][9] This document will delve into the theoretical underpinnings of each assay, provide step-by-step, field-proven protocols, and offer insights into data interpretation and potential pitfalls, thereby equipping researchers with the necessary tools to rigorously evaluate the antioxidant potential of phenolic oxadiazoles.
The DPPH Radical Scavenging Assay: A Measure of Hydrogen-Donating Ability
The DPPH assay is a rapid, simple, and inexpensive method to measure the capacity of a compound to act as a free radical scavenger or hydrogen donor.[10] It utilizes the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), which possesses a deep violet color in solution.[11] When an antioxidant, such as a phenolic oxadiazole, donates a hydrogen atom or an electron to the DPPH radical, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[12] This decolorization is proportional to the concentration and potency of the antioxidant and can be quantified spectrophotometrically at approximately 517 nm.[7][13]
The antioxidant action of phenolic compounds in the DPPH assay can proceed through two primary mechanisms: Hydrogen Atom Transfer (HAT) or Single-Electron Transfer followed by Proton Transfer (SET-PT).[13][14] The HAT mechanism is often favored by phenolic compounds, where the hydroxyl group donates a hydrogen atom to the DPPH radical.[15]
Visualizing the DPPH Scavenging Mechanism
Caption: DPPH radical scavenging by a phenolic antioxidant.
Detailed Experimental Protocol for the DPPH Assay
This protocol is based on established methods and can be adapted for specific laboratory conditions.[1][7]
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in a dark bottle at 4°C.[7]
-
Test Compound Stock Solutions: Prepare a stock solution of the phenolic oxadiazole in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Standard Antioxidant Solution (e.g., Ascorbic Acid or Trolox): Prepare a stock solution of the standard antioxidant in methanol at a concentration of 1 mg/mL.
Assay Procedure:
-
Serial Dilutions: Prepare a series of dilutions of the test compound and the standard antioxidant from their respective stock solutions.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.[16]
-
Control: Include a control well containing 100 µL of the solvent used for the sample and 100 µL of the DPPH solution.[7]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:[7]
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[7] A lower IC50 value indicates a higher antioxidant activity.
Data Presentation: DPPH Scavenging Activity
| Compound | Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) |
| Phenolic Oxadiazole A | 10 | 35.2 ± 2.1 | 25.35[2] |
| 25 | 58.9 ± 3.5 | ||
| 50 | 80.2 ± 4.7 | ||
| Ascorbic Acid (Standard) | 5 | 45.8 ± 2.9 | 6.13[2] |
| 10 | 87.2 ± 5.1 | ||
| 20 | 95.1 ± 1.8 |
The FRAP Assay: A Measure of Ferric Reducing Power
The Ferric Reducing Antioxidant Power (FRAP) assay is a simple, rapid, and cost-effective method that measures the total antioxidant power of a sample. The principle of this assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex at a low pH.[17][18] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[7] The FRAP assay is considered a measure of the electron-donating capability of an antioxidant.[16]
Visualizing the FRAP Mechanism
Caption: Reduction of Fe³⁺-TPTZ complex in the FRAP assay.
Detailed Experimental Protocol for the FRAP Assay
This protocol is based on established methods and can be adapted for specific laboratory conditions.[7][17]
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water. Adjust the pH to 3.6.[19]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.[11]
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.[11]
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7][11]
-
Ferrous Sulfate Standard Solution (FeSO₄·7H₂O): Prepare a series of standard solutions of ferrous sulfate in distilled water.
Assay Procedure:
-
Standard Curve: Prepare a standard curve using the ferrous sulfate solutions.
-
Reaction Mixture: Add 20 µL of the sample or standard solution to 150 µL of the FRAP reagent in a 96-well plate.[17]
-
Reagent Blank: Include a reagent blank containing the solvent instead of the sample.[7]
-
Incubation: Incubate the mixture at 37°C for 4-10 minutes.[1][17]
-
Absorbance Measurement: Measure the absorbance at 593 nm.[7]
Data Analysis:
The antioxidant capacity of the sample is determined from the standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents or in µmol Fe(II) per gram of the sample.[7]
Data Presentation: FRAP Reducing Power
| Compound | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe(II) Equivalent) |
| Phenolic Oxadiazole B | 50 | 0.452 ± 0.021 | 150.5 ± 7.0 |
| 100 | 0.891 ± 0.043 | 297.0 ± 14.3 | |
| 200 | 1.654 ± 0.078 | 551.3 ± 26.0 | |
| Trolox (Standard) | 50 | 0.510 ± 0.025 | 170.0 ± 8.3 |
| 100 | 0.985 ± 0.048 | 328.3 ± 16.0 | |
| 200 | 1.897 ± 0.091 | 632.3 ± 30.3 |
Field-Proven Insights & Troubleshooting
-
Solvent Selection: The choice of solvent can significantly impact the results of both assays. Methanol is commonly used for the DPPH assay.[13] For the FRAP assay, the reaction is typically carried out in an aqueous environment. It is crucial to ensure that the test compounds are soluble in the chosen solvent system.
-
Incubation Time and Temperature: The reaction kinetics can vary between different antioxidant compounds.[13] It is essential to standardize the incubation time and temperature to ensure reproducible results. For the DPPH assay, a 30-minute incubation at room temperature is standard.[7] The FRAP assay is typically faster, with incubation times ranging from 4 to 10 minutes at 37°C.[1][17]
-
Interference from Colored Compounds: If the test compound itself is colored and absorbs at the measurement wavelength, a background reading of the sample without the DPPH or FRAP reagent should be taken and subtracted from the final absorbance value.
-
Assay Validation: For rigorous scientific studies, it is advisable to validate the assays for parameters such as linearity, precision, and accuracy using standard antioxidants.[20]
-
Complementary Nature of Assays: It is important to recognize that the DPPH and FRAP assays measure different aspects of antioxidant activity. The DPPH assay primarily reflects the hydrogen-donating ability, while the FRAP assay measures the reducing power.[7][9] Therefore, employing both assays provides a more comprehensive assessment of the antioxidant potential of phenolic oxadiazoles.
Conclusion
The DPPH and FRAP assays are powerful and accessible tools for the preliminary screening and characterization of the antioxidant activity of novel phenolic oxadiazoles. By understanding the principles behind these assays and adhering to standardized protocols, researchers can obtain reliable and reproducible data that is crucial for advancing the development of new antioxidant-based therapeutics. The insights gained from these in vitro assays provide a strong foundation for further investigations into the mechanisms of action and potential therapeutic applications of this promising class of compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jipbs.com [jipbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cropj.com [cropj.com]
- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajptonline.com [ajptonline.com]
- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. ultimatetreat.com.au [ultimatetreat.com.au]
- 18. zen-bio.com [zen-bio.com]
- 19. researchgate.net [researchgate.net]
- 20. echemi.com [echemi.com]
Application Notes and Protocols: Molecular Docking of 4-(1,3,4-Oxadiazol-2-yl)phenol with Tubulin
Abstract
This document provides a detailed protocol for performing molecular docking of 4-(1,3,4-oxadiazol-2-yl)phenol, a potential anti-cancer agent, to the colchicine binding site of tubulin. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational drug design. We will delve into the scientific rationale behind each step, from ligand and protein preparation to the analysis of docking results, ensuring a robust and reproducible workflow. The protocol is designed to be self-validating by incorporating steps for redocking a known ligand to establish the reliability of the chosen parameters.
Introduction: Targeting the Microtubule Network
Tubulin, a globular protein, is the fundamental building block of microtubules, which are essential components of the eukaryotic cytoskeleton.[1][2] Microtubules are dynamic structures involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their pivotal role in mitosis makes them an attractive target for cancer chemotherapy.[2] Agents that interfere with tubulin polymerization can arrest the cell cycle, leading to apoptotic cell death in rapidly dividing cancer cells.[1]
One of the most well-characterized binding sites on tubulin for small molecule inhibitors is the colchicine binding site, located at the interface between the α and β-tubulin subunits.[3][4] Molecules that bind to this site inhibit microtubule formation and have shown significant potential as anti-cancer agents.[3][4] The compound of interest, this compound, possesses structural motifs that suggest potential interaction with this critical pocket. Understanding its binding mode through in-silico molecular docking can provide valuable insights for its further development as a therapeutic agent.
Scientific Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The primary goal is to predict the binding mode and affinity of a ligand to a protein. This is achieved through two main components: a search algorithm that generates a variety of ligand poses within the protein's binding site, and a scoring function that estimates the binding affinity for each pose.[6][7] A lower, more negative docking score generally indicates a more favorable binding interaction.[5][8]
Prerequisites
Software
-
Molecular Graphics and Modeling Software: UCSF Chimera or PyMOL for visualization and initial structure preparation.
-
Molecular Docking Software: AutoDock Vina is a widely used and effective tool for protein-ligand docking.[9]
-
Ligand Preparation Software: Open Babel or a similar tool for converting file formats and generating 3D coordinates.
-
Result Analysis Tools: LigPlot+ or PoseView for generating 2D interaction diagrams.[10]
Hardware
A standard workstation with a multi-core processor is sufficient for the docking of a single ligand. For virtual screening of large compound libraries, a high-performance computing cluster is recommended.
Experimental Workflow: A Visual Overview
The following diagram illustrates the comprehensive workflow for the molecular docking protocol.
Caption: Overall molecular docking workflow.
Detailed Step-by-Step Protocol
Part 1: Ligand Preparation
The goal of ligand preparation is to generate a 3D structure of this compound with the correct atom types and charges, ready for docking.
-
Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases like PubChem or chemical vendor websites.[11][12] The SMILES string for this compound is Oc1ccc(cc1)c2nonc2.[11]
-
Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D structure or SMILES string into a 3D structure in .mol2 or .pdb format. This step also involves initial energy minimization to obtain a low-energy conformation.
-
Prepare for Docking:
Part 2: Protein Preparation
Proper preparation of the tubulin structure is critical for a successful docking experiment. We will use a crystal structure of tubulin in complex with a known colchicine-site inhibitor to define the binding pocket.
-
Select a Suitable PDB Entry: Download a high-resolution crystal structure of tubulin from the Protein Data Bank (PDB). An ideal structure would be one co-crystallized with colchicine or a similar ligand. For this protocol, we recommend using PDB ID: 4O2B , which is a tubulin-colchicine complex.[15] Other suitable structures include 1SA0 and 6XER.[16][17]
-
Clean the Protein Structure:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, ions, and any co-crystallized ligands.[18][19]
-
If the biological assembly contains multiple tubulin dimers, select a single αβ-tubulin heterodimer for the docking study.
-
-
Prepare for Docking in AutoDockTools:
Part 3: Grid Box Generation
The grid box defines the three-dimensional space within the protein where the docking algorithm will search for favorable ligand poses.[21]
-
Center the Grid on the Binding Site: The grid box should be centered on the known colchicine binding site. A reliable way to do this is to use the coordinates of the co-crystallized ligand (colchicine in 4O2B) as the center of the grid.[22][23]
-
Define Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. A common starting point is a box with dimensions of 60 x 60 x 60 Å with a spacing of 0.375 Å.[21] Ensure the box encompasses all the key residues of the colchicine binding site.
-
Generate the Grid Parameter File: Save the grid box parameters as a grid parameter file (.gpf).[22]
The following diagram illustrates the process of setting up the grid box.
Caption: Grid box generation workflow.
Part 4: Molecular Docking
With the prepared ligand, protein, and grid box, we can now perform the molecular docking simulation.
-
Configure Docking Parameters: In AutoDock Vina, you will need to specify the prepared protein and ligand .pdbqt files, as well as the grid box parameters. The exhaustiveness parameter controls the thoroughness of the search; a higher value increases the computational time but also the reliability of the results. An exhaustiveness of 8 is a good starting point for single-ligand docking.
-
Run AutoDock Vina: Execute the docking run from the command line. Vina will generate an output file (typically in .pdbqt format) containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Part 5: Protocol Validation (Redocking)
To ensure the trustworthiness of our docking protocol, we will perform a redocking experiment. This involves docking the co-crystallized ligand (colchicine) back into its binding site on tubulin.
-
Prepare the Co-crystallized Ligand: Extract the colchicine molecule from the original PDB file (e.g., 4O2B) and prepare it in the same way as our target ligand (assigning charges and defining rotatable bonds), saving it as a .pdbqt file.
-
Perform Docking: Use the same protein structure and grid parameters to dock the prepared colchicine.
-
Analyze the Results: Compare the predicted binding pose of colchicine with its orientation in the original crystal structure. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.[8] A low RMSD value indicates that the docking protocol is reliable and can accurately predict the binding mode of ligands in the colchicine site.
Part 6: Analysis of Docking Results
The final step is to analyze the docking results for this compound.
-
Examine Binding Affinity: The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol. A more negative value suggests a stronger binding interaction.[8]
-
Visualize Binding Poses: Load the docked poses into a molecular visualization program. Analyze the top-ranked poses (those with the lowest binding energy) to understand how the ligand fits into the binding pocket.
-
Identify Key Interactions: Use tools like LigPlot+ or the visualization software to identify and visualize the non-covalent interactions between the ligand and the protein.[10][24] These interactions can include:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for the overall stability of the complex.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Data Presentation: Key Docking Parameters
The following table summarizes the key parameters used in this molecular docking protocol.
| Parameter | Value/Setting | Rationale |
| Protein PDB ID | 4O2B | High-resolution structure of tubulin with a co-crystallized colchicine-site ligand. |
| Ligand | This compound | The small molecule of interest for docking. |
| Docking Software | AutoDock Vina | A widely validated and efficient docking program. |
| Force Field | AMBER-based | AutoDock Vina utilizes an empirical scoring function derived from a force field.[25][26] |
| Grid Center | Based on co-crystallized colchicine | Ensures the search space is focused on the relevant binding site. |
| Grid Dimensions | 60 x 60 x 60 Å | Provides ample space for the ligand to adopt various conformations. |
| Grid Spacing | 0.375 Å | A standard resolution for the grid. |
| Exhaustiveness | 8 | A balance between computational cost and search thoroughness. |
| Validation Ligand | Colchicine | The native ligand from the PDB structure for redocking. |
| Validation Metric | RMSD < 2.0 Å | A common threshold for a successful redocking experiment. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the molecular docking of this compound to the colchicine binding site of tubulin. By following these detailed steps and understanding the rationale behind them, researchers can obtain reliable predictions of the ligand's binding mode and affinity. These in-silico findings can then guide further experimental studies, such as in-vitro binding assays and cell-based anti-proliferative assays, to validate the computational predictions and advance the development of novel tubulin inhibitors.
References
- 1. Tubulin - Wikipedia [en.wikipedia.org]
- 2. Tubulin - Proteopedia, life in 3D [proteopedia.org]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 7. Scoring_functions_for_docking [bionity.com]
- 8. researchgate.net [researchgate.net]
- 9. scotchem.ac.uk [scotchem.ac.uk]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. This compound | CAS 5378-27-8 [matrix-fine-chemicals.com]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
Application Notes & Protocols: A Researcher's Guide to the NCI-60 Anticancer Activity Screen
Introduction: The NCI-60 Panel - A Cornerstone of Cancer Drug Discovery
Since its inception in the early 1990s by the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), the NCI-60 human tumor cell line screen has become a vital, publicly accessible tool for cancer research.[1][2] This panel, comprising 60 human tumor cell lines from nine different tissue types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), provides a standardized platform for identifying novel anticancer agents and elucidating their mechanisms of action.[1][2] The power of the NCI-60 lies in its ability to generate a unique "fingerprint" of a compound's activity across a diverse set of cancer cell lines. This fingerprint can then be compared to databases of known compounds to infer potential mechanisms of action, a process facilitated by the COMPARE algorithm.[1][3]
Initially, the screen operated as a primary method for discovering new bioactive compounds.[4][5] However, with extensive molecular characterization of the cell lines, it has evolved into a sophisticated tool for mechanistic studies and biomarker identification.[1][4][5] This application note provides a detailed guide for researchers on the procedure for assessing the anticancer activity of compounds against the NCI-60 cell line panel, from initial screening to data interpretation.
Principle of the Assay: From Single-Dose to Mechanistic Insights
The NCI-60 screening process is a multi-stage approach designed to efficiently identify promising compounds.
1. Initial Single-Dose Screening: Compounds are first tested at a single high concentration (typically 10⁻⁵ M) across all 60 cell lines.[2][6] This initial screen acts as a filter to identify compounds that exhibit significant growth inhibition in a minimum number of cell lines, warranting further investigation.[6]
2. Five-Dose Response Screening: Compounds that meet the predefined threshold criteria in the single-dose screen are then subjected to a more detailed five-dose concentration-response analysis.[6] This provides a more comprehensive understanding of the compound's potency and efficacy.
3. Endpoint Measurement: The classic method for determining cell viability in the NCI-60 screen is the Sulforhodamine B (SRB) assay.[7][8] This colorimetric assay measures the total protein content of the cells, which serves as a proxy for cell number.[8][9] More recently, the NCI has modernized the screen to a 384-well format (HTS384) that utilizes the CellTiter-Glo luminescent assay, which measures ATP levels as an indicator of cell viability.[4][5][10] This guide will focus on the principles of the widely understood and historically significant SRB-based assay.
The inclusion of a "time zero" (Tz) control plate, fixed at the time of drug addition, is a critical feature of the NCI-60 protocol.[1][6] This allows for the differentiation between cytostatic effects (growth inhibition) and cytotoxic effects (cell killing).[1]
Experimental Workflow Overview
The overall workflow for the NCI-60 screen is a systematic process designed for reproducibility and high-throughput analysis.
Caption: High-level workflow of the NCI-60 screening protocol.
Detailed Protocols
Materials and Reagents
-
Cell Lines: NCI-60 panel cell lines.
-
Culture Medium: RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[6][11]
-
Test Compound: Solubilized in a suitable solvent (e.g., DMSO) at a high concentration stock.
-
Reagents for SRB Assay:
-
Equipment:
Step-by-Step Experimental Procedure
1. Cell Culture and Seeding: a. Maintain the 60 human tumor cell lines in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.[6][11] b. Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.[6][11] c. Incubate the plates for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity before adding the test compounds.[6][11]
2. Time Zero (Tz) Plate Preparation: a. After the initial 24-hour incubation, fix two plates of each cell line with TCA.[6] These plates represent the cell population at the time of drug addition (Tz).
3. Compound Preparation and Addition: a. Solubilize experimental drugs in DMSO at 400-fold the desired final maximum test concentration.[6] b. On the day of the experiment, thaw an aliquot of the drug concentrate and dilute it to twice the desired final maximum test concentration with complete medium.[6] c. Perform serial dilutions to obtain a total of five drug concentrations.[6] d. Add 100 µL of these dilutions to the appropriate wells of the microtiter plates already containing 100 µL of medium, resulting in the final drug concentrations.[11]
4. Incubation: a. Following drug addition, incubate the plates for an additional 48 hours under the same conditions as in step 1c.[11]
5. Sulforhodamine B (SRB) Assay: a. Fixation: For adherent cells, terminate the assay by gently adding 50 µL of cold 50% (w/v) TCA (final concentration, 10% TCA) and incubate for 60 minutes at 4°C.[11] For suspension cells, fix settled cells by gently adding 50 µL of 80% TCA (final concentration, 16% TCA).[6] b. Washing: Discard the supernatant and wash the plates five times with tap water and then air dry.[11] c. Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.[6][11] d. Final Wash: Remove the unbound dye by washing the plates five times with 1% acetic acid and air dry.[6] e. Solubilization: Add 100 µL of 10 mM Trizma base to each well to solubilize the bound stain.[6] f. Absorbance Reading: Read the absorbance on an automated plate reader at a wavelength of 515 nm.[6]
Data Analysis and Interpretation
The absorbance measurements from the time zero (Tz), control growth (C), and test growth (Ti) wells are used to calculate the percentage of growth.
Percentage Growth Calculation:
The percentage growth is calculated as: [(Ti - Tz) / (C - Tz)] x 100 for concentrations where Ti >= Tz. If Ti < Tz, the calculation is: [(Ti - Tz) / Tz] x 100.
Interpretation of Percentage Growth Values:
-
100: No growth inhibition.
-
0: No net growth over the course of the experiment (cytostatic effect).[6]
-
-40: 40% cell kill (lethality).[6]
-
-100: All cells are dead.[6]
Key Endpoint Parameters:
From the dose-response curves generated for each cell line, three key parameters are calculated:
| Parameter | Definition | Calculation Formula | Significance |
| GI50 | Growth Inhibition 50% | [(Ti-Tz)/(C-Tz)] x 100 = 50 | The concentration of the drug that causes a 50% reduction in the net protein increase in control cells during incubation.[1][6] |
| TGI | Total Growth Inhibition | Ti = Tz | The concentration of the drug that results in no net growth of cells during the incubation period.[1][6] |
| LC50 | Lethal Concentration 50% | [(Ti-Tz)/Tz] x 100 = -50 | The concentration of the drug that results in a 50% reduction in the measured protein at the end of the drug treatment compared to the beginning, indicating a net loss of cells.[1][6] |
These endpoint values for each of the 60 cell lines create the unique activity pattern or "fingerprint" of the compound.
The COMPARE Algorithm: Unveiling Mechanisms of Action
The COMPARE algorithm is a powerful bioinformatic tool developed by the NCI to analyze the NCI-60 data.[3] It compares the "fingerprint" of a test compound (the pattern of GI50, TGI, or LC50 values across the 60 cell lines) with the fingerprints of a database of standard anticancer agents and other screened compounds.[1][3]
Caption: Logical flow of the COMPARE analysis.
By calculating the Pearson Correlation Coefficient (PCC) between the test compound's activity pattern and those in the database, COMPARE identifies compounds with similar patterns of cellular response.[1][3] A high PCC suggests that the compounds may share a common mechanism of action.[3] This allows researchers to:
Conclusion: A Powerful Tool for Drug Discovery
The NCI-60 cell line screen remains a valuable and accessible resource for the cancer research community.[10][12] Its standardized protocol, coupled with the powerful analytical capabilities of the COMPARE algorithm, provides a robust platform for identifying novel anticancer agents, elucidating their mechanisms of action, and discovering potential biomarkers of drug sensitivity. By following the detailed procedures outlined in this guide, researchers can effectively leverage this powerful tool to advance the development of new cancer therapies.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century | Corsello Laboratory [corsellolab.stanford.edu]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 11. rsc.org [rsc.org]
- 12. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]
Synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details the synthesis of a promising class of bioactive molecules: 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. These compounds are of significant interest to the drug discovery and development community due to their potential therapeutic applications, including anticancer and antibacterial activities.[1] This document provides a robust, step-by-step protocol for their synthesis, purification, and characterization, grounded in established chemical principles and supported by authoritative literature. The causality behind experimental choices is elucidated to empower researchers in their synthetic endeavors.
Introduction: The Significance of 1,3,4-Oxadiazole Scaffolds
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered considerable attention in medicinal chemistry.[2][3] Its favorable physicochemical and pharmacokinetic properties often lead to enhanced biological activity.[3] Derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor activities.[2][4][5][6] The unique structural features of the 1,3,4-oxadiazole core contribute to its metabolic stability and ability to participate in hydrogen bonding interactions with biological macromolecules, making it a valuable scaffold in the design of novel therapeutic agents.[3] The title compounds, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, have demonstrated significant potential as anticancer and antibacterial agents, making a reliable synthetic protocol highly valuable.[1]
Synthetic Strategy: A Convergent Approach
The synthesis of the target analogues is achieved through a multi-step, convergent approach. The overall strategy involves the preparation of key intermediates, namely aryl acid hydrazides and a substituted thiosemicarbazide, followed by a cyclization reaction to construct the core 1,3,4-oxadiazole ring. This method offers versatility, allowing for the introduction of diverse aryl substituents at the 5-position of the oxadiazole ring, which is crucial for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compounds.
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light.
Synthesis of Aryl Acid Hydrazides (Intermediate I)
Aryl acid hydrazides are key building blocks and can be synthesized from the corresponding substituted aromatic acids in two steps.
Step 1: Esterification of Substituted Aromatic Acids
-
To a solution of the substituted aromatic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
After completion of the reaction (monitored by TLC), remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude aryl ester.
Step 2: Hydrazinolysis of Aryl Esters
-
Dissolve the crude aryl ester (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) dropwise to the solution.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol and dry to afford the pure aryl acid hydrazide.
Synthesis of 1-(4-chloro-2-hydroxyphenyl)thiosemicarbazide (Intermediate II)
-
Dissolve 4-chloro-2-aminophenol (1 equivalent) in a suitable solvent such as ethanol.[7]
-
In a separate flask, prepare a solution of thiophosgene (1 equivalent) in the same solvent.
-
Add the thiophosgene solution dropwise to the 4-chloro-2-aminophenol solution at 0-5 °C with constant stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
To the resulting isothiocyanate solution, add hydrazine hydrate (1.2 equivalents) dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for an additional 4-6 hours.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.
Synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues (Final Products)
The final cyclization step to form the 1,3,4-oxadiazole ring is a critical transformation. Various dehydrating agents can be employed, with phosphorus oxychloride being a common choice.[8][9]
-
To a mixture of the appropriate aryl acid hydrazide (Intermediate I, 1 equivalent) and 1-(4-chloro-2-hydroxyphenyl)thiosemicarbazide (Intermediate II, 1 equivalent), add phosphorus oxychloride (5-10 equivalents) slowly at 0-5 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 1 hour, and then reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogue.
Reaction Mechanism
Caption: Proposed mechanism for the formation of the 1,3,4-oxadiazole ring.
Purification and Characterization
The purity and identity of the synthesized compounds must be rigorously established.
Purification
-
Recrystallization: This is the primary method for purifying the final solid products. The choice of solvent is critical and may require some optimization. Ethanol, methanol, or mixtures with water are often suitable.
-
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be employed. A gradient elution system with solvents like hexane and ethyl acetate is typically effective.
Characterization
The structures of the synthesized analogues should be confirmed using a combination of spectroscopic techniques.[10][11][12]
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the number and environment of protons. | Signals corresponding to aromatic protons, the -NH proton, the phenolic -OH proton, and any substituents on the aryl ring.[13][14] |
| ¹³C NMR | To determine the number and environment of carbon atoms. | Signals for the carbons of the oxadiazole ring, aromatic carbons, and any aliphatic carbons.[13][14] |
| FT-IR | To identify functional groups. | Characteristic absorption bands for N-H, O-H, C=N, and C-O-C stretching vibrations.[8][10] |
| Mass Spec | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Table 1: Spectroscopic techniques for characterization.
Anticipated Results and Data
The following table provides hypothetical data for a representative analogue to illustrate expected characterization results.
Table 2: Representative Characterization Data for 4-chloro-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol.
| Property | Value |
| Molecular Formula | C₁₅H₁₁ClN₄O₃ |
| Molecular Weight | 330.73 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, δ ppm) | 3.85 (s, 3H, -OCH₃), 7.05-7.15 (m, 3H, Ar-H), 7.80-7.90 (m, 3H, Ar-H), 9.50 (s, 1H, -OH), 10.20 (s, 1H, -NH) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H, N-H stretching), 1610 (C=N stretching), 1250 (C-O-C stretching) |
| Mass (m/z) | 331 [M+H]⁺ |
Troubleshooting and Key Considerations
-
Low Yields: Incomplete reactions or side reactions can lead to low yields. Ensure all reagents are pure and dry. Reaction times and temperatures may need optimization.
-
Purification Challenges: If the product is difficult to purify, consider alternative recrystallization solvents or column chromatography with different solvent systems.
-
Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and adaptable method for the preparation of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. By understanding the underlying chemical principles and following the outlined procedures, researchers can efficiently synthesize these valuable compounds for further biological evaluation and drug discovery efforts.
References
- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. CN105622439A - Production method of 4-chloro-2-aminophenol - Google Patents [patents.google.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. op.niscpr.res.in [op.niscpr.res.in]
- 13. nanobioletters.com [nanobioletters.com]
- 14. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 4-(1,3,4-Oxadiazol-2-yl)phenol using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 4-(1,3,4-Oxadiazol-2-yl)phenol, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] We present detailed, field-proven protocols for sample preparation and the acquisition of high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The core of this guide is an in-depth analysis of the expected spectral features, explaining the causality behind chemical shifts, signal multiplicities, and integration. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the structural verification of heterocyclic compounds.
Introduction: The Significance of the Oxadiazole Phenol Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that is a cornerstone in the design of modern therapeutic agents. Its favorable properties, including metabolic stability, ability to act as a bioisosteric replacement for ester and amide groups, and its capacity to engage in hydrogen bonding, make it a highly sought-after moiety in drug discovery.[2][3] When coupled with a phenol ring, as in this compound, the resulting molecule possesses a unique combination of a hydrogen bond donor (phenolic -OH) and multiple hydrogen bond acceptors (oxadiazole nitrogens and oxygen), making it an attractive scaffold for interacting with biological targets.
Given its importance, unambiguous structural confirmation is a critical step in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for this purpose, providing precise information about the molecular structure in solution.[4] This guide details the application of ¹H and ¹³C NMR for the complete and confident characterization of this compound.
Experimental Design & Rationale
The successful acquisition and interpretation of NMR spectra hinge on a well-designed experimental plan. Our approach is grounded in established spectroscopic principles and authoritative guidelines from IUPAC.[5][6][7]
Causality of Solvent Selection: DMSO-d₆
The choice of a deuterated solvent is the most critical parameter for analyzing phenolic compounds. While chloroform-d (CDCl₃) is common, it is often unsuitable for phenols for two key reasons:
-
Poor Solubility: Phenols, being polar, may exhibit limited solubility in CDCl₃.
-
Proton Exchange: The acidic phenolic proton (-OH) can undergo rapid chemical exchange with trace amounts of water or other protic impurities, leading to a broad, poorly resolved, or even invisible signal.[8]
To overcome this, dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. As a highly polar, aprotic solvent, it effectively solvates the molecule and, more importantly, forms a strong hydrogen bond with the phenolic proton. This slows down the rate of chemical exchange, resulting in a sharp, well-defined singlet for the -OH proton, which is crucial for its unambiguous identification and integration.[9]
Workflow for Structural Characterization
The logical flow from sample preparation to final structural confirmation is a self-validating system. Each step builds upon the last to ensure data integrity and interpretive confidence.
Protocols for Data Acquisition
Adherence to standardized procedures is essential for reproducibility. The following protocols are aligned with best practices for operating modern high-field NMR spectrometers.[10][11][12]
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of high-purity this compound.
-
Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆. Vortex the vial until the sample is fully dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent contamination.
Protocol 2: ¹H NMR Spectrum Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and allow the sample temperature to equilibrate.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans (NS): 16 (adjust as needed based on concentration).
-
Relaxation Delay (D1): 5 seconds (a longer delay is crucial for accurate integration of all signals, including the potentially slower-relaxing aromatic protons).
-
Spectral Width (SW): -2 to 12 ppm.
-
Acquisition Time (AQ): ~3-4 seconds.
-
-
Processing: Apply a Fourier transform with a line broadening (LB) of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm. Integrate all signals.
Protocol 3: ¹³C NMR Spectrum Acquisition
-
Instrument Setup: Use the same locked and shimmed sample.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more (¹³C is an insensitive nucleus and requires more scans).
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0 to 180 ppm.
-
-
Processing: Apply a Fourier transform with a line broadening (LB) of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[13]
Protocol 4: D₂O Shake (Confirmation of -OH Proton)
-
Acquire Initial ¹H Spectrum: Obtain the standard ¹H NMR spectrum as per Protocol 2.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O). Cap the tube and invert it several times to mix thoroughly.
-
Re-acquire Spectrum: Re-insert the sample and acquire a second ¹H NMR spectrum using the same parameters. The signal corresponding to the phenolic -OH proton will disappear or significantly diminish due to H-D exchange, providing definitive proof of its identity.[8]
Data Interpretation and Structural Assignment
The molecular structure of this compound contains three distinct proton environments and six unique carbon environments, leading to a predictable and interpretable set of NMR signals.
Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton spectrum is characterized by three main regions: the downfield phenolic proton, a further downfield oxadiazole proton, and the aromatic region.
| Signal Label | Expected δ (ppm) | Integration | Multiplicity | Assignment & Rationale |
| HA | ~10.4 | 1H | Singlet (broad) | Phenolic -OH: Appears far downfield due to deshielding from the aromatic ring and strong H-bonding with DMSO.[9] This peak will disappear upon D₂O exchange. |
| HD | ~9.2 | 1H | Singlet | Oxadiazole C-H: The proton on the C5 of the oxadiazole ring is highly deshielded by the two adjacent electronegative nitrogen atoms. |
| HB | ~7.9 | 2H | Doublet (J ≈ 8.8 Hz) | Aromatic H (ortho to Oxadiazole): These protons are deshielded by the electron-withdrawing effect of the attached 1,3,4-oxadiazole ring system. They appear as a doublet due to coupling with HC. |
| HC | ~7.0 | 2H | Doublet (J ≈ 8.8 Hz) | Aromatic H (ortho to -OH): These protons are shielded relative to HB due to the electron-donating effect of the hydroxyl group. They appear as a doublet due to coupling with HB. |
Note: The aromatic protons (HB and HC) form a classic AA'BB' system, which at high field strength simplifies to two distinct doublets.
Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C spectrum is expected to show 6 distinct signals, confirming the molecule's symmetry.
| Signal Label | Expected δ (ppm) | Assignment & Rationale |
| C₆ | ~164.0 | Oxadiazole C2: Carbon attached to the phenol ring. It is deshielded by the adjacent oxygen and two nitrogen atoms. The chemical shifts for C2 and C5 in 2,5-disubstituted 1,3,4-oxadiazoles are typically found in the 155-165 ppm range.[14] |
| C₅ | ~158.5 | Oxadiazole C5: Carbon bearing the HD proton. It is highly deshielded by the adjacent nitrogen and oxygen atoms. |
| C₁ | ~161.0 | Phenolic C-OH: The carbon directly attached to the phenolic oxygen is significantly deshielded and typically appears downfield, often >155 ppm.[8] |
| C₃ | ~129.0 | Phenolic C (ortho to Oxadiazole): Carbons ortho to the electron-withdrawing oxadiazole group. |
| C₂ | ~116.5 | Phenolic C (ortho to -OH): Carbons ortho to the electron-donating hydroxyl group are shielded relative to unsubstituted benzene (128.5 ppm). |
| C₄ | ~115.0 | Phenolic C-ipso (to Oxadiazole): The quaternary carbon attached to the oxadiazole ring. Its chemical shift is influenced by the substituent effect of the heterocycle. |
Conclusion
This application note establishes a robust and reliable NMR-based workflow for the structural characterization of this compound. By employing DMSO-d₆ as the solvent and adhering to standardized acquisition protocols, high-quality ¹H and ¹³C NMR spectra can be routinely obtained. The detailed interpretation of the expected chemical shifts, multiplicities, and integrations provides a clear and definitive fingerprint for this important heterocyclic scaffold. This methodology serves as a foundational tool for quality control, reaction monitoring, and final structural verification in any research or development setting focused on oxadiazole-based molecules.
References
- 1. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Oxazol-2-yl)phenol | C9H7NO2 | CID 135621459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. commons.ggc.edu [commons.ggc.edu]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.iupac.org [publications.iupac.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. journals.plos.org [journals.plos.org]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. r-nmr.eu [r-nmr.eu]
- 12. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Structural Characterization and Analysis of Novel Oxadiazole Derivatives
Abstract
Oxadiazole derivatives are a cornerstone in modern medicinal chemistry, valued for their diverse pharmacological activities and their role as bioisosteres for amide and ester groups.[1][2] The precise characterization of these heterocyclic compounds is paramount for advancing drug development programs. This application note provides a comprehensive guide and detailed protocols for the analysis of oxadiazole derivatives using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We delve into the causality behind experimental choices, from sample preparation to data interpretation, empowering researchers to achieve unambiguous structural elucidation and confident compound identification.
Introduction: The Analytical Imperative for Oxadiazole Scaffolds
The oxadiazole nucleus, existing in four isomeric forms (1,2,4-, 1,3,4-, 1,2,5-, and 1,2,3-), is a privileged scaffold in pharmaceutical sciences, appearing in molecules with anticancer, anti-inflammatory, and antiviral properties.[2] As novel, and often complex, derivatives are synthesized, a robust analytical methodology is required to confirm their identity, purity, and metabolic fate.
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with modern liquid chromatography, has become an indispensable tool for this purpose.[3][4] Its ability to provide sub-parts-per-million (ppm) mass accuracy allows for the confident determination of elemental compositions, while its tandem MS (MS/MS) capabilities offer deep structural insights through the analysis of fragmentation patterns.[5][6] This guide provides the foundational principles, a validated workflow, and actionable protocols for the HRMS analysis of this vital class of compounds.
Core Principles: Why HRMS is Essential for Oxadiazole Analysis
The analytical power of HRMS stems from its capacity to resolve minute mass differences, which is critical for the analysis of novel chemical entities.
-
Unambiguous Elemental Formula Determination: In drug discovery, confirming the elemental composition of a newly synthesized molecule is a primary requirement. Low-resolution mass spectrometry can often suggest multiple possible formulas for a given nominal mass. HRMS instruments, such as the Orbitrap or Quadrupole Time-of-Flight (Q-TOF), provide high mass accuracy (< 5 ppm), which severely constrains the number of possible elemental formulas to, in most cases, a single correct assignment.[3][5][7] This is the first line of evidence in structural confirmation.
-
Structural Elucidation via Fragmentation (MS/MS): The isomeric nature of oxadiazoles necessitates a technique that can probe the specific arrangement of atoms. High-energy collisional dissociation (HCD) or collision-induced dissociation (CID) in the mass spectrometer fragments the parent molecule in a predictable manner. The resulting fragment ions are characteristic of the molecule's structure, including the substitution pattern on the oxadiazole ring.[8][9] Analysis of these fragments is akin to assembling a puzzle, allowing researchers to differentiate between isomers and confirm the connectivity of the synthesized compound.
-
Metabolite and Degradant Identification: In drug development, it is crucial to identify potential metabolites or degradation products.[4] HRMS allows for the detection of these species by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, demethylation). The high resolution ensures that these small mass changes are accurately detected against a complex biological matrix.
A Validated Workflow for HRMS Analysis
A successful analysis is built upon a systematic and optimized workflow. Each step is designed to preserve the integrity of the analyte and maximize the quality of the data generated.
Figure 1: A comprehensive workflow for the analysis of oxadiazole derivatives using LC-HRMS.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
The goal of sample preparation is to create a clean, particle-free solution of the analyte at an appropriate concentration for HRMS analysis, while minimizing matrix effects.[10]
Materials:
-
Analyte: Solid oxadiazole derivative
-
Solvents: HPLC-grade or LC-MS grade acetonitrile (ACN), methanol (MeOH), and deionized water.[5][11]
-
Volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Autosampler vials
Procedure:
-
Stock Solution (1 mg/mL): a. Accurately weigh approximately 1.0 mg of the solid compound. b. Transfer the solid to a 1.0 mL volumetric flask. c. Add approximately 0.7 mL of a suitable solvent (typically ACN or MeOH) in which the compound is fully soluble.[11] d. Vortex or sonicate the solution until the solid is completely dissolved. e. Bring the solution to the final volume of 1.0 mL with the same solvent and mix thoroughly.
-
Working Solution (10 µg/mL): a. Pipette 10 µL of the 1 mg/mL stock solution into a clean vial. b. Add 990 µL of the initial mobile phase composition (e.g., 95:5 Water:ACN) to achieve the final concentration. This ensures compatibility with the LC system. For direct infusion, a concentration of 1-50 µM in 50-80% MeOH or ACN is often recommended.[7]
-
Final Preparation: a. Vortex the working solution to ensure homogeneity. b. Filter the solution through a 0.22 µm syringe filter directly into a labeled autosampler vial to remove any particulates that could damage the LC system.[11]
Protocol 2: Liquid Chromatography (LC) Method
Chromatographic separation is essential for separating the analyte from impurities, isomers, or formulation excipients. A reversed-phase C18 column is a robust starting point for many oxadiazole derivatives.[12][13]
| Parameter | Recommended Setting | Rationale |
| Instrument | UHPLC/HPLC System | Provides necessary resolution and reproducibility. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for small molecule separation; provides good retention and peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive mode ESI.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 8 min | A generic gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[13] |
| Injection Vol. | 2 µL | A small volume prevents peak distortion and column overloading. |
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Method
The HRMS parameters are set to maximize sensitivity and acquire high-quality accurate mass data for both the intact molecule and its fragments.
| Parameter | Recommended Setting | Rationale |
| Instrument | Orbitrap or Q-TOF Mass Spectrometer | Capable of achieving high resolution and sub-5 ppm mass accuracy.[5][7] |
| Ionization Source | Electrospray Ionization (ESI) | Standard for polar to moderately polar small molecules. |
| Ionization Mode | Positive | Most oxadiazoles contain nitrogen atoms that are readily protonated to form [M+H]⁺ ions. |
| Scan Mode | Full MS / dd-MS² (Data-Dependent) | Full MS detects precursor ions; dd-MS² triggers fragmentation on the most intense ions. |
| Resolution | > 60,000 FWHM | Necessary to resolve isobars and ensure high mass accuracy. |
| Scan Range | 100 - 1000 m/z | A typical range covering most small molecule drugs and their fragments. |
| Collision Energy | Stepped HCD (e.g., 20, 40, 60 eV) | Using multiple collision energies ensures a wide range of fragments are generated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ionization. |
Data Interpretation: From Spectra to Structure
Elemental Composition
The first step in data analysis is to confirm the elemental formula. Using the accurate mass of the protonated molecule ([M+H]⁺) from the Full MS scan, an elemental composition calculator can be used. The correct formula will have the lowest mass error (typically < 3 ppm) and a logical isotopic pattern match.
Table 1: Example HRMS Data for a Hypothetical Oxadiazole Derivative (C₁₇H₁₃FN₄O₂)
| Parameter | Result |
| Molecular Formula | C₁₇H₁₃FN₄O₂ |
| Calculated [M+H]⁺ (monoisotopic) | 337.10990 m/z |
| Observed [M+H]⁺ | 337.10921 m/z |
| Mass Error | -2.05 ppm |
| RDB Equivalence | 12.5 |
Fragmentation Analysis: The Key to Isomer Differentiation
The fragmentation pattern is the fingerprint of a molecule. For oxadiazoles, cleavage of the heterocyclic ring is a common and informative pathway.[8][9] The specific fragments observed depend on the substitution pattern and the isomer type.
Figure 2: Generalized fragmentation pathways for 1,2,4- and 1,3,4-oxadiazole isomers.
The study of mass spectra from various oxadiazole derivatives reveals that a common fragmentation process involves the cleavage of the heterocyclic ring at specific bonds.[8] For instance, 3,5-disubstituted-1,2,4-oxadiazoles often show cleavage at the 1-5 and 3-4 bonds.[8] By carefully analyzing the accurate masses of the resulting fragments, one can deduce the identities of the R₁ and R₂ substituent groups and confirm their positions on the ring.
Method Validation Considerations
For applications in regulated environments, such as quality control or clinical studies, the analytical method must be validated.[14][15] Validation demonstrates that the method is suitable for its intended purpose. Key parameters to assess according to ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[14]
A fully validated HRMS method provides the highest level of confidence in the reported data.[16][17]
Conclusion
High-Resolution Mass Spectrometry is a powerful, non-negotiable tool in the research and development of oxadiazole derivatives. Its capacity for accurate mass measurement provides definitive elemental compositions, while its MS/MS capabilities offer a detailed structural fingerprint essential for isomer differentiation and metabolite identification. By following the systematic workflow and validated protocols outlined in this guide, researchers can harness the full potential of HRMS to accelerate their drug discovery programs and ensure the quality and integrity of their novel chemical entities.
References
- 1. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utoledo.edu [utoledo.edu]
- 6. researchgate.net [researchgate.net]
- 7. HRMS Analysis [utmb.edu]
- 8. researchgate.net [researchgate.net]
- 9. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pharmaerudition.org [pharmaerudition.org]
- 15. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 16. The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
MTT assay protocol for determining cytotoxicity of oxadiazole compounds
Application Notes & Protocols
Topic: MTT Assay for Determining the Cytotoxicity of Novel Oxadiazole Compounds
Introduction
The development of novel therapeutic agents is a cornerstone of modern drug discovery, with heterocyclic compounds such as 1,3,4-oxadiazoles representing a promising class due to their diverse biological activities, including potential anticancer properties[1][2]. A critical early step in the evaluation of these candidate compounds is the assessment of their cytotoxic potential—the ability to kill or inhibit the proliferation of cancer cells. The MTT assay is a robust, sensitive, and widely adopted colorimetric method for this purpose[3][4]. It provides a quantitative measure of a cell population's metabolic activity, which, in most healthy cell populations, correlates directly with the number of viable cells[5][6].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably determine the cytotoxic effects of novel oxadiazole derivatives on adherent cancer cell lines. We will delve into the biochemical principles of the assay, offer a detailed, field-proven protocol, and discuss the critical parameters, data interpretation, and troubleshooting strategies necessary to ensure scientific integrity and reproducibility.
The Scientific Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay's utility is grounded in cellular metabolism. The core mechanism involves the enzymatic reduction of the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan product[3][7][8]. This conversion is primarily accomplished by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living, metabolically active cells[9][10].
Dead cells, having lost their metabolic capacity and mitochondrial integrity, cannot perform this reduction[7][9]. The resulting intracellular formazan crystals are then solubilized using a solvent, typically dimethyl sulfoxide (DMSO), creating a colored solution whose absorbance is directly proportional to the number of viable cells[8][11][12]. By measuring the absorbance using a spectrophotometric plate reader, one can quantify the effect of a test compound on cell viability[11][13].
Caption: Biochemical conversion of MTT to formazan in viable cells.
Assay Validation: Critical Parameters and Optimization
Optimal Cell Seeding Density
The initial number of cells plated is paramount. Too few cells will produce a weak signal, while too many can lead to over-confluence, nutrient depletion, and a deviation from the logarithmic growth phase, all of which alter metabolic rates and drug sensitivity[15][16]. An ideal seeding density ensures cells are in the exponential growth phase throughout the experiment and generates a linear relationship between cell number and absorbance.
Actionable Insight: Before screening compounds, perform a cell titration experiment. Seed a range of cell densities (e.g., from 1,000 to 100,000 cells/well) and perform the MTT assay after 24, 48, and 72 hours to determine the optimal density that provides a robust signal (absorbance of ~0.75-1.25) within a linear range for your specific cell line and experiment duration[17][18][19].
| Parameter | Recommendation | Rationale |
| Cell Type | Varies significantly (e.g., HeLa, A549) | Different cell lines have different growth rates and metabolic outputs. |
| Starting Density Range | 1,000 - 100,000 cells/well | A broad range to identify the linear response zone for your specific cells. |
| Incubation Time | 24 - 72 hours | Must be consistent and long enough for the compound to exert its effect but not so long that control cells become over-confluent[1]. |
| Growth Phase | Logarithmic (Exponential) | Ensures maximal and consistent metabolic activity for reliable drug sensitivity testing[3]. |
Compound and Vehicle Controls
Oxadiazole compounds are typically dissolved in a solvent like DMSO. High concentrations of DMSO can be cytotoxic themselves.
Actionable Insight:
-
Vehicle Control: Every experiment must include wells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds. This allows you to subtract any effect of the solvent from the effect of the compound. The final DMSO concentration should typically not exceed 0.5%[15].
-
Compound Interference: Some compounds, particularly colored ones, can interfere with absorbance readings. It is crucial to set up control wells containing the test compound in media but without cells to measure any intrinsic absorbance of the compound itself.
-
Essential Controls:
-
Untreated Control: Cells incubated with culture medium only. Represents 100% viability.
-
Vehicle Control: Cells incubated with medium containing the same concentration of solvent (e.g., DMSO) as the treated wells.
-
Blank/Background Control: Wells with culture medium only (no cells) to subtract the background absorbance of the medium and MTT reagent[9][20].
-
Positive Control: (Optional but recommended) A known cytotoxic agent to confirm the assay is working correctly.
-
Experimental Workflow: A Visual Guide
The entire process, from cell culture to data analysis, follows a systematic sequence of steps.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol
This protocol is optimized for adherent cells in a 96-well plate format.
Materials and Reagents
| Reagent/Material | Specifications |
| Cell Line | Adherent cancer cell line of choice (e.g., HeLa, A549, MCF-7) |
| Culture Medium | Appropriate for the cell line (e.g., DMEM, MEM) with 10% FBS |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide |
| Solvent | Phosphate-Buffered Saline (PBS), sterile |
| Solubilizer | Dimethyl Sulfoxide (DMSO), cell culture grade |
| Test Compounds | Oxadiazole derivatives |
| Equipment | 96-well flat-bottom sterile plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate spectrophotometer (plate reader) |
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Oxadiazole Compound Stock Solution (e.g., 10 mM):
-
Dissolve the oxadiazole compound in 100% DMSO to create a high-concentration stock.
-
Store at -20°C as per compound stability guidelines.
-
-
Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the oxadiazole compound from the stock solution using the appropriate cell culture medium. Ensure the final DMSO concentration in the highest concentration well does not exceed 0.5%.
-
Assay Procedure
-
Cell Seeding: Harvest cells that are in the exponential growth phase. Count the cells and adjust the concentration to the pre-determined optimal density. Seed 100 µL of the cell suspension into each well of a 96-well plate[17]. Avoid using the outermost wells to prevent "edge effects"; fill them with 100 µL of sterile PBS instead[8].
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume normal growth[21].
-
Compound Treatment: Carefully aspirate the old medium. Add 100 µL of medium containing the various concentrations of your oxadiazole compounds to the appropriate wells. Remember to include untreated and vehicle control wells.
-
Exposure Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours)[1].
-
MTT Addition: After the treatment period, carefully remove the compound-containing medium. Add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT stock solution (final concentration 0.5 mg/mL)[22]. Using serum-free medium during this step minimizes background interference[9].
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C[17]. During this time, viable cells will convert the MTT into visible purple formazan crystals. Monitor the formation under a microscope.
-
Crystal Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells[8]. Add 100-150 µL of DMSO to each well to dissolve the crystals[3][8][10].
-
Final Incubation & Mixing: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan[9][13][20]. Gentle pipetting can also aid dissolution[9].
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm[9][11]. A reference wavelength of 630 nm can be used to subtract background absorbance, though it is not always necessary[9]. Read the plate within 1 hour of adding the solvent[9][20].
Data Analysis and Interpretation
The primary output of the MTT assay is the IC₅₀ value, which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
-
Background Subtraction: Average the absorbance values from the blank (medium-only) wells and subtract this average from all other absorbance readings to get corrected values[9][20].
-
Calculate Percentage Viability: Use the corrected absorbance values to calculate the percentage of cell viability for each compound concentration using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100
-
Generate Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the log of the compound concentration (X-axis). This will typically generate a sigmoidal (S-shaped) curve[23].
-
Determine the IC₅₀ Value: Using a non-linear regression analysis (e.g., in software like GraphPad Prism or Microsoft Excel), fit the dose-response curve to determine the concentration at which cell viability is reduced to 50%[23][24][25]. This is the IC₅₀ value.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Microbial contamination (bacteria/yeast can reduce MTT).- Phenol red or serum components in the medium are interfering.[15]- MTT solution has degraded. | - Practice strict aseptic technique.- Use phenol red-free and/or serum-free medium during the MTT incubation step.[9]- Prepare fresh MTT solution or use a new aliquot stored properly away from light. |
| Low Absorbance / Weak Signal | - Cell seeding density is too low.[15][26]- MTT incubation time is too short.[15][26]- Incomplete solubilization of formazan crystals.[15] | - Optimize cell seeding density via a titration experiment.[15][16]- Increase the incubation time with MTT (e.g., from 2 to 4 hours).[26]- Increase shaking time after adding DMSO or mix thoroughly by pipetting. Ensure crystals are visually dissolved before reading.[9] |
| High Variability Between Replicates | - Uneven cell seeding across wells.- Inconsistent pipetting.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension and mix frequently while plating.[10][16]- Use calibrated pipettes and consistent technique.[21]- Avoid using the outer wells for experimental samples; fill them with sterile PBS or medium to maintain humidity.[8] |
| Compound Interference | - The oxadiazole compound is colored or has reducing properties. | - Include a "compound only" control (compound in medium, no cells) and subtract its absorbance from the treated wells. |
Conclusion
The MTT assay is a powerful and indispensable tool for the initial cytotoxic screening of novel chemical entities like oxadiazole compounds. Its successful implementation hinges on a thorough understanding of its biochemical basis and meticulous attention to experimental design and optimization. By establishing a validated, cell-specific protocol that includes proper controls and careful data analysis, researchers can generate reliable and reproducible cytotoxicity data, enabling confident decision-making in the early stages of the drug development pipeline.
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay | AAT Bioquest [aatbio.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. mdpi.com [mdpi.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. atcc.org [atcc.org]
- 18. e-roj.org [e-roj.org]
- 19. researchgate.net [researchgate.net]
- 20. cyrusbio.com.tw [cyrusbio.com.tw]
- 21. galaxy.ai [galaxy.ai]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. clyte.tech [clyte.tech]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Application Notes and Protocols: 4-(1,3,4-Oxadiazol-2-yl)phenol as a Selective DNA Gyrase Inhibitor
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. This escalating crisis necessitates the discovery and development of novel antibacterial agents that operate via mechanisms distinct from existing drug classes. Bacterial DNA gyrase, an essential type II topoisomerase, is a clinically validated and highly attractive target for such development.[1][2] This enzyme introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[3] While absent in humans, it is ubiquitous in bacteria, offering a window for selective toxicity.
The 1,3,4-oxadiazole heterocyclic scaffold has emerged as a promising foundation for the design of new DNA gyrase inhibitors.[1][4][5] Compounds based on this core have been shown to effectively inhibit bacterial growth by targeting the ATPase activity of the DNA gyrase B subunit (GyrB).[1]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(1,3,4-Oxadiazol-2-yl)phenol as a specific inhibitor of DNA gyrase. It outlines the compound's mechanism of action and offers detailed, validated protocols for its characterization, including enzymatic assays and whole-cell antibacterial testing.
Mechanism of Action: Targeting the GyrB ATPase Site
DNA gyrase functions as a heterotetrameric A₂B₂ complex. The GyrA subunits are responsible for the DNA cleavage and reunion steps, while the GyrB subunits house the ATP-binding sites that power the enzyme's supercoiling activity through ATP hydrolysis.[1][6]
Inhibitors of DNA gyrase typically fall into two categories:
-
GyrA-Targeting Agents: These are "gyrase poisons," such as fluoroquinolones (e.g., ciprofloxacin), which stabilize the covalent complex between GyrA and cleaved DNA. This stabilization leads to lethal double-strand breaks when the replication fork collides with the complex.[2][3]
-
GyrB-Targeting Agents: These compounds, including aminocoumarins (e.g., novobiocin), act as competitive inhibitors of ATP binding at the GyrB subunit.[3] By blocking ATP hydrolysis, they prevent the conformational changes necessary for DNA strand passage and supercoiling, leading to a bacteriostatic or bactericidal effect.
Based on extensive studies of related oxadiazole derivatives, this compound is proposed to function as an ATP-competitive inhibitor targeting the GyrB subunit.[1] The protocols detailed in this guide are designed to experimentally validate this mechanism.
Caption: Proposed mechanism of this compound action.
Applications in Antimicrobial Research
This compound serves as a valuable chemical tool and a potential lead compound in several areas of research:
-
Novel Antibiotic Development: As a scaffold for structure-activity relationship (SAR) studies to develop new antibiotics with potent activity, particularly against Gram-positive and Gram-negative pathogens.
-
Mechanistic Studies: A probe to investigate the kinetics and structural dynamics of the GyrB ATPase domain.
-
Overcoming Resistance: A chemical starting point to design inhibitors that are not susceptible to existing resistance mechanisms affecting fluoroquinolones (GyrA mutations) or other drug classes.[7]
-
High-Throughput Screening: Can be used as a reference compound in screening campaigns to identify new chemical classes of DNA gyrase inhibitors.
Core Experimental Protocols
The following section provides detailed, step-by-step protocols to assess the inhibitory activity of this compound against DNA gyrase and its antibacterial efficacy.
Protocol 3.1: DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)
Principle: This assay directly measures the enzymatic activity of DNA gyrase. The enzyme converts relaxed circular plasmid DNA into its negatively supercoiled form in an ATP-dependent reaction. These two topological forms (relaxed and supercoiled) exhibit different electrophoretic mobilities in an agarose gel, allowing for clear visualization of enzymatic activity and its inhibition.[8] An effective inhibitor will reduce the amount of supercoiled product, leaving the DNA in its relaxed state.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Materials:
-
Enzyme: E. coli DNA Gyrase (Inspiralis, #E5001 or equivalent)
-
DNA Substrate: Relaxed pBR322 Plasmid DNA (Inspiralis, #R322)
-
Compound: this compound, dissolved in 100% DMSO to a 10 mM stock.
-
Reference Inhibitor: Novobiocin or Ciprofloxacin.
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 500 µg/mL BSA.[9]
-
ATP Solution: 10 mM ATP in water, pH 7.0.
-
Stop Solution/Loading Dye: 5% (w/v) SDS, 50 mM EDTA, 25% (v/v) glycerol, 0.025% (w/v) bromophenol blue.
-
Agarose: Molecular biology grade.
-
1X TAE Buffer: 40 mM Tris, 20 mM acetic acid, 1 mM EDTA.
-
DNA Stain: SYBR™ Safe DNA Gel Stain or Ethidium Bromide.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Prepare a series of 10X working concentrations of this compound by serially diluting the 10 mM stock in 100% DMSO.
-
Reaction Setup: On ice, prepare a master mix for (n+1) reactions. For each 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
1 µg of Relaxed pBR322 DNA (e.g., 2 µL of a 0.5 µg/µL stock)
-
15 µL of sterile, nuclease-free water
-
-
Aliquot and Add Compound: Aliquot 23 µL of the master mix into pre-chilled microcentrifuge tubes. Add 3 µL of the appropriate compound dilution (or DMSO for the positive control). Mix gently.
-
Initiate Reaction: Add 3 µL of 10 mM ATP and 1 µL of DNA gyrase (1 Unit) to each tube. For the negative control (relaxed DNA marker), add 4 µL of water instead of ATP and enzyme.
-
Incubation: Incubate all tubes at 37°C for 30 minutes.[9]
-
Stop Reaction: Terminate the reaction by adding 7.5 µL of Stop Solution/Loading Dye and vortexing briefly.
-
Agarose Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% (w/v) agarose gel in 1X TAE buffer. Run the gel at 80-100 V until the dye front has migrated approximately 75% of the gel length.
-
Visualization and Analysis: Stain the gel with a suitable DNA stain and visualize using a UV transilluminator or gel doc system. The supercoiled DNA band will migrate faster than the relaxed DNA. Quantify the intensity of the supercoiled band in each lane. Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value (the concentration of inhibitor required to reduce supercoiling activity by 50%).
Protocol 3.2: DNA Gyrase ATPase Activity Assay (Spectrophotometric)
Principle: This assay quantifies the ATP hydrolysis activity of the GyrB subunit. The production of ADP is coupled to the oxidation of NADH via the enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of ATP hydrolysis is directly proportional to the decrease in NADH absorbance at 340 nm.[10] This assay is critical for confirming that this compound targets the ATPase function of gyrase.
Materials:
-
Enzyme and DNA: As per Protocol 3.1. Linearized pBR322 is often used to maximally stimulate activity.[10]
-
5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 10 mM DTT.[10]
-
Coupling System Reagents:
-
Phosphoenolpyruvate (PEP), 80 mM stock
-
NADH, 20 mM stock
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix (e.g., Sigma-Aldrich, #P0294)
-
-
ATP Solution: 30 mM ATP in water, pH 7.0.
-
Equipment: UV-transparent 96-well plate, microplate spectrophotometer capable of reading at 340 nm.
Step-by-Step Protocol:
-
Prepare Assay Mix: In a microcentrifuge tube, prepare an assay mix for (n+1) wells. For each 100 µL final reaction volume, combine:
-
20 µL of 5X ATPase Assay Buffer
-
3 µg of linear pBR322 DNA
-
1 µL of 80 mM PEP
-
2 µL of 20 mM NADH
-
1.5 µL of PK/LDH enzyme mix
-
Nuclease-free water to a volume of 80 µL
-
-
Plate Setup: Add 80 µL of the Assay Mix to the appropriate wells of a 96-well plate.
-
Add Inhibitor: Add 10 µL of serially diluted this compound (10X working stocks) or DMSO (for positive/negative controls) to the wells.
-
Add Gyrase: Add 10 µL of DNA gyrase enzyme to all wells except the negative control (add 10 µL of dilution buffer instead). Mix gently by pipetting.
-
Equilibration and Background Reading: Place the plate in the reader at 25°C or 37°C. Monitor the absorbance at 340 nm for 5-10 minutes to establish a stable baseline.
-
Initiate Reaction: Pause the reading and add 10 µL of 30 mM ATP to all wells to start the reaction (final ATP concentration will be ~2.5 mM).
-
Measure Activity: Immediately resume reading the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min). Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Protocol 3.3: Antibacterial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[12][13]
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
Bacterial Strains: E. coli (e.g., ATCC 25922), S. aureus (e.g., ATCC 29213).
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[11]
-
Compound: this compound, dissolved in 100% DMSO.
-
Equipment: Sterile 96-well microtiter plates, spectrophotometer, incubator.
Step-by-Step Protocol:
-
Inoculum Preparation: From a fresh agar plate, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[14]
-
Compound Dilution in Plate:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the compound (at 2X the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Interpretation and Troubleshooting
Summary of Expected Quantitative Data
| Assay | Parameter | Compound of Interest | Reference Control (Novobiocin) | Reference Control (Ciprofloxacin) |
| Supercoiling | IC₅₀ (µM) | To be determined | ~0.05 - 0.2 µM | ~0.5 - 2 µM |
| ATPase Activity | IC₅₀ (µM) | To be determined | ~0.05 - 0.2 µM | >100 µM (Not an ATPase inhibitor) |
| MIC (E. coli) | µg/mL | To be determined | ~16 - 64 µg/mL | ~0.008 - 0.03 µg/mL |
| MIC (S. aureus) | µg/mL | To be determined | ~0.125 - 0.5 µg/mL | ~0.25 - 1 µg/mL |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No activity in supercoiling assay (positive control) | Inactive enzyme; degraded ATP; incorrect buffer composition. | Use a fresh aliquot of enzyme. Prepare fresh ATP solution. Double-check buffer pH and component concentrations. |
| Compound precipitates in assay buffer | Poor solubility of the compound. | Decrease the final DMSO concentration if possible. Test a lower concentration range of the compound. Consider using a solubilizing agent like Tween-80 (check for enzyme compatibility first). |
| High background in ATPase assay | Contaminating ATPases; unstable NADH. | Use high-purity reagents. Protect NADH from light and prepare fresh. Run a control without gyrase to measure background ATP hydrolysis. |
| Inconsistent MIC results | Inoculum density is too high or too low; compound degradation. | Strictly adhere to the 0.5 McFarland standard for inoculum preparation. Verify the stability of the compound in the growth medium over the incubation period. |
Compound Handling and Safety
Safety Profile: Based on safety data sheets (SDS) for structurally related phenol and oxadiazole compounds, this compound should be handled with care. Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[15]
-
Eye Irritation: May cause serious eye irritation.[15]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[15]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably a chemical fume hood.[16]
-
Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[16]
-
Avoid creating dust. If handling a powder, use appropriate respiratory protection.
-
In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[15]
Storage and Disposal:
-
Store the compound in a tightly sealed container in a cool, dry place, protected from light.
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of inhibition of DNA gyrase by ES-1273, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rapidmicrobiology.com [rapidmicrobiology.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. protocols.io [protocols.io]
- 15. fishersci.ie [fishersci.ie]
- 16. capotchem.com [capotchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclodehydration of Diacylhydrazines for 1,3,4-Oxadiazole Synthesis
Welcome to our dedicated technical support guide for optimizing the cyclodehydration of diacylhydrazines, a critical transformation in the synthesis of 1,3,4-oxadiazoles. This resource is tailored for researchers, scientists, and drug development professionals seeking to enhance reaction efficiency, troubleshoot common issues, and deepen their understanding of this important chemical process. Here, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your experiments.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying rationale to empower your decision-making.
Question 1: My reaction is resulting in low yields of the desired 1,3,4-oxadiazole. What are the likely causes and how can I improve the outcome?
Answer: Low yields in this cyclodehydration reaction can often be traced back to several key factors: incomplete reaction, degradation of starting material or product, and the formation of side products. Here’s a systematic approach to diagnosing and resolving the issue:
-
Reagent Purity and Stoichiometry:
-
Insight: The purity of your diacylhydrazine starting material is paramount. Impurities can interfere with the reaction, leading to undesired side products. Similarly, the stoichiometry of your dehydrating agent is crucial. An insufficient amount will lead to incomplete conversion, while a large excess can sometimes promote side reactions or complicate purification.
-
Actionable Advice:
-
Verify the purity of your diacylhydrazine using techniques like NMR or melting point analysis. Recrystallize if necessary.
-
Carefully control the stoichiometry of your dehydrating agent. Start with the literature-recommended amount and perform small-scale optimizations to find the sweet spot for your specific substrate.
-
-
-
Reaction Temperature and Time:
-
Insight: The cyclodehydration of diacylhydrazines is a dehydration reaction that often requires energy input to overcome the activation barrier. However, excessive heat or prolonged reaction times can lead to the decomposition of the starting material or the 1,3,4-oxadiazole product, which can be thermally labile under harsh conditions.
-
Actionable Advice:
-
Monitor your reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent unnecessary heating.
-
If using conventional heating, ensure uniform heat distribution with a well-stirred oil bath.
-
Consider microwave-assisted synthesis. Microwave irradiation can significantly shorten reaction times and often leads to higher yields by minimizing thermal decomposition.[1][2][3][4][5]
-
-
-
Choice of Dehydrating Agent:
-
Insight: Not all dehydrating agents are created equal. The effectiveness of a particular reagent can be highly substrate-dependent. Harsh reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) might be effective but can also lead to charring or the formation of chlorinated byproducts.[6][7][8] Milder reagents may offer better selectivity but might require longer reaction times or higher temperatures.
-
Actionable Advice:
-
If you are using a strong acid or aggressive dehydrating agent and observing significant byproduct formation, consider switching to a milder alternative.
-
The table below summarizes common dehydrating agents with their typical reaction conditions.
-
-
| Dehydrating Agent | Typical Conditions | Notes |
| Phosphorus Oxychloride (POCl₃) | Reflux in neat POCl₃ or in a high-boiling solvent | Highly effective but can be harsh.[6][8][9] |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with a solvent like toluene | Can lead to chlorinated byproducts.[6][7][10][11] |
| Polyphosphoric Acid (PPA) | High temperatures (often >100 °C) | Viscous, can make product isolation challenging.[8][12] |
| Triflic Anhydride | Often used with a base like pyridine at low to ambient temperatures | A powerful and often high-yielding reagent.[6][13][14][15][16][17] |
| Burgess Reagent | Microwave conditions can be effective | A milder alternative.[9][18] |
| Zirconium(IV) Chloride (ZrCl₄) | Room temperature in dichloromethane | A mild and efficient catalyst.[19] |
| XtalFluor-E | Can be used with acetic acid as an additive to improve yields | A newer, effective cyclodehydration agent.[20][21][22][23] |
Question 2: I am observing the formation of a significant amount of a side product that is difficult to separate from my desired 1,3,4-oxadiazole. How can I identify and minimize this impurity?
Answer: The formation of persistent impurities often points to a competing reaction pathway. Understanding the potential side reactions is key to mitigating them.
-
Potential Side Reactions:
-
Incomplete Cyclization: The most common "impurity" is often unreacted diacylhydrazine. This is typically addressed by optimizing reaction time, temperature, or the amount of dehydrating agent.
-
Ring Opening/Decomposition: The 1,3,4-oxadiazole ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[1]
-
Reactions with the Dehydrating Agent: As mentioned, reagents like thionyl chloride can lead to chlorinated byproducts.
-
-
Troubleshooting Strategy:
-
Characterize the Impurity: Isolate the side product (if possible) and characterize it using spectroscopic methods (NMR, MS). Knowing its structure will provide valuable clues about its formation.
-
Modify Reaction Conditions:
-
Lower the Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.
-
Change the Solvent: The polarity of the solvent can influence reaction pathways. Experiment with different solvents to see if you can suppress the formation of the side product.
-
Use a Milder Dehydrating Agent: Refer to the table above and select a reagent known for its milder conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the cyclodehydration of diacylhydrazines?
A1: The cyclodehydration of a 1,2-diacylhydrazine to a 1,3,4-oxadiazole is a classic example of an intramolecular condensation reaction. The generally accepted mechanism involves the following key steps:
-
Activation of a Carbonyl Group: The dehydrating agent activates one of the carbonyl oxygens of the diacylhydrazine, making the carbonyl carbon more electrophilic.
-
Intramolecular Nucleophilic Attack: The nitrogen atom of the other acylhydrazine moiety acts as a nucleophile and attacks the activated carbonyl carbon.
-
Cyclization and Formation of a Tetrahedral Intermediate: This attack leads to the formation of a five-membered ring intermediate.
-
Dehydration: The intermediate then eliminates a molecule of water to form the stable, aromatic 1,3,4-oxadiazole ring.
dot digraph "Cyclodehydration_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Diacylhydrazine [label="Diacylhydrazine"]; ActivatedIntermediate [label="Activated Intermediate"]; CyclizedIntermediate [label="Cyclized Intermediate"]; Oxadiazole [label="1,3,4-Oxadiazole"];
Diacylhydrazine -> ActivatedIntermediate [label="+ Dehydrating Agent"]; ActivatedIntermediate -> CyclizedIntermediate [label="Intramolecular\nNucleophilic Attack"]; CyclizedIntermediate -> Oxadiazole [label="- H₂O"]; } enddot Caption: Generalized mechanism of diacylhydrazine cyclodehydration.
Q2: Are there alternative, milder methods for synthesizing 1,3,4-oxadiazoles that avoid harsh dehydrating agents?
A2: Yes, the development of milder and more efficient synthetic routes is an active area of research. Some notable alternatives include:
-
Oxidative Cyclization of Acylhydrazones: This method involves the reaction of an acylhydrazone with an oxidizing agent. A variety of oxidizing agents have been employed, offering a different synthetic handle to achieve the desired transformation.[24]
-
Reactions with (N-isocyanimino)triphenylphosphorane: This reagent can react with carboxylic acids to directly form 1,3,4-oxadiazoles.[6]
-
Photoredox-Mediated Cascade Cyclization: This modern approach utilizes a photocatalyst and a cobaloxime catalyst for an oxidant-free cyclization of acylhydrazones, with hydrogen gas as the only byproduct.[24]
Q3: How can I effectively purify my synthesized 1,3,4-oxadiazole?
A3: The purification strategy will depend on the physical properties of your product and the nature of any impurities. Common purification techniques include:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If recrystallization is not feasible or if you have multiple closely-related impurities, silica gel column chromatography is a powerful purification technique. A gradient elution with a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
Work-up Procedure: A well-designed work-up can significantly simplify purification. This often involves quenching the reaction, extracting the product into an organic solvent, washing with water or brine to remove inorganic salts and water-soluble impurities, and then drying the organic layer before concentrating.
Experimental Protocols
General Protocol for Cyclodehydration using Triflic Anhydride
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrate.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the diacylhydrazine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled, stirring solution, add pyridine (2.0-3.0 eq) followed by the slow, dropwise addition of triflic anhydride (1.1-1.5 eq).[13]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="Low Yield or Impurities Observed"]; CheckPurity [label="Verify Starting Material Purity"]; OptimizeConditions [label="Optimize Reaction Conditions\n(Time, Temperature)"]; ChangeReagent [label="Consider a Different\nDehydrating Agent"]; Purification [label="Refine Purification Strategy"]; Success [label="Improved Yield and Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckPurity; CheckPurity -> OptimizeConditions [label="Purity Confirmed"]; OptimizeConditions -> ChangeReagent [label="No Improvement"]; ChangeReagent -> Purification [label="Reaction Optimized"]; OptimizeConditions -> Purification [label="Improvement Seen"]; Purification -> Success; } enddot Caption: A logical workflow for troubleshooting common issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.net [wjpr.net]
- 4. wjarr.com [wjarr.com]
- 5. ias.ac.in [ias.ac.in]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. jchemrev.com [jchemrev.com]
- 19. tandfonline.com [tandfonline.com]
- 20. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Phenolic 1,3,4-Oxadiazole Compounds
Welcome to the technical support center for the purification of phenolic 1,3,4-oxadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. The inherent chemical functionalities of these compounds—a weakly acidic phenol group, a polar heterocyclic 1,3,4-oxadiazole ring, and often significant hydrogen bonding capabilities—present unique purification hurdles. This resource provides in-depth, field-proven insights and step-by-step troubleshooting protocols to empower you to achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and challenges faced during the purification of phenolic 1,3,4-oxadiazoles.
Q1: My phenolic 1,3,4-oxadiazole streaks badly on silica gel TLC, even in polar solvent systems. What is causing this and how can I fix it?
A1: Streaking of polar, basic, or acidic compounds on silica gel is a frequent issue. For phenolic 1,3,4-oxadiazoles, this is often due to strong interactions between the phenolic hydroxyl group and the acidic silanol groups on the silica surface. The 1,3,4-oxadiazole ring itself is a weak base, which can also contribute to this interaction.[1]
-
Causality: The acidic nature of silica gel can lead to strong adsorption of your weakly basic/acidic compound, causing it to "streak" up the TLC plate rather than moving as a compact spot. This leads to poor separation during column chromatography.
-
Troubleshooting:
-
Mobile Phase Modification: Add a small amount of a modifier to your eluent to compete with your compound for the active sites on the silica.
-
For the phenolic acidity, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help.
-
To address the basicity of the oxadiazole ring, adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.5-2%) to the eluent can be very effective at reducing streaking.[1]
-
-
Alternative Stationary Phases: Consider using a different stationary phase for your chromatography.
-
Neutral or Basic Alumina: These can be good alternatives to silica gel for basic compounds.[1]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/methanol or water/acetonitrile), can be an excellent option.[2]
-
-
Q2: I am struggling to crystallize my phenolic 1,3,4-oxadiazole. It either oils out or remains in solution.
A2: Crystallization is a powerful purification technique, but it is highly dependent on the compound's solubility profile and the presence of impurities.[3]
-
Causality: "Oiling out" occurs when the compound's solubility is too high in the chosen solvent, and it separates as a liquid phase upon cooling. Conversely, if the solubility is too low, it may not dissolve sufficiently at high temperatures, and if it is too high at low temperatures, it will not precipitate. Impurities can also inhibit crystal lattice formation.
-
Troubleshooting:
-
Solvent Selection: The key is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated.[3]
-
Systematic Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).
-
Co-solvent System: Use a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[1]
-
-
Inducing Crystallization:
-
Pre-purification: If significant impurities are present, a preliminary purification step, such as a quick filtration through a plug of silica, might be necessary before attempting crystallization.[1]
-
Q3: Can I use acid-base extraction to purify my phenolic 1,3,4-oxadiazole?
A3: Yes, acid-base extraction is a highly effective technique for separating phenolic compounds from non-acidic impurities.[4][5]
-
Mechanism: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a strong base (like NaOH) to form a water-soluble phenoxide salt. This salt will move into the aqueous layer, leaving non-acidic organic impurities in the organic layer. The layers can then be separated.[6] After separation, the aqueous layer is acidified to protonate the phenoxide, causing the pure phenolic compound to precipitate out.[5]
-
Protocol:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic solution with an aqueous solution of a base (e.g., 1M NaOH).
-
Separate the aqueous layer containing the phenoxide salt.
-
Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the product precipitates.
-
Collect the pure product by filtration.
-
-
Important Consideration: Phenols are generally less acidic than carboxylic acids. If your crude mixture contains carboxylic acid impurities, you can first extract with a weak base like sodium bicarbonate (NaHCO₃) to remove the carboxylic acids, followed by extraction with a strong base (NaOH) to isolate the phenol.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific purification workflows.
Guide 1: Column Chromatography on Silica Gel
Issue: Poor separation of the target compound from a closely eluting impurity.
-
Underlying Principle: Achieving good separation in column chromatography depends on the differential partitioning of compounds between the stationary phase and the mobile phase. This is influenced by the choice of eluent and the column parameters.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor column chromatography separation.
-
Step-by-Step Protocol:
-
Re-optimize on TLC: Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate.[7]
-
If the Rf is too high, decrease the polarity of the mobile phase.
-
If the Rf is too low, increase the polarity of the mobile phase.
-
-
Adjust Solvent System: If a single solvent system doesn't provide adequate separation, try a different combination of solvents. For example, if ethyl acetate/hexane is not working, consider dichloromethane/methanol.
-
Switch to Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to better separate compounds with similar polarities.[7]
-
Check Column Parameters:
-
Column Length: A longer column provides more surface area for interaction and can improve separation.
-
Column Diameter: Use a narrower column for better separation, but be mindful of the amount of material you can load.
-
-
Optimize Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Dissolve the sample in a minimal amount of solvent before loading.
-
Guide 2: Reversed-Phase HPLC Purification
Issue: The phenolic 1,3,4-oxadiazole has poor retention and elutes near the solvent front on a C18 column.
-
Underlying Principle: In reversed-phase HPLC, polar compounds have a higher affinity for the polar mobile phase and thus elute quickly. Enhancing retention requires increasing the interaction with the non-polar stationary phase.[7]
-
Troubleshooting Strategies:
| Strategy | Description | Rationale |
| Increase Mobile Phase Polarity | Increase the proportion of the aqueous component (e.g., water) in the mobile phase. | This makes the mobile phase more polar, which decreases the solubility of the polar analyte and encourages it to interact more with the non-polar stationary phase.[7] |
| Use a More Polar Stationary Phase | Switch to a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG). | EPG columns offer alternative selectivity for polar analytes by providing additional interaction sites.[7] |
| pH Adjustment | Adjust the pH of the mobile phase with a buffer (e.g., formic acid, ammonium acetate). | For ionizable compounds, changing the pH can alter their charge state. For phenolic oxadiazoles, a slightly acidic mobile phase (pH 3-5) can suppress the ionization of the phenolic group, making the compound more neutral and increasing its retention on a C18 column. Be aware that the oxadiazole ring can be susceptible to degradation at very low or high pH.[8] |
| Switch to HILIC | Use Hydrophilic Interaction Liquid Chromatography (HILIC). | HILIC is specifically designed for the separation of polar compounds and uses a polar stationary phase with a partially aqueous, organic-rich mobile phase.[7] |
Advanced Considerations
Impact of Hydrogen Bonding
The presence of the phenolic -OH group allows for strong hydrogen bonding, which can significantly influence solubility and chromatographic behavior.[9] Intramolecular hydrogen bonding (e.g., with a nearby substituent) can decrease the compound's interaction with the stationary phase, leading to faster elution. Intermolecular hydrogen bonding (between molecules of your compound) can lead to aggregation and solubility issues.
Potential for Degradation
The 1,3,4-oxadiazole ring can be susceptible to ring-opening under harsh acidic or basic conditions, especially at elevated temperatures.[8][10] When performing acid-base extractions or adjusting the pH of your mobile phase for HPLC, it is advisable to work at lower temperatures and avoid prolonged exposure to extreme pH values.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mt.com [mt.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogen bonding probes of phenol –OH groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Loss of isocyanic acid from the internal oxadiazole ring of protonated molecules of some 2,5-diaryl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 2,5-Disubstituted 1,3,4-Oxadiazole Synthesis
Welcome to the Technical Support Center for 2,5-disubstituted 1,3,4-oxadiazole synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield of the 2,5-disubstituted 1,3,4-oxadiazole is consistently low. What are the most likely causes?
Low yields in 1,3,4-oxadiazole synthesis are a common issue and can often be attributed to several factors, primarily related to the quality of starting materials, the choice of cyclodehydrating agent, and the reaction conditions.
Possible Cause 1: Poor Quality of Starting 1,2-Diacylhydrazine
The purity of the 1,2-diacylhydrazine precursor is critical. Incomplete formation or the presence of unreacted starting materials (acyl hydrazide and acid chloride/carboxylic acid) can lead to a mixture of products and a low yield of the desired oxadiazole.
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your synthesized 1,2-diacylhydrazine using techniques like NMR, IR, and melting point analysis.
-
Purification: If impurities are detected, recrystallize the 1,2-diacylhydrazine from a suitable solvent (e.g., ethanol) before proceeding to the cyclodehydration step.[1]
-
Optimize Formation: When preparing the 1,2-diacylhydrazine, ensure the reaction goes to completion. This can be monitored by Thin Layer Chromatography (TLC).
Possible Cause 2: Inefficient Cyclodehydration
The cyclodehydration of the 1,2-diacylhydrazine to form the oxadiazole ring is the key step. The choice of dehydrating agent and the reaction conditions play a pivotal role in the efficiency of this transformation.
Troubleshooting Steps:
-
Choice of Dehydrating Agent: A wide array of cyclodehydrating agents are available, each with its own advantages and disadvantages. If you are experiencing low yields with a particular reagent, consider switching to an alternative. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[2][3] Newer, milder reagents such as XtalFluor-E ([Et₂NSF₂]BF₄) and sulfuryl fluoride (SO₂F₂) have also been shown to be effective and may be more suitable for sensitive substrates.[4][5]
-
Reaction Temperature: The optimal temperature for cyclodehydration can vary significantly depending on the substrate and the dehydrating agent. If the reaction is sluggish, a gradual increase in temperature may improve the yield. However, excessive heat can lead to decomposition and the formation of byproducts. It is recommended to perform small-scale optimization experiments to determine the ideal temperature.
-
Solvent Selection: The choice of solvent can influence the solubility of the reactants and the reaction rate. Anhydrous conditions are often necessary, especially when using moisture-sensitive reagents like POCl₃ or SOCl₂.[6] Common solvents include acetonitrile, dichloroethane, and in some cases, the dehydrating agent itself can act as the solvent.[5][7]
-
Additives: In some instances, the addition of an acid, such as acetic acid, can improve the yield of the cyclodehydration reaction, particularly when using reagents like XtalFluor-E.[4][5]
Possible Cause 3: Side Reactions
Several side reactions can occur during the synthesis, leading to the formation of undesired byproducts and a reduction in the yield of the target oxadiazole.
Troubleshooting Steps:
-
Analyze Crude Product: Before purification, analyze a small sample of the crude reaction mixture by TLC, LC-MS, or ¹H NMR to identify the presence of any major byproducts.
-
Minimize Byproduct Formation: Once the byproducts are identified, adjust the reaction conditions to minimize their formation. For example, if you observe decomposition, try running the reaction at a lower temperature for a longer duration.
Question 2: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are these byproducts likely to be?
The presence of multiple spots on a TLC plate is a strong indicator of a complex reaction mixture. Besides the desired 2,5-disubstituted 1,3,4-oxadiazole, you may be observing unreacted starting materials or various side products.
Common Byproducts:
-
Unreacted 1,2-diacylhydrazine: This is often the most common impurity if the cyclodehydration is incomplete.
-
Unreacted Acyl Hydrazide: If the initial formation of the 1,2-diacylhydrazine was not complete, you may have residual acyl hydrazide.
-
Symmetrically Substituted Oxadiazoles: If you are attempting to synthesize an unsymmetrically substituted oxadiazole, you may see the formation of the two corresponding symmetrical oxadiazoles as byproducts.
-
Products of Ring-Opening or Rearrangement: Under harsh reaction conditions (e.g., high temperatures, strong acids), the 1,3,4-oxadiazole ring can potentially undergo rearrangement or degradation.
Troubleshooting and Purification Strategy:
-
Optimize Reaction Conditions: To minimize the formation of byproducts, revisit the troubleshooting steps outlined in Question 1, focusing on optimizing the reaction time, temperature, and stoichiometry of reagents.
-
Purification Techniques:
-
Recrystallization: This is often the simplest and most effective method for purifying solid products.[1] Experiment with different solvents to find one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common recrystallization solvents include ethanol and methanol.
-
Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is the preferred method of purification.[8] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,2-Diacylhydrazines
This protocol describes a general method for the synthesis of the 1,2-diacylhydrazine precursor.
Materials:
-
Acyl hydrazide
-
Acid chloride or carboxylic acid
-
Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, Pyridine) if starting from acid chloride
Procedure (from Acid Chloride):
-
Dissolve the acyl hydrazide (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1 eq) to the solution.
-
Slowly add the acid chloride (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1,2-diacylhydrazine can be purified by recrystallization.
Protocol 2: Cyclodehydration of 1,2-Diacylhydrazine using Phosphorus Oxychloride (POCl₃)
This protocol outlines a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using POCl₃ as the dehydrating agent.[1][3][9]
Materials:
-
1,2-Diacylhydrazine
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask, carefully add the 1,2-diacylhydrazine (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq). POCl₃ can serve as both the reagent and the solvent.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
The solid product that precipitates out is collected by filtration, washed with water, and dried.
-
The crude oxadiazole can be further purified by recrystallization from a suitable solvent like ethanol.[1]
Data Presentation
Table 1: Comparison of Common Cyclodehydrating Agents for 1,3,4-Oxadiazole Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, neat or in solvent | Readily available, effective for a wide range of substrates.[2][3] | Harsh conditions, corrosive, requires careful workup. |
| SOCl₂ | Reflux, neat or in solvent | Readily available, powerful dehydrating agent.[2] | Harsh conditions, toxic, releases SO₂ and HCl gas. |
| PPA | High temperature (100-160 °C) | Effective for difficult cyclizations.[2] | Viscous, difficult to stir, requires high temperatures. |
| (CF₃SO₂)₂O | Room temp. or mild heating | High yields, mild conditions.[2] | Expensive. |
| XtalFluor-E | 90 °C, DCE, often with AcOH | Milder conditions, good functional group tolerance.[4][5] | More expensive than classical reagents. |
| SO₂F₂ | 90 °C, DCE, with a base | Metal-free, milder conditions, good yields.[10] | Gaseous reagent, requires appropriate handling. |
| Burgess Reagent | Microwave irradiation | Rapid reaction times.[11][12] | Expensive. |
Visualization
Experimental Workflow for 1,3,4-Oxadiazole Synthesis
Caption: General workflow for the two-step synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Troubleshooting Logic for Low Yield
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. jchemrev.com [jchemrev.com]
- 12. jchemrev.com [jchemrev.com]
Technical Support Center: Optimizing the Synthesis of 4-(1,3,4-Oxadiazol-2-yl)phenol
Introduction
Welcome to the technical support center for the synthesis of 4-(1,3,4-Oxadiazol-2-yl)phenol. This valuable heterocyclic compound is a crucial building block in medicinal chemistry and materials science. However, achieving high, reproducible yields can be challenging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing actionable insights grounded in established chemical principles.
Section 1: Understanding the Core Synthesis Pathway
The most prevalent and direct method for synthesizing this compound involves a one-pot reaction. This process starts with the formation of an acylhydrazide, followed by a dehydrative cyclization. The key starting material is 4-hydroxybenzoic acid hydrazide.[1][2] The overall transformation is typically accomplished by reacting 4-hydroxybenzoic acid or its corresponding hydrazide with a cyclizing agent, which also acts as a dehydrating agent.[3][4]
A common approach involves the reaction of 4-hydroxybenzoic acid and another acid hydrazide in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃).[5][6]
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide: Common Yield-Limiting Issues
This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.
Q1: My reaction fails to go to completion, and I recover a significant amount of the starting material, 4-hydroxybenzoic hydrazide. What are the likely causes?
A1: This is a common issue often related to insufficient dehydration or suboptimal reaction conditions.
-
Cause 1: Inactive Dehydrating Agent: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive towards moisture. If they have been improperly stored, their efficacy will be significantly reduced.
-
Solution: Always use a fresh, unopened bottle of the dehydrating agent or a properly stored one. Consider purifying the reagent before use if its quality is uncertain.
-
-
Cause 2: Insufficient Reaction Temperature or Time: The cyclodehydration step requires a certain activation energy.[7] If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.
-
Cause 3: Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the overall reaction rate.
Q2: I'm observing the formation of significant byproducts, leading to a low yield of the desired product. How can I identify and minimize them?
A2: Side product formation is often a result of the high reactivity of the reagents and the phenolic hydroxyl group.
-
Potential Side Product 1: N,N'-diacylhydrazine: This intermediate can form but may not fully cyclize if conditions are not optimal. It is often less soluble and may precipitate from the reaction mixture.
-
Minimization Strategy: Ensure a sufficient excess of the dehydrating agent and adequate heating to drive the cyclization to completion.[10]
-
-
Potential Side Product 2: Phosphorylation of the Phenolic Hydroxyl Group: When using POCl₃, the reactive hydroxyl group on the phenol can be phosphorylated, leading to undesired byproducts.
-
Minimization Strategy:
-
Protecting Group Strategy: Consider protecting the phenolic hydroxyl group (e.g., as a methyl or benzyl ether) before the cyclization reaction. This protected group can then be removed in a subsequent step.
-
Reagent Choice: Explore alternative cyclizing agents that are less aggressive towards the phenolic group. Reagents like polyphosphoric acid (PPA) or tosyl chloride (TsCl) in pyridine can be effective alternatives.[3][11]
-
-
-
Potential Side Product 3: Polymeric Materials: Harsh reaction conditions (very high temperatures for extended periods) can lead to the formation of intractable polymeric tars.
-
Minimization Strategy: Carefully control the reaction temperature and monitor the reaction by TLC to avoid prolonged heating after the reaction has reached completion.
-
Q3: The final purification by recrystallization results in significant product loss. Are there alternative purification strategies?
A3: Yes, while recrystallization is common, it may not be the most efficient method if the product has moderate solubility in the chosen solvent system or if impurities have similar solubility profiles.
-
Alternative 1: Column Chromatography: Silica gel column chromatography is a highly effective method for purifying organic compounds.[10]
-
Recommended Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity) is often effective for separating the desired phenolic oxadiazole from less polar byproducts.
-
-
Alternative 2: Acid-Base Extraction: The phenolic nature of your product allows for selective extraction.
-
Procedure:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.
-
Extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
-
Alternative 3: Flow Chemistry with In-line Purification: For larger scale synthesis, continuous flow processes with integrated quenching and extraction steps can significantly improve efficiency and yield.[12][13]
Q4: My yield is inconsistent between batches. What parameters should I focus on for better reproducibility?
A4: Inconsistent yields often point to variability in reagent quality, reaction setup, or work-up procedures.
-
Parameter 1: Moisture Control: The cyclodehydration reaction is highly sensitive to water. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Parameter 2: Reagent Stoichiometry: Precisely measure all reagents. The amount of the dehydrating agent is particularly critical.
-
Parameter 3: Temperature Control: Use an oil bath with a temperature controller to maintain a stable reaction temperature.
-
Parameter 4: Consistent Work-up: The process of quenching the reaction (e.g., pouring onto crushed ice) and neutralization should be performed consistently across batches to avoid product degradation or loss.[5]
Section 3: Key Experimental Parameters & Optimization (FAQs)
FAQ 1: What is the best choice of cyclizing/dehydrating agent for this synthesis?
The "best" agent depends on the specific substrate, desired reaction conditions, and available equipment. Here's a comparison of common choices:
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Neat or in a solvent, reflux (80-110°C)[4][5] | Highly effective, readily available, often gives good yields.[6] | Highly corrosive and moisture-sensitive; can cause side reactions with sensitive functional groups like phenols.[7] |
| Thionyl Chloride (SOCl₂) | Reflux conditions[3] | Strong dehydrating agent, similar efficacy to POCl₃. | Also highly corrosive and moisture-sensitive; produces HCl and SO₂ gases. |
| Polyphosphoric Acid (PPA) | High temperatures (100-150°C)[3][10] | Good for less reactive substrates; work-up can be simpler. | Viscous and difficult to stir; requires high temperatures. |
| Tosyl Chloride (TsCl) / Pyridine | 0°C to room temperature[10][11] | Milder conditions, can be more selective. | Pyridine has an unpleasant odor and can be difficult to remove. |
| Burgess Reagent | Dioxane, 100°C[7] | Mild and effective for sensitive substrates. | More expensive than other reagents. |
FAQ 2: How does the choice of solvent impact the reaction yield?
The solvent plays a crucial role in reactant solubility and reaction temperature. For reactions not run neat, an ideal solvent should be:
-
Anhydrous: To prevent quenching of the dehydrating agent.
-
High-Boiling: To allow for sufficient reaction temperatures (e.g., toluene, xylene, DMF).
-
Inert: It should not react with the starting materials or reagents.
FAQ 3: What is the optimal reaction temperature and time?
The optimal temperature and time are highly dependent on the chosen reagents.
-
For potent dehydrating agents like POCl₃ , refluxing for 3-6 hours is often sufficient.[5]
-
For milder systems or less reactive substrates, longer reaction times of up to 18 hours may be necessary.[8]
-
The most reliable method is to monitor the reaction's progress by TLC.
Section 4: Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Synthesis of this compound from 4-Hydroxybenzoic Acid and 4-Hydroxybenzoic Hydrazide
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.38 g, 10 mmol) and 4-hydroxybenzoic hydrazide (1.52 g, 10 mmol).[1]
-
Reagent Addition: Under an inert atmosphere (nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 10 mL) dropwise at room temperature. The mixture may become warm.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) using an oil bath and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent).
-
Work-up:
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.
-
Stir for 15-20 minutes until all the ice has melted.
-
Neutralize the mixture to a pH of 7-8 by the slow portion-wise addition of solid sodium bicarbonate. Be cautious as this will cause gas evolution.
-
-
Isolation:
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol-water mixture to obtain pure this compound as a white or off-white solid.[10]
-
Section 5: Mechanistic Insights
Understanding the reaction mechanism can aid in troubleshooting. When using POCl₃, the reaction is believed to proceed through the following steps:
-
Activation: The carbonyl oxygen of the carboxylic acid attacks the phosphorus atom of POCl₃, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the activated carbonyl carbon.
-
Intermediate Formation: A series of proton transfers and eliminations occur.
-
Cyclization and Dehydration: An intramolecular nucleophilic attack by the other hydrazide nitrogen on the other carbonyl group, followed by the elimination of water (facilitated by POCl₃), leads to the formation of the stable 1,3,4-oxadiazole ring.
Caption: Plausible mechanism for POCl₃-mediated synthesis of 1,3,4-oxadiazoles.
References
- 1. 4-Hydroxybenzoic acid hydrazide | C7H8N2O2 | CID 1742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 10. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 11. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Boulton-Katritzky rearrangement in oxadiazole synthesis
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles. This guide is designed to provide in-depth troubleshooting assistance and practical advice for a common challenge in this area of heterocyclic chemistry: the Boulton-Katritzky rearrangement. Our goal is to equip you with the knowledge to anticipate, identify, and minimize this unwanted side reaction, thereby improving the yield and purity of your target 1,2,4-oxadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What is the Boulton-Katritzky rearrangement in the context of 1,2,4-oxadiazole chemistry?
A1: The Boulton-Katritzky rearrangement is a thermal or acid/base-catalyzed isomerization where a 1,2,4-oxadiazole ring rearranges to form a different heterocyclic system.[1][2] This occurs through an internal nucleophilic substitution, driven by the inherent reactivity of the O-N bond within the oxadiazole ring.[2] While it can be a powerful tool for synthesizing diverse heterocycles, it often manifests as a significant side reaction during the synthesis or purification of 1,2,4-oxadiazoles, leading to reduced yields and complex product mixtures.
Q2: Which types of 1,2,4-oxadiazoles are most susceptible to this rearrangement?
A2: 3,5-disubstituted 1,2,4-oxadiazoles, particularly those bearing a saturated side chain, are known to be prone to the Boulton-Katritzky rearrangement.[3][4] For instance, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been reported to be generally unstable and readily rearrange in the presence of acids or bases.[4]
Q3: What are the common triggers for the Boulton-Katritzky rearrangement during synthesis?
A3: The primary triggers for this rearrangement are heat, acidic or basic conditions, and the presence of moisture.[3][4] Prolonged reaction times at elevated temperatures, acidic workups, or the use of strong bases can all promote this unwanted side reaction. Even exposure to atmospheric moisture during workup or storage can be sufficient to induce the rearrangement in sensitive substrates.[4]
Q4: I suspect my product is rearranging. How can I confirm this?
A4: Spectroscopic methods are key to identifying the Boulton-Katritzky rearrangement. You may observe the appearance of new signals in the 1H and 13C NMR spectra of your purified product over time, even at room temperature.[4] LC-MS analysis will show a new peak with the same mass as your desired product, indicating the formation of an isomer. Careful analysis of the fragmentation patterns in the mass spectrum and comparison of NMR data with literature values for potential rearrangement products can help confirm its occurrence.
Q5: Can microwave-assisted synthesis help in avoiding this rearrangement?
A5: Yes, microwave irradiation can be a valuable tool. By significantly reducing reaction times from hours to minutes, it can minimize the exposure of the product to high temperatures, thereby decreasing the likelihood of thermal rearrangements like the Boulton-Katritzky reaction.[3]
Troubleshooting Guide: Minimizing the Boulton-Katritzky Rearrangement
This section provides a systematic approach to troubleshooting and optimizing your 1,2,4-oxadiazole synthesis to suppress the Boulton-Katritzky rearrangement.
Issue 1: Formation of an Isomeric Byproduct Detected by LC-MS and NMR
Symptom: Your reaction mixture or purified product shows a significant amount of a compound with the same mass as your target 1,2,4-oxadiazole, but with a different retention time and distinct NMR signals.
Probable Cause: The Boulton-Katritzky rearrangement is likely occurring either during the reaction, workup, or purification.
Solutions:
-
Strict Anhydrous Conditions: Moisture can facilitate the rearrangement.[4] Ensure all solvents and reagents are thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature and Time Management: Minimize the reaction temperature and duration to the greatest extent possible without compromising the formation of the desired product. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Neutral Workup and Purification: Avoid acidic or basic conditions during the workup. Use a neutral quench (e.g., water or brine) and extract with an organic solvent. For purification, prioritize neutral chromatographic techniques. If using silica gel, which can be slightly acidic, consider deactivating it with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Appropriate Solvent Choice: Aprotic solvents such as DMF, THF, and acetonitrile are generally preferred for the cyclization step.[5] Protic solvents should be avoided as they can promote hydrolysis of intermediates and potentially facilitate rearrangement.
Visualizing the Problem: The Boulton-Katritzky Rearrangement Mechanism
Caption: General schematic of the Boulton-Katritzky rearrangement.
Experimental Protocols for Suppressing Rearrangement
The following protocols are designed to minimize the risk of the Boulton-Katritzky rearrangement.
Protocol 1: Microwave-Assisted, Silica-Supported Cyclization of O-Acyl Amidoximes
This method is particularly effective as it dramatically reduces the reaction time, limiting the exposure of the product to heat.
Step-by-Step Methodology:
-
Acylation: In a sealed vessel under a nitrogen atmosphere, combine the amidoxime (1.0 eq) and a non-nucleophilic base such as dry potassium carbonate (2.2 eq).
-
Add anhydrous dichloromethane as the solvent.
-
Slowly add a solution of the acyl chloride (1.0 eq) in anhydrous dichloromethane at room temperature.
-
Monitor the reaction by TLC. Once the amidoxime is consumed, add silica gel (60-120 mesh) to the reaction mixture.
-
Cyclization: Remove the solvent under reduced pressure.
-
Place the sealed vessel containing the silica-supported intermediate into a microwave reactor.
-
Irradiate the mixture (e.g., 100 W for 10-20 minutes). The optimal time and power should be determined empirically.
-
Workup: After cooling, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Purify further by column chromatography if necessary, using a neutral eluent system.
Workflow for Microwave-Assisted Synthesis
Caption: Workflow for minimizing rearrangement via microwave synthesis.
Data Summary: Comparison of Synthetic Conditions
The choice of reagents for the cyclization of the O-acyl amidoxime intermediate is critical. The following table provides a qualitative comparison of different conditions and their propensity to induce the Boulton-Katritzky rearrangement.
| Cyclization Condition | Temperature | Typical Time | Risk of BKR | Key Considerations |
| Thermal (Reflux in Toluene/Xylene) | High (110-140 °C) | Hours | High | Prone to thermal rearrangement, especially with sensitive substrates. |
| Strong Base (e.g., NaH, K2CO3 in DMF) | Moderate to High | Hours | Moderate to High | Base-catalyzed rearrangement can occur. Requires strict anhydrous conditions. |
| TBAF in dry THF | Room Temp to Moderate | Hours | Low to Moderate | Milder conditions, but still requires careful monitoring and anhydrous setup. |
| Superbase (e.g., NaOH/DMSO) | Room Temperature | Hours | Low | Can promote cyclization at room temperature, reducing thermal stress.[6] |
| Microwave Irradiation | High (localized) | Minutes | Low | Rapid heating minimizes overall reaction time, suppressing time-dependent side reactions.[3] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for In Vitro Anticancer Assays of Oxadiazole Derivatives
Introduction
Welcome to the technical support center for researchers investigating the anticancer properties of novel oxadiazole derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during in vitro screening. Oxadiazole scaffolds are a promising class of heterocyclic compounds with diverse mechanisms of action, including the inhibition of critical enzymes and growth factor signaling pathways.[1][2][3][4] However, their unique physicochemical properties can present challenges in standard biological assays.
This document moves beyond simple step-by-step instructions, focusing on the underlying principles and causality behind experimental choices to empower you to design robust, self-validating assays. We will address issues from initial compound handling to complex mechanistic studies and data interpretation.
Section 1: Compound Handling and Preparation
The most frequent source of assay variability begins before the compound ever touches a cell. Proper handling is paramount for reproducible results.
Question: My oxadiazole derivative precipitates when I add it to the cell culture medium. How can I improve its solubility?
Answer: This is a common issue, as the planar, aromatic nature of many oxadiazole derivatives leads to poor aqueous solubility.[5] The standard practice of using dimethyl sulfoxide (DMSO) as a solvent is a good start, but requires careful optimization.
Core Principles & Troubleshooting Steps:
-
Understand DMSO Limits: While an excellent solvent, DMSO can be toxic to cells at higher concentrations. Most cell lines tolerate up to 0.5% DMSO without significant cytotoxicity, but some sensitive or primary cell lines may show stress at concentrations as low as 0.1%.[6][7][8] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[9]
-
Optimize the Solubilization Protocol:
-
High-Concentration Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Serial Dilution in DMSO: If necessary, perform initial serial dilutions in 100% DMSO.
-
Final Dilution into Media: The critical step is the final dilution into your aqueous cell culture medium. Add the DMSO stock to the medium dropwise while vortexing or swirling the tube. This rapid mixing helps prevent localized high concentrations that lead to immediate precipitation.[7]
-
-
Consider Alternative Solvents (with caution): If DMSO fails, other solvents like ethanol or dimethylformamide (DMF) can be tested. However, these often have higher cytotoxicity profiles, and a thorough vehicle control is mandatory.
-
Evaluate Compound Stability: Some compounds may degrade or precipitate over time in aqueous solutions. When possible, prepare fresh dilutions for each experiment from a frozen DMSO stock.
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | 100% DMSO | Maximizes initial solubility of hydrophobic compounds. |
| Final DMSO in Media | < 0.5% (ideal: ≤ 0.1%) | Minimizes solvent-induced cytotoxicity and off-target effects.[6][8][9] |
| Dilution Method | Add DMSO stock to media with vigorous mixing | Prevents localized supersaturation and precipitation. |
| Vehicle Control | Media with the highest % DMSO used in the experiment | Differentiates compound effect from solvent effect.[10] |
Section 2: Cytotoxicity & Cell Viability Assay Troubleshooting
Inconsistent IC50 values or unexpected results in viability assays are common hurdles. The choice of assay and its optimization are critical.
Question: My IC50 values for the same oxadiazole compound are highly variable between experiments. What is causing this?
Answer: High variability in IC50 values often points to inconsistencies in experimental setup rather than a change in the compound's intrinsic activity.[10] The key is to standardize every step of the process.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Deeper Dive into Causes & Solutions:
-
Cellular State: Cells should be in the logarithmic growth phase and at a consistent passage number. Phenotypic drift can occur over many passages, altering drug sensitivity.[11][12]
-
Assay Choice - MTT vs. SRB:
-
MTT Assay: Measures mitochondrial reductase activity, which is a proxy for metabolic activity and viability.[13][14] However, some compounds can interfere with mitochondrial function or directly reduce the MTT reagent, leading to false results.[15][16] If a compound is expected to induce metabolic shutdown without immediate cell death, the MTT signal may decrease disproportionately to the actual cell number.
-
Sulforhodamine B (SRB) Assay: Measures total cellular protein content, which is a proxy for cell number.[17][18] This method is less susceptible to metabolic interference and is the historical standard for large-scale screens like the NCI-60 panel.[19] It relies on cell fixation, providing a stable endpoint.[20] For novel compounds with unknown mechanisms, the SRB assay is often a more robust starting point.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, concentrating the compound and media components. This can skew results. To mitigate this, avoid using the outer wells or fill them with sterile PBS/media to maintain humidity.
Question: My treated cells show >100% viability in an MTT assay. Is this possible?
Answer: While seemingly counterintuitive, this is a known artifact. It does not mean your compound promotes growth.
Potential Causes:
-
Increased Metabolic Activity: The compound may induce a stress response that increases mitochondrial reductase activity without increasing cell number. This leads to more formazan production per cell, inflating the viability reading.[21]
-
Compound Interference: The oxadiazole derivative itself might have reducing properties that can convert the MTT reagent to formazan, creating a false positive signal.[15]
-
Cell Morphology Changes: If the treatment causes cells to enlarge or flatten, this can affect metabolic readings even if cell number remains constant.
Validation Strategy: Always confirm unexpected viability results with a secondary, orthogonal assay. Use a direct cell counting method (e.g., Trypan Blue exclusion) or a protein-based assay like SRB to verify the actual cell number.[21]
Section 3: Mechanistic Assay Troubleshooting (Apoptosis & Cell Cycle)
Once cytotoxicity is confirmed, the next step is to understand the mechanism of cell death. Flow cytometry-based assays are powerful but have many potential pitfalls.
Question: In my Annexin V/PI apoptosis assay, I see a large population of Annexin V-negative / PI-positive cells (necrosis) but very few Annexin V-positive cells (apoptosis). Is my compound inducing necrosis?
Answer: It's possible, but this result is more commonly an artifact of experimental technique or timing.
Core Principles & Troubleshooting Steps:
-
Apoptosis is a Process: Apoptosis is a transient process. Early apoptotic cells (Annexin V+/PI-) will eventually progress to late apoptosis/secondary necrosis (Annexin V+/PI+). If you analyze cells too long after treatment, you may miss the early apoptotic window entirely.[22]
-
Harsh Cell Handling: Mechanical stress during cell harvesting (e.g., aggressive trypsinization, vigorous pipetting) can rupture the cell membrane, causing cells to become PI-positive irrespective of the drug's effect.[22][23] This leads to a false necrotic signal.
-
Reagent & Buffer Issues: Annexin V binding to phosphatidylserine is strictly calcium-dependent. Using a buffer containing chelators like EDTA will prevent binding and lead to a false negative result for apoptosis.[22]
Experimental Optimization:
-
Time-Course Experiment: Harvest cells at multiple time points after treatment (e.g., 12, 24, 48 hours) to identify the optimal window for detecting early apoptosis.
-
Gentle Harvesting: For adherent cells, use a gentle dissociation reagent like Accutase or brief, mild trypsinization. Always collect the supernatant from the culture plate, as apoptotic cells often detach.[22]
-
Use Proper Controls: Always include an unstained control, single-stain controls (Annexin V only, PI only) for compensation setup, and a positive control (e.g., cells treated with staurosporine) to ensure the assay system is working correctly.[23][24]
Caption: Standard workflow for an Annexin V / PI apoptosis assay.
Question: My cell cycle analysis shows a messy histogram with no clear G1, S, and G2/M peaks. What's wrong?
Answer: A clean cell cycle histogram depends on achieving a single-cell suspension and proper staining.
Common Problems & Solutions:
-
Cell Clumps: Aggregates of two or more cells will be interpreted by the flow cytometer as single events with double (or more) the DNA content, creating artifactual peaks and obscuring the G2/M phase.
-
Inadequate RNase Treatment: Propidium iodide (PI) intercalates with any double-stranded nucleic acid, including dsRNA.[26] Failure to remove RNA will result in broad, poorly resolved peaks.
-
Incorrect Staining Concentration: Too little or too much PI can cause peak shifting between samples, making comparisons impossible.[25]
-
Solution: Use a consistent cell number and a saturating concentration of PI for all samples.
-
Section 4: Data Interpretation & Next Steps
Question: I have a reliable IC50 value. How do I interpret if it's "good"?
Answer: An IC50 value is meaningless without context.[27][28] Its significance depends on several factors:
-
Potency vs. Selectivity: A low IC50 (e.g., nanomolar range) indicates high potency.[29] However, the compound must also be selective. It should be significantly less potent against normal, non-cancerous cell lines (e.g., fibroblasts) than against your cancer cell line of interest. A high therapeutic index (IC50 in normal cells / IC50 in cancer cells) is desirable.
-
Mechanism of Action: The expected potency depends on the target. Inhibitors of critical enzymes often have lower IC50 values than compounds that disrupt broader cellular processes.[2][3] Many oxadiazole derivatives have been shown to target pathways like EGFR, PI3K/Akt/mTOR, or induce apoptosis via p53 stabilization.[1]
-
Comparators: Compare your IC50 to standard-of-care chemotherapeutics (e.g., Doxorubicin, Cisplatin) tested in the same cell line under the same conditions. This provides a benchmark for its relative efficacy.[30][31]
Section 5: Detailed Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted from the NCI-60 screening method and is optimized for adherent cells in a 96-well format.[17][19][32]
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, store at 4°C
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base, pH 10.5
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Add serially diluted oxadiazole derivatives to the wells. Include vehicle control (DMSO) and positive control wells. Incubate for the desired period (typically 48-72 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[18]
-
Washing: Carefully wash the plates 4-5 times with 1% acetic acid to remove unbound dye.[18] Tap the plate on paper towels to remove excess liquid and allow it to air-dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the bound protein-dye complex. Place on a shaker for 5-10 minutes to ensure complete dissolution.
-
Read Absorbance: Measure the optical density at 515-540 nm using a microplate reader.[19][20]
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
This protocol is for analyzing DNA content in fixed cells by flow cytometry.[25][26]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer: Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
Procedure:
-
Cell Harvesting: Collect 1-2 x 10^6 cells per sample. For adherent cells, use gentle trypsinization and collect any floating cells from the supernatant.
-
Washing: Wash cells once with cold PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This is a critical step to prevent cell aggregation.[25][26]
-
Incubation: Incubate cells on ice for at least 30 minutes or at -20°C for long-term storage.
-
Rehydration & Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 500 µL of RNase A solution and mix gently.[25]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Filter the sample through a 40 µm cell strainer immediately before analysis on a flow cytometer. Collect fluorescence in the appropriate channel (e.g., FL-2).
References
- 1. researchgate.net [researchgate.net]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 10. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. cellgs.com [cellgs.com]
- 13. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. canvaxbiotech.com [canvaxbiotech.com]
- 21. researchgate.net [researchgate.net]
- 22. yeasenbio.com [yeasenbio.com]
- 23. bosterbio.com [bosterbio.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 26. vet.cornell.edu [vet.cornell.edu]
- 27. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Importance of IC50 Determination | Visikol [visikol.com]
- 29. researchgate.net [researchgate.net]
- 30. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 32. rsc.org [rsc.org]
Technical Support Center: Solubility Enhancement for 4-(1,3,4-Oxadiazol-2-yl)phenol
Welcome to the technical support guide for researchers working with 4-(1,3,4-Oxadiazol-2-yl)phenol. This molecule, and others in the 1,3,4-oxadiazole class, are of significant interest due to their broad spectrum of biological activities, including potential anticancer, antioxidant, and antimicrobial properties[1][2][3][4][5]. However, a common and critical challenge in the preclinical evaluation of these promising compounds is their characteristically low aqueous solubility, which can hinder reliable biological testing and lead to inconsistent results.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you navigate and overcome these solubility challenges. We will explore the scientific principles behind various solubilization techniques and provide step-by-step instructions to help you prepare your compound for successful in vitro and in vivo experiments.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why won't this compound dissolve in my aqueous buffer?
Answer:
The difficulty in dissolving this compound directly into aqueous buffers (like PBS or cell culture media) stems from its molecular structure. The molecule consists of a polar phenolic group and a heterocyclic 1,3,4-oxadiazole ring attached to a phenyl ring[6]. While the phenol provides some potential for hydrogen bonding, the overall structure, particularly the aryl substituent on the oxadiazole ring, confers significant hydrophobicity (low water solubility)[3].
This poor aqueous solubility is a common characteristic of many promising drug candidates and is a primary reason for low oral bioavailability[7][8]. To achieve the necessary concentrations for biological testing, a formulation strategy is required.
Q2: I'm using DMSO to dissolve the compound, but I'm observing cytotoxicity in my cell-based assay. What is happening and what are my options?
Answer:
Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, excellent for dissolving hydrophobic compounds like this compound[9]. However, its utility is often limited by its inherent cytotoxicity, which is both concentration- and time-dependent[10][11]. At high concentrations, DMSO can increase cell membrane permeability and even induce apoptosis[11][12].
Most cell lines can tolerate DMSO concentrations up to 0.5%, but some, especially primary cells, are sensitive to concentrations as low as 0.1%[12]. It is critical to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
-
Primary Issue: Cell death or altered morphology in vehicle control wells (media + DMSO only).
-
Immediate Action: Reduce the final concentration of DMSO in your assay. The generally accepted "safe" level for most cell lines is ≤0.5%[12]. For sensitive or primary cells, aim for ≤0.1%[12].
| Cell Line Type | Tolerable DMSO Conc. (Typical) | Critical Conc. (Significant Cytotoxicity) | Reference |
| Most Cancer Cell Lines | 0.1% - 0.5% | >1% | [9][12] |
| Primary Cells | < 0.1% | >0.5% | [12] |
| Human Fibroblast-like Synoviocytes | < 0.05% (for >24h exposure) | 0.5% (≈25% cell death at 24h) | [11] |
| HepG2 | < 2.5% (at 24h) | ≥2.5% | [10] |
-
Objective: To create a highly concentrated stock solution to minimize the volume added to the final assay, thereby keeping the final DMSO concentration low.
-
Preparation:
-
Weigh a precise amount of this compound.
-
Dissolve it in 100% cell-culture grade DMSO to create a high-concentration stock (e.g., 10-100 mM). Use gentle vortexing or sonication if needed.
-
For example, to make a 100X stock for a final assay concentration of 10 µM, you would prepare a 1 mM stock solution in 100% DMSO.
-
-
Application:
-
Perform a serial dilution of your DMSO stock in your cell culture medium.
-
Crucially, ensure your vehicle control wells receive the exact same final concentration of DMSO as your treated wells. For a 100X stock, you would add 1 µL of stock to 99 µL of medium. Your vehicle control would be 1 µL of 100% DMSO added to 99 µL of medium.
-
-
Best Practice: Always run a "DMSO-only" toxicity curve on your specific cell line to empirically determine the safe concentration range for your experiment's duration.
Q3: Can pH modification improve the solubility of this compound?
Answer:
Yes, pH modification can be a very effective strategy. The phenolic hydroxyl group on the molecule is weakly acidic. By increasing the pH of the solution (making it more alkaline), you can deprotonate this group, forming a negatively charged phenolate ion. This ionized form is significantly more water-soluble than the neutral molecule[13][14].
This principle is widely used for weakly acidic or basic drugs, where altering the pH of the microenvironment can dramatically enhance dissolution[15][16].
Caption: Workflow for using pH modification to improve solubility.
-
Objective: To prepare a concentrated aqueous stock solution by increasing the pH.
-
Reagents: 0.1 M NaOH, 0.1 M HCl, sterile water, pH meter.
-
Procedure:
-
Suspend the weighed compound in a small volume of sterile water.
-
While stirring, add 0.1 M NaOH dropwise until the compound completely dissolves. Monitor the pH, aiming for a range of 9.0-10.0.
-
Once dissolved, you can add sterile water to reach your final desired stock concentration.
-
-
Considerations & Limitations:
-
Assay Compatibility: The most significant limitation is the pH sensitivity of your biological system. When this alkaline stock is diluted into your buffered assay medium, the final pH must remain within the narrow physiological range required for cell viability or enzyme activity (typically pH 7.2-7.4).
-
Precipitation: Upon neutralization in the final assay medium, the compound may precipitate out of solution if the final concentration exceeds its solubility at physiological pH. Always check for turbidity or precipitation after dilution.
-
Stability: The compound's chemical stability at high pH should be considered, although for short-term stock preparation, this is usually not an issue.
-
Q4: What are co-solvents, and can they help dissolve my compound with less toxicity than DMSO?
Answer:
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system[17][18][19]. They represent a valuable alternative to DMSO, often with a more favorable toxicity profile.
Commonly used co-solvents in preclinical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 300, PEG 400)[17][20].
| Co-Solvent | Key Properties | Typical Final Conc. in Assays | Notes |
| Ethanol | Volatile, good solubilizer | 0.1% - 1% | Can be toxic to cells at higher concentrations; check specific cell line tolerance. |
| Propylene Glycol (PG) | Viscous, low volatility | 0.1% - 2% | Generally considered safe and is a common pharmaceutical excipient. |
| PEG 300/400 | Low toxicity, good solubilizing capacity | 0.5% - 5% | Widely used in both in vitro and in vivo formulations[20]. |
-
Objective: To identify a co-solvent or co-solvent blend that effectively dissolves the compound and is compatible with the biological assay.
-
Preparation:
-
Attempt to dissolve this compound in 100% of each candidate co-solvent (Ethanol, PG, PEG 400) to determine its maximum solubility.
-
Create high-concentration stock solutions (e.g., 100X or 1000X) in the most effective co-solvent.
-
It is also common to test blends, such as a mixture of PEG 400 and ethanol.
-
-
Testing & Validation:
-
Solubility Check: Dilute the stock solution into your final assay buffer to the highest desired concentration. Visually inspect for any signs of precipitation immediately and after a relevant time period (e.g., 2 hours).
-
Vehicle Control: It is absolutely essential to run parallel vehicle controls in your biological assay. For every concentration of your compound tested, you must have a control group that receives the identical concentration of the co-solvent(s) alone. This allows you to distinguish the effect of the compound from any effect of the solvent vehicle.
-
Q5: I've heard about cyclodextrins. How do they work, and are they suitable for my experiments?
Answer:
Cyclodextrins (CDs) are cyclic oligosaccharides that offer a sophisticated and often low-toxicity method for solubilizing hydrophobic molecules[21][22]. They have a unique molecular structure resembling a truncated cone, with a hydrophobic inner cavity and a hydrophilic outer surface[22].
The hydrophobic this compound molecule can be encapsulated within the CD's non-polar cavity, forming a non-covalent "inclusion complex"[21][23]. The hydrophilic exterior of this complex allows the entire assembly to dissolve readily in water, significantly enhancing the apparent solubility of the compound[24]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and a proven safety profile[24].
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
-
Objective: To prepare an aqueous solution of the compound using HP-β-CD.
-
Materials: HP-β-CD, this compound, sterile water.
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer or water.
-
Add the powdered compound directly to the HP-β-CD solution.
-
Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for complex formation. Gentle heating (40-50°C) can sometimes accelerate the process.
-
After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your stock solution.
-
-
Quantification: The concentration of the solubilized drug in the filtrate should be determined analytically, for example, by UV-Vis spectrophotometry or HPLC, by comparing it to a standard curve prepared in an organic solvent.
-
Advantages: This method avoids organic solvents, making it ideal for sensitive cell-based assays and in vivo studies.
Q6: What are solid dispersions, and is this a viable, though more advanced, strategy?
Answer:
Solid dispersion is a highly effective formulation technique used to dramatically increase the dissolution rate and solubility of poorly water-soluble drugs[7][25]. The strategy involves dispersing the drug in an inert, hydrophilic carrier or matrix at a solid state[26][27]. This process can convert the drug from a stable, low-energy crystalline form to a higher-energy, more soluble amorphous form[7][28].
Common hydrophilic carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and HPMC[27][28]. While this is a more complex technique requiring specialized equipment, it is a powerful tool when other methods are insufficient, particularly for achieving adequate oral bioavailability in animal studies.
-
Melting/Fusion Method: The drug and a meltable carrier (like PEG) are physically mixed and heated until a homogenous melt is formed. This melt is then rapidly cooled to solidify, trapping the drug in a dispersed state[26].
-
Solvent Evaporation Method: The drug and carrier are co-dissolved in a common organic solvent. The solvent is then evaporated, leaving behind a solid matrix with the drug molecularly dispersed within it[26][28].
Due to the technical complexity, this method is typically employed during later-stage preclinical development. For initial in vitro screening, the methods described in Q2-Q5 are more commonly used.
References
- 1. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. jetir.org [jetir.org]
- 8. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 12. lifetein.com [lifetein.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. mdpi.com [mdpi.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oatext.com [oatext.com]
- 25. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jddtonline.info [jddtonline.info]
- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 28. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Solubility Hurdles of Oxadiazole Compounds in Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for a common and critical challenge in drug discovery: the poor aqueous solubility of oxadiazole-based compounds. The inherent lipophilicity of the oxadiazole scaffold, while often beneficial for cell permeability, frequently leads to precipitation in aqueous bioassay media, confounding results and hindering progress.[1]
This resource combines troubleshooting guides in a user-friendly Q&A format with detailed protocols and the scientific rationale behind them. Our goal is to empower you to generate reliable and reproducible data for your promising oxadiazole compounds.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common and immediate issues encountered when working with oxadiazole compounds in bioassays.
Q1: My oxadiazole compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
A1: This phenomenon, often called "crashing out," is a classic sign of a compound exceeding its aqueous solubility limit.[2][3] When the concentrated DMSO stock is diluted into the aqueous medium, the dramatic shift in solvent polarity causes the poorly soluble compound to rapidly precipitate.[3][4]
Here are immediate steps to troubleshoot this:
-
Reduce the Final Concentration: Your target concentration likely exceeds the compound's intrinsic aqueous solubility. Perform a serial dilution to find the highest concentration that remains in solution.[2]
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of media, add the stock to a smaller volume of pre-warmed (37°C) media while vortexing gently. This gradual dilution can prevent localized high concentrations of DMSO that trigger precipitation.[2][4]
-
Check Media Temperature: Always use pre-warmed media. Adding compounds to cold media can significantly decrease their solubility.[2]
-
Minimize the Final DMSO Concentration: While DMSO is a powerful solvent, it can be toxic to cells at higher concentrations.[5] Aim for a final DMSO concentration of less than 0.5% to minimize both solubility issues and cellular toxicity.[6]
Q2: My compound solution looks fine initially, but after a few hours or a day in the incubator, I see a cloudy or crystalline precipitate. What causes this delayed precipitation?
A2: Delayed precipitation can be more subtle and is often multifactorial. Here are the likely culprits:
-
Temperature Fluctuations: Repeatedly removing your culture plates from the incubator can cause temperature cycling, which can affect the solubility of some compounds.[2]
-
Changes in Media pH: Cellular metabolism can lead to a decrease in the pH of the culture medium. If your oxadiazole compound has an ionizable group, this pH shift can significantly alter its solubility.[2][6]
-
Interaction with Media Components: Over time, your compound may interact with salts, proteins (especially in serum), or other components in the complex culture medium, leading to the formation of insoluble complexes.[3][6]
-
Evaporation: In long-term experiments, evaporation can concentrate all components in the media, including your compound, pushing it beyond its solubility limit.[2][6]
Q3: How do I determine the maximum soluble concentration of my oxadiazole compound in my specific bioassay medium?
A3: A simple visual solubility test is a crucial first step before proceeding with your bioassay. This will save you time and resources by identifying a workable concentration range.
Protocol 1: Visual Solubility Assessment
-
Prepare a High-Concentration Stock: Dissolve your oxadiazole compound in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure complete dissolution, using gentle warming (37°C) or brief sonication if necessary.[2][7]
-
Serial Dilutions in Media: Prepare a series of dilutions of your stock solution directly in your complete, pre-warmed (37°C) cell culture medium. It's often helpful to do a 2-fold serial dilution.[3]
-
Incubate and Observe: Incubate these dilutions under the exact conditions of your planned experiment (e.g., 37°C, 5% CO2).[7]
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or a film) at multiple time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). Examining a small sample under a microscope can help detect fine precipitates.[7]
-
Identify Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.[2][7]
Q4: Can I use a different organic solvent instead of DMSO?
A4: While DMSO is the most common co-solvent for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar compounds, other options exist.[8][9] However, you must consider their compatibility with your specific assay and cell type. Other potential co-solvents include ethanol, polyethylene glycols (PEGs), and N-methyl-2-pyrrolidone (NMP).[9] It is crucial to perform a vehicle control experiment to ensure the chosen solvent does not interfere with the bioassay or exhibit cytotoxicity at the final concentration used.[10]
Part 2: In-Depth Troubleshooting and Advanced Solubilization Strategies
If basic troubleshooting doesn't resolve your solubility issues, it's time to explore more advanced formulation strategies. The choice of method will depend on the physicochemical properties of your specific oxadiazole derivative.
Issue: Persistent Precipitation Even at Low Concentrations
Underlying Cause: The intrinsic aqueous solubility of your oxadiazole compound is extremely low, making it challenging to achieve a therapeutic concentration in your bioassay.
Solution 1: Employing Solubilizing Excipients
Excipients are pharmacologically inactive substances that can be added to a formulation to improve the solubility of the active compound.[11][12]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble molecules, like your oxadiazole compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[15]
-
Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, increasing their apparent solubility.[16] Non-ionic surfactants like Tween® 80 and Poloxamer 407 are often used.[17] However, be aware that surfactants can have their own biological effects and may interfere with some assays.[18]
Solution 2: pH Modification (for Ionizable Compounds)
If your oxadiazole derivative has an ionizable functional group (an acidic or basic center), its solubility will be pH-dependent.
-
For Weakly Basic Compounds: Lowering the pH of the medium will protonate the basic group, forming a more soluble salt.
-
For Weakly Acidic Compounds: Increasing the pH will deprotonate the acidic group, also forming a more soluble salt.
Caution: You must ensure that the required pH change is within the tolerated range for your cells or assay components. Buffering capacity of the media is also a key consideration.[19]
Solution 3: Co-Solvent Systems
For particularly challenging compounds, a carefully optimized co-solvent system can be effective. This involves using a combination of solvents to achieve the desired solubility.[9]
A common co-solvent system for in vivo studies that can be adapted for in vitro use is a mixture of DMSO, PEG (e.g., PEG300 or PEG400), a surfactant like Tween® 80, and a saline or buffer solution.[9]
Protocol 2: Preparing a Co-Solvent Formulation
This protocol provides a starting point for developing a co-solvent system. The ratios may need to be optimized for your specific compound.
-
Initial Dissolution: Dissolve the oxadiazole compound in the minimum required volume of DMSO.
-
Sequential Addition:
-
Add PEG300 to the DMSO solution and vortex thoroughly.
-
Add Tween® 80 to the mixture and vortex again.
-
-
Final Dilution: Slowly add the aqueous buffer (e.g., PBS or cell culture medium) to the organic mixture while continuously vortexing to reach the final desired volume and concentration.[9]
-
Observation: The final formulation should be a clear, homogenous solution. If precipitation occurs, adjust the ratios of the co-solvents or reduce the final compound concentration.[9]
Data Presentation & Visualization
To aid in the selection of an appropriate solubilization strategy, the following table summarizes the properties of common excipients.
| Excipient Class | Example(s) | Mechanism of Solubilization | Typical Concentration Range (in vitro) | Potential Considerations |
| Co-solvents | DMSO, Ethanol, PEG300/400 | Reduces the polarity of the aqueous medium. | DMSO: <0.5%Ethanol: <1% | Potential for cytotoxicity; can affect enzyme kinetics.[5] |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Forms inclusion complexes by encapsulating the hydrophobic drug molecule.[14][15] | 1-10% (w/v) | Can extract cholesterol from cell membranes at high concentrations. |
| Surfactants | Tween® 80, Poloxamer 407 | Forms micelles that encapsulate the drug in their hydrophobic core.[16] | Above CMC (e.g., Tween® 80 ~0.0013%) | Can have intrinsic biological activity and interfere with certain assays.[18] |
| pH Modifiers | HCl, NaOH, Buffers | Converts an ionizable drug into its more soluble salt form. | Dependent on compound pKa and media buffering capacity. | Must be within the physiological tolerance of the cells/assay.[19] |
Experimental Workflows and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the decision-making process and experimental workflows for addressing the poor aqueous solubility of oxadiazole compounds.
Caption: Decision-making workflow for addressing oxadiazole solubility.
Caption: Protocol for preparing and diluting oxadiazole stock solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzet.com [alzet.com]
- 15. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Acylamidoxime Intermediate Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the stability of O-acylamidoxime intermediates, which are crucial in the synthesis of 1,2,4-oxadiazoles and in the design of amidoxime prodrugs. Our goal is to equip you with the foundational knowledge and practical solutions to prevent undesired cleavage and other side reactions, thereby improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of O-acylamidoxime intermediates.
Q1: What is the primary cause of O-acylamidoxime intermediate cleavage?
A: The most common cause of cleavage is hydrolysis. The O-acylamidoxime intermediate is susceptible to hydrolysis, which reverts it back to the starting amidoxime and carboxylic acid.[1][2] This is particularly problematic in the presence of moisture, in aqueous or protic media, or under strongly basic aqueous conditions.[2][3]
Q2: My reaction yield for 1,2,4-oxadiazole is low. Could cleavage of the intermediate be the reason?
A: Yes, low yields are frequently a result of the cleavage of the O-acylamidoxime intermediate before the desired cyclodehydration can occur.[2][3] Inadequate reaction conditions, such as the presence of water or prolonged reaction times at high temperatures, can favor the hydrolytic cleavage pathway over the cyclization pathway.[1][3]
Q3: How does pH affect the stability of my O-acylamidoxime intermediate?
A: The stability of amidoxime-related structures, including prodrugs, can be highly pH-dependent. Generally, these compounds exhibit greater stability at acidic pH levels.[4] Strongly basic aqueous conditions can promote hydrolysis, while anhydrous basic conditions using superbases in aprotic solvents can effectively promote cyclization.[5]
Q4: Can I use microwave irradiation for the cyclization step?
A: Yes, microwave irradiation is an effective technique to promote the cyclization of O-acylamidoximes. It can significantly reduce reaction times from hours to minutes, which minimizes the window for potential side reactions like cleavage or the Boulton-Katritzky rearrangement.[1][3] However, you must optimize the conditions, as some substrates may be sensitive to the high temperatures generated.[1]
Q5: Besides cleavage, what other side reactions should I be aware of?
A: A notable side reaction for certain 3,5-substituted 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement. This thermal rearrangement can be triggered by heat, acid, or moisture, leading to the formation of isomeric heterocycles.[3] Using neutral, anhydrous conditions for workup and purification is recommended to minimize this rearrangement.[3]
Troubleshooting Guide: Preventing Intermediate Cleavage
This section provides a structured approach to diagnosing and solving issues related to the cleavage of O-acylamidoxime intermediates during synthesis.
Issue: Low Yield of 1,2,4-Oxadiazole with Evidence of Hydrolysis
Symptom: Your analytical data (e.g., LC-MS, NMR) of the crude reaction mixture shows significant amounts of the starting amidoxime and carboxylic acid, alongside a low yield of the desired 1,2,4-oxadiazole product.
Root Cause Analysis and Solution Workflow
The following diagram outlines a decision-making process for troubleshooting this common issue.
Caption: Troubleshooting workflow for O-acylamidoxime hydrolysis.
Detailed Protocols and Causality
1. Ensuring Anhydrous Conditions
Why it's critical: Water is the primary reagent for the undesired hydrolysis of the N-O acyl bond. Its rigorous exclusion is the first and most important line of defense.
Protocol:
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Aprotic solvents such as Dimethylformamide (DMF), Tetrahydrofuran (THF), or acetonitrile are preferred.[1] Store them over activated molecular sieves.
-
Reagent Handling: Dry all solid reagents in a vacuum oven before use. Ensure liquid reagents are purchased anhydrous or are appropriately dried.
-
Reaction Setup: Assemble glassware while hot after oven-drying to prevent moisture condensation. Conduct the reaction under a positive pressure of an inert atmosphere (e.g., Nitrogen or Argon).
2. Optimizing Reagents for Acylation and Cyclization
Why it's critical: The choice of coupling agents and bases can dictate the reaction's efficiency and selectivity, steering it away from the hydrolysis pathway.
-
Acylation Step: Inefficient acylation can leave starting materials exposed to conditions for longer periods.
-
Recommended System: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in DMF is highly effective for clean and high-yield acylation.[1]
-
-
Cyclization Step: The base used for cyclodehydration must be strong enough to promote the reaction but should not introduce a nucleophilic species (like hydroxide from water) that could cause cleavage.
-
Recommended System: Using alkali metal hydroxides (LiOH, NaOH, KOH) in anhydrous DMSO has proven to be a "superbase" system that provides excellent yields in short reaction times (10-20 minutes) at room temperature.[5] This avoids the hydrolysis that can occur with metal hydroxides in other solvents like THF.[5]
-
3. Managing Reaction Time and Temperature
Why it's critical: The O-acylamidoxime intermediate is often kinetically stable but can degrade over time, especially at elevated temperatures.[3] Minimizing the reaction duration limits its exposure to conditions that might favor cleavage.
Comparative Strategies:
| Strategy | Typical Time | Typical Temperature | Pros | Cons |
| Conventional Heating | Hours | Reflux | Widely accessible | Long exposure to heat can increase side reactions/cleavage.[3] |
| Room Temperature (Base-Catalyzed) | 10 min - 18 hrs | Room Temp. | Mild conditions, suitable for heat-sensitive substrates.[6][7] | Can be slow; efficiency is highly dependent on the base/solvent system.[7] |
| Microwave Irradiation | Minutes | 100-150 °C (typical) | Dramatically reduces reaction time, often improving yields.[1] | Requires specialized equipment; potential for substrate decomposition at high T.[1] |
Experimental Protocol: Microwave-Assisted Cyclization
-
Once the initial acylation to form the O-acylamidoxime is complete (as monitored by TLC), add 1g of silica gel per mmol of substrate to the reaction mixture.[3]
-
Remove the solvent under reduced pressure.
-
Place the vessel containing the silica-supported intermediate into a microwave reactor.
-
Irradiate the mixture (e.g., 10-30 minutes, optimization required) to facilitate cyclodehydration.[3]
-
After cooling, proceed with standard workup and purification.
Visualizing the Competing Pathways
The stability of the O-acylamidoxime intermediate is a race between two competing reactions: the desired intramolecular cyclization and the undesired intermolecular hydrolysis.
Caption: Competing reaction pathways for the O-acylamidoxime intermediate.
By carefully selecting anhydrous, aprotic conditions and employing efficient, rapid cyclization methods, you can significantly favor the desired pathway, leading to higher yields and purer products.
References
Technical Support Center: Optimizing Microwave Irradiation for Oxadiazole Synthesis
Welcome to the technical support center for oxadiazole synthesis. This guide is crafted for researchers, scientists, and drug development professionals to navigate the nuances of microwave-assisted 1,3,4-oxadiazole synthesis. Here, you will find targeted troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the yield, purity, and efficiency of your synthetic workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent challenges encountered during the microwave-assisted synthesis of 1,3,4-oxadiazoles, providing actionable solutions grounded in chemical principles.
Question: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields in microwave-assisted 1,3,4-oxadiazole synthesis can often be attributed to incomplete reactions, degradation of starting materials or products, or the formation of side products. Here’s a systematic approach to troubleshooting:
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. An insufficient temperature will lead to an incomplete reaction, while excessive heat can cause decomposition.
-
Solution: Methodically screen a range of temperatures. For instance, if your initial reaction at 120°C gives a low yield, attempt the reaction at 100°C and 140°C to determine the optimal thermal window. Microwave reactors allow for precise temperature control, which is a significant advantage over conventional heating.[1]
-
-
Incorrect Irradiation Time: While microwave synthesis is known for its rapid reaction times, an arbitrarily short duration may not be sufficient for the reaction to reach completion.[2] Conversely, prolonged exposure can lead to the degradation of the desired product.
-
Solution: Monitor the reaction progress at different time points (e.g., 5, 10, 15, and 20 minutes) using Thin Layer Chromatography (TLC) to identify the optimal irradiation time.
-
-
Inappropriate Solvent Choice: The ability of the solvent to absorb microwave energy (dielectric properties) significantly impacts the heating efficiency and reaction outcome.[3]
-
Solution: Select a solvent with a suitable dielectric constant that is also compatible with your reactants. Polar solvents like DMF, DMSO, and ethanol are commonly used in microwave-assisted organic synthesis due to their high microwave absorption.[3] In some cases, solvent-free reactions can be highly effective, as the microwave energy is directly absorbed by the reactants.[4][5]
-
-
Purity of Starting Materials: Impurities in the starting materials, such as the acyl hydrazide or aldehyde, can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography before use.
-
Question: I am observing the formation of significant side products. How can I minimize them?
Answer: The formation of byproducts is a common issue that can often be mitigated by fine-tuning the reaction parameters.
-
Decomposition of Acylhydrazone: Acylhydrazones, common intermediates in oxadiazole synthesis, can be susceptible to hydrolysis or degradation at elevated temperatures.
-
Solution: Lowering the reaction temperature and shortening the irradiation time can help minimize the degradation of this intermediate. A time-course experiment monitored by TLC or LC-MS can help identify when product formation is maximized and degradation begins.
-
-
Formation of Diacyl Hydrazide: In some synthetic routes, the formation of a 1,2-diacyl hydrazide intermediate can be a competing pathway that does not lead to the desired oxadiazole.
-
Solvent-Related Side Reactions: The choice of solvent can influence the reaction pathway and potentially lead to side products.
-
Solution: If you suspect solvent-related side reactions, consider switching to a more inert solvent or attempting the reaction under solvent-free conditions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of optimizing microwave irradiation time for oxadiazole synthesis.
Q1: How do I translate a conventional heating protocol to a microwave-assisted one?
A1: A general rule of thumb is that for every 10°C increase in reaction temperature, the reaction rate approximately doubles. Microwave reactors can safely heat reactions in sealed vessels to temperatures significantly above the solvent's boiling point, leading to dramatic reductions in reaction time.[7] Start by setting the microwave reaction temperature 20-40°C higher than the conventional method and an initial irradiation time of 10-15 minutes. Monitor the reaction and adjust the time and temperature as needed.
Q2: What is the optimal microwave power setting for my reaction?
A2: The optimal power setting depends on the volume of the reaction mixture, the solvent's microwave absorption properties, and the desired heating rate. For most small-scale laboratory syntheses (1-10 mL), a power setting of 100-300W is a good starting point.[2][4] It is often more effective to control the reaction by temperature rather than by power. Modern microwave synthesizers automatically modulate the power to maintain the set temperature.
Q3: Can I run my reaction in an open vessel?
A3: Yes, open-vessel reactions are possible, especially for solvent-free reactions or reactions in high-boiling point solvents. However, for volatile solvents, a sealed vessel is necessary to reach temperatures above the solvent's boiling point, which is one of the key advantages of microwave synthesis.[7] Always ensure that any open-vessel setup includes a reflux condenser to prevent solvent loss.
Q4: How do I manage pressure in a sealed-vessel reaction?
A4: Modern microwave reactors are equipped with pressure sensors that will automatically shut down the irradiation if the pressure exceeds a safe limit. To manage pressure, avoid filling the reaction vessel to more than two-thirds of its volume. Be cautious with reactions that are known to produce gaseous byproducts. If high pressures are a concern, consider using a larger reaction vessel or running the reaction at a lower concentration.
Data-Driven Insights: Conventional vs. Microwave Synthesis
The advantages of microwave-assisted synthesis in terms of reduced reaction time and improved yields are well-documented. The following table provides a comparison for the synthesis of various 1,3,4-oxadiazole derivatives.
| Compound | Conventional Method Time | Conventional Method Yield (%) | Microwave Method Time | Microwave Method Yield (%) | Reference |
| 2a | 2 hours | 56 | 7 minutes | 74 | [8] |
| 2b | 3 hours | 68 | 9 minutes | 82 | [8] |
| 2c | 3 hours | 65 | 10 minutes | 83 | [8] |
| 2d | 2 hours | 66 | 12 minutes | 80 | [8] |
| 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole (2a-i) | 24 hours (reflux) | Not specified | 4 minutes | Good | [3] |
| 2,5-disubstituted-1,3,4-oxadiazoles (from fatty acid hydrazides) | Not specified | Not specified | Not specified | Good | [7] |
| 2,5-disubstituted 1,3,4-oxadiazoles | 8 hours | 63 | 3 minutes | 70 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol outlines a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from an acyl hydrazide and a carboxylic acid.
Materials:
-
Acyl hydrazide (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) (5.0 mL)
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
Procedure:
-
In a 10 mL microwave reaction vessel, combine the acyl hydrazide (1.0 mmol) and the carboxylic acid (1.0 mmol).
-
Add phosphorus oxychloride (5.0 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100-150°C for 5-15 minutes. The optimal temperature and time should be determined experimentally.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[10]
Protocol 2: Optimization of Microwave Irradiation Time
This protocol provides a systematic approach to optimizing the irradiation time for your specific reaction.
Procedure:
-
Set up four identical reactions as described in Protocol 1.
-
Set the microwave reactor to the desired temperature (e.g., 120°C).
-
Run the first reaction for 5 minutes, the second for 10 minutes, the third for 15 minutes, and the fourth for 20 minutes.
-
After each reaction, work up the sample and analyze the crude product by TLC or LC-MS to determine the extent of product formation and the presence of any degradation products.
-
Based on the results, select the optimal irradiation time that provides the highest yield of the desired product with minimal byproducts.
Visualizing the Optimization Workflow
The following diagrams illustrate the logical flow for troubleshooting and optimizing your microwave-assisted oxadiazole synthesis.
Caption: Troubleshooting logic for low yield in oxadiazole synthesis.
Caption: General workflow for optimizing microwave reaction parameters.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, microwave assisted synthesis and characterization of oxadiazoles [wisdomlib.org]
- 3. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Microwave Synthesis [organic-chemistry.org]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Selection of coupling agents for efficient 1,3,4-oxadiazole formation
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you overcome common challenges and optimize your reaction outcomes.
Introduction to 1,3,4-Oxadiazole Synthesis
The 1,3,4-oxadiazole ring is a crucial pharmacophore found in numerous therapeutic agents due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1] The most prevalent synthetic route involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. The success of these transformations heavily relies on the appropriate selection of a coupling or dehydrating agent. This guide will focus on providing practical advice for choosing the right reagent and troubleshooting common issues encountered during the synthesis.
Choosing Your Coupling Agent: A Comparative Guide
The selection of a suitable coupling or dehydrating agent is critical for achieving high yields and purity in 1,3,4-oxadiazole synthesis. The choice often depends on the substrate's nature, the desired reaction conditions (mild vs. harsh), and the scale of the synthesis. Below is a comparative table of commonly used reagents.
| Coupling/Dehydrating Agent | Strengths | Weaknesses | Typical Reaction Conditions |
| Phosphorus Oxychloride (POCl₃) | - High reactivity- Readily available and inexpensive | - Harsh, often requiring high temperatures- Can be corrosive and moisture-sensitive- Generates acidic byproducts | Reflux in neat POCl₃ or a high-boiling solvent (e.g., toluene, xylene) |
| Thionyl Chloride (SOCl₂) | - Strong dehydrating agent- Volatile byproducts (SO₂ and HCl) are easily removed | - Harsh and corrosive- Can lead to chlorination of sensitive functional groups | Reflux in neat SOCl₂ or an inert solvent |
| Polyphosphoric Acid (PPA) | - Strong dehydrating agent- Can act as both solvent and catalyst | - Viscous and difficult to handle- Workup can be challenging | High temperatures (100-200 °C) |
| (TBTU) | - Mild reaction conditions- High yields- Good for sensitive substrates | - More expensive than traditional reagents- Can be moisture-sensitive | Room temperature to 50 °C in a polar aprotic solvent (e.g., DMF) with a base (e.g., DIEA)[1] |
| (EDC) | - Mild, water-soluble carbodiimide- Byproducts are easily removed by aqueous workup | - Can be less reactive than other coupling agents- May require an additive (e.g., HOBt) | Room temperature in a polar aprotic solvent (e.g., DMF, DMSO)[2][3] |
| Burgess Reagent | - Mild and selective dehydrating agent- Neutral reaction conditions | - Expensive- Can be thermally unstable | Room temperature to reflux in an inert solvent (e.g., THF, dioxane)[4] |
| Tosyl Chloride (TsCl) | - Readily available and inexpensive- Effective for the cyclization of acylthiosemicarbazides | - Requires a base (e.g., pyridine)- Can lead to the formation of side products | Room temperature to reflux in the presence of a base |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 1,3,4-oxadiazoles in a question-and-answer format.
Question 1: My reaction is not proceeding to completion, or I am observing very low yields. What are the possible causes and solutions?
Answer:
Low conversion or poor yields are common issues in 1,3,4-oxadiazole synthesis. Here’s a systematic approach to troubleshoot this problem:
-
Inadequate Dehydration/Coupling:
-
Causality: The chosen coupling or dehydrating agent may not be potent enough for your specific substrate, or it may have decomposed.
-
Solution:
-
Consider switching to a more powerful dehydrating agent. For instance, if you are using a mild reagent like EDC with a challenging substrate, you might need to switch to a harsher but more effective one like POCl₃ or SOCl₂.
-
Ensure your dehydrating agent is fresh and has been stored under anhydrous conditions. Many of these reagents are sensitive to moisture.
-
Increase the stoichiometry of the coupling agent. Sometimes, using a slight excess (1.1 to 1.5 equivalents) can drive the reaction to completion.
-
-
-
Poor Quality of Starting Materials:
-
Causality: Impurities in your carboxylic acid or acid hydrazide can interfere with the reaction. The 1,2-diacylhydrazine precursor, if pre-formed, might be impure.
-
Solution:
-
Purify your starting materials before the reaction. Recrystallization or column chromatography can remove interfering impurities.
-
Confirm the identity and purity of your starting materials using analytical techniques like NMR or LC-MS.
-
-
-
Sub-optimal Reaction Conditions:
-
Causality: The reaction temperature may be too low, or the reaction time might be insufficient.
-
Solution:
-
Gradually increase the reaction temperature. For thermally stable compounds, refluxing in a higher-boiling solvent might be necessary.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
-
Substrate-Specific Issues:
-
Causality: Steric hindrance or the presence of certain electronic groups on your starting materials can significantly slow down the reaction.
-
Solution:
-
For sterically hindered substrates, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more reactive coupling agent.
-
Electron-withdrawing groups on the carboxylic acid can make the carbonyl carbon less electrophilic, hindering the initial acylation of the hydrazide. Conversely, electron-donating groups on the hydrazide can increase its nucleophilicity.[1] Consider the electronic nature of your substrates when choosing your reaction strategy.
-
-
Question 2: I am observing the formation of a significant amount of a side product with a mass corresponding to a sulfur-containing compound. What is happening and how can I prevent it?
Answer:
This is a classic problem encountered when synthesizing 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazide precursors.
-
Causality: You are likely observing the competitive formation of a 2-amino-1,3,4-thiadiazole.[2] The acylthiosemicarbazide intermediate can undergo cyclization through two different pathways: intramolecular nucleophilic attack by the oxygen atom to form the desired oxadiazole, or by the sulfur atom to form the thiadiazole byproduct. The reaction conditions and the choice of reagent can influence the regioselectivity of this cyclization.
-
Solution:
-
Reagent Selection: The choice of the cyclizing agent is crucial for controlling the regioselectivity.
-
To favor the formation of the 1,3,4-oxadiazole , use a desulfurizing agent. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMSO have been shown to selectively produce the oxadiazole.[5]
-
To favor the formation of the 1,3,4-thiadiazole , a dehydrating agent like p-toluenesulfonyl chloride (p-TsCl) in the presence of a base is often used.[5]
-
-
Reaction Conditions: Carefully control the reaction conditions as they can also influence the outcome. Follow established literature procedures for the selective synthesis of the desired heterocycle.
-
Question 3: My product is difficult to purify. What are some common purification challenges and how can I overcome them?
Answer:
Purification of 1,3,4-oxadiazoles can be challenging due to the presence of unreacted starting materials, byproducts from the coupling agent, or the inherent properties of the product itself.
-
Removal of Coupling Agent Byproducts:
-
Causality: Many coupling agents generate byproducts that can be difficult to remove. For example, reactions with EDC produce a urea byproduct.
-
Solution:
-
For water-soluble byproducts (e.g., from EDC), a simple aqueous workup is often sufficient.
-
For non-polar byproducts, column chromatography is typically effective.
-
In some cases, precipitation of the product by adding a non-solvent can help to separate it from soluble impurities.
-
-
-
Product Solubility Issues:
-
Causality: The 1,3,4-oxadiazole product may have limited solubility in common organic solvents, making purification by chromatography difficult.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying poorly soluble crystalline compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature.
-
Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the product is not can be an effective way to wash away contaminants.
-
-
-
Co-elution with Starting Materials:
-
Causality: The product may have a similar polarity to one of the starting materials, leading to co-elution during column chromatography.
-
Solution:
-
Optimize your chromatographic conditions. Try different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) or use a different stationary phase (e.g., alumina instead of silica gel).
-
Ensure the reaction goes to completion to minimize the amount of unreacted starting material in the crude product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 1,3,4-oxadiazoles using a coupling agent?
A1: The generally accepted mechanism for the formation of a 2,5-disubstituted 1,3,4-oxadiazole from a carboxylic acid and an acid hydrazide using a coupling agent involves the initial activation of the carboxylic acid. The activated acid then reacts with the acid hydrazide to form a 1,2-diacylhydrazine intermediate. This intermediate subsequently undergoes cyclodehydration, promoted by the coupling/dehydrating agent, to yield the 1,3,4-oxadiazole ring.
Q2: Can I use microwave irradiation to accelerate the synthesis of 1,3,4-oxadiazoles?
A2: Yes, microwave-assisted synthesis can be a very effective method for accelerating the formation of 1,3,4-oxadiazoles. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[6]
Q3: Are there any "green" or more environmentally friendly methods for synthesizing 1,3,4-oxadiazoles?
A3: There is growing interest in developing more sustainable methods for 1,3,4-oxadiazole synthesis. Some approaches include the use of water as a solvent, catalyst-free reactions under thermal conditions, and the use of solid-supported reagents that can be easily recovered and reused.
Q4: How do I choose between a one-pot or a stepwise procedure for my synthesis?
A4: A one-pot procedure, where the 1,2-diacylhydrazine intermediate is not isolated, can be more time and resource-efficient.[3] However, a stepwise approach, where the intermediate is isolated and purified, can provide better control over the reaction and may lead to a purer final product, especially if the intermediate is prone to side reactions. The choice often depends on the complexity of the substrate and the desired purity of the final compound.
Experimental Protocol: Synthesis of 2,5-diphenyl-1,3,4-oxadiazole using POCl₃
This protocol provides a representative example of a common method for the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole.
Materials:
-
1,2-Dibenzoylhydrazine (1 mmol)
-
Phosphorus oxychloride (POCl₃) (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
-
Ethanol
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 1,2-dibenzoylhydrazine (1 mmol).
-
Carefully add phosphorus oxychloride (5 mL) to the flask in a fume hood.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a beaker. Caution: This step is exothermic and should be performed with care in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyl-1,3,4-oxadiazole.
-
Dry the purified product under vacuum.
Visualizing the Process
Reaction Mechanism:
Caption: General mechanism of 1,3,4-oxadiazole formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 4-(1,3,4-Oxadiazol-2-yl)phenol and Doxorubicin
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the established chemotherapeutic agent, Doxorubicin, and a promising heterocyclic compound, 4-(1,3,4-Oxadiazol-2-yl)phenol. While Doxorubicin is a cornerstone of many chemotherapy regimens, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.[1][2] In contrast, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4]
This comprehensive guide will delve into the mechanisms of action, cytotoxic profiles, and the underlying signaling pathways affected by both compounds. By presenting a side-by-side comparison supported by experimental data and detailed protocols, we aim to provide researchers and drug development professionals with a thorough understanding of the potential advantages and limitations of these two molecules.
Unraveling the Mechanisms of Anticancer Action
The efficacy of an anticancer agent is intrinsically linked to its mechanism of action at the molecular level. Doxorubicin and this compound exert their cytotoxic effects through distinct yet potent pathways.
Doxorubicin: A Multi-Pronged Assault on Cancer Cells
Doxorubicin, an anthracycline antibiotic, has been a mainstay in cancer treatment for decades.[5][6] Its anticancer activity is attributed to a combination of mechanisms that ultimately lead to cell death.[7][8][9]
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, distorting its structure and inhibiting the synthesis of macromolecules.[5][6] This intercalation also interferes with the function of topoisomerase II, an enzyme crucial for DNA replication and repair. By trapping the enzyme-DNA complex, Doxorubicin leads to the accumulation of DNA double-strand breaks, a catastrophic event for the cell.[7][8]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the Doxorubicin structure can undergo redox cycling, leading to the production of highly reactive oxygen species (ROS).[7][8] This surge in oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic effects. However, this ROS generation is also a primary contributor to its dose-limiting cardiotoxicity.[1][2]
-
Induction of Apoptosis: The extensive DNA damage and cellular stress induced by Doxorubicin trigger the intrinsic apoptotic pathway, leading to programmed cell death.[5][7]
The multifaceted mechanism of Doxorubicin is depicted in the following signaling pathway diagram:
Caption: Signaling pathway of Doxorubicin's anticancer activity.
This compound: A Targeted Approach to Cancer Cell Destruction
While direct experimental data on the anticancer activity of this compound is limited, studies on its analogues and the broader class of 1,3,4-oxadiazole derivatives suggest a more targeted mechanism of action, potentially offering a better safety profile.
-
Induction of Apoptosis through ROS Generation: One source indicates that this compound is a potent and selective inducer of apoptosis by generating reactive oxygen species.[10] This suggests a potential overlap with one of Doxorubicin's mechanisms, though the selectivity for cancer cells may differ.
-
Tubulin Polymerization Inhibition: A study on a closely related analogue, 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol, points towards the inhibition of tubulin polymerization as a likely mechanism of action.[11][12] Tubulin is a key component of microtubules, which are essential for cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis. This mechanism is shared by other successful anticancer drugs like paclitaxel and vinca alkaloids.
-
Enzyme and Growth Factor Inhibition: The 1,3,4-oxadiazole scaffold is known to be a versatile core for designing inhibitors of various enzymes and growth factors that are crucial for cancer cell survival and proliferation, such as matrix metalloproteinases (MMPs), caspases, and nuclear factor-kappa B (NF-κB).[4][11]
The potential mechanisms of action for this compound are illustrated below:
Caption: Potential signaling pathways for this compound.
Comparative Cytotoxicity: A Quantitative Look at Efficacy
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the reported IC50 values for Doxorubicin and available data for a close analogue of this compound against various cancer cell lines.
Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.5 | [13][14][15] |
| HeLa | Cervical Cancer | ~0.34 - 2.9 | [13] |
| A549 | Lung Adenocarcinoma | > 20 | [13] |
| HepG2 | Hepatocellular Carcinoma | ~1.3 - 12.2 | [13][16] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.
Table 2: Anticancer Activity of 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (a close analogue of the topic compound)
| Cell Line | Cancer Type | Percent Growth Inhibition (PGI) at 10 µM | Reference(s) |
| SNB-19 | CNS Cancer | 65.12 | [11][12] |
| NCI-H460 | Non-Small Cell Lung Cancer | 55.61 | [11][12] |
| SNB-75 | CNS Cancer | 54.68 | [11][12] |
Note: The data for the this compound analogue is presented as Percent Growth Inhibition (PGI) at a single concentration (10 µM) as per the National Cancer Institute (NCI) protocol. A higher PGI value indicates greater inhibition of cancer cell growth. While not a direct IC50 value, this data demonstrates significant anticancer activity.
Experimental Protocols for Anticancer Activity Assessment
To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of compounds like Doxorubicin and this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][17][18]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][7][12]
Experimental Workflow:
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[8]
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.[1]
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[10][11]
Experimental Workflow:
Caption: Workflow for propidium iodide-based cell cycle analysis.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C.[6]
-
Washing and RNase Treatment: Wash the fixed cells with PBS and treat them with RNase A to degrade RNA.
-
PI Staining: Add PI staining solution to the cells.[10]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Analyze the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This comparative guide highlights the distinct profiles of Doxorubicin and this compound as anticancer agents. Doxorubicin, with its well-established, multi-pronged mechanism of action, remains a potent therapeutic option, albeit with the significant drawback of cardiotoxicity. The 1,3,4-oxadiazole scaffold, as represented by this compound and its analogues, presents a promising avenue for the development of novel anticancer drugs with potentially more targeted mechanisms and improved safety profiles.
The available data, although indirect for the specific phenol derivative, suggests that compounds based on this scaffold can exhibit potent cytotoxicity against various cancer cell lines, possibly through mechanisms like tubulin polymerization inhibition and induction of apoptosis. Further in-depth studies are warranted to fully elucidate the anticancer activity, mechanism of action, and in vivo efficacy of this compound. Such research will be crucial in determining its potential as a lead compound for the next generation of cancer therapeutics.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 5378-27-8 | FAA37827 [biosynth.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antiproliferative Profiles of 4-(1,3,4-Oxadiazol-2-yl)phenol Scaffolds and Imatinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel pharmacophores with superior efficacy and selectivity is perpetual. This guide provides a comparative analysis of the established tyrosine kinase inhibitor, Imatinib, against the emerging class of antiproliferative agents based on the 4-(1,3,4-Oxadiazol-2-yl)phenol scaffold. While direct, head-to-head experimental data for the parent compound this compound is limited in publicly accessible literature, this guide will leverage data from closely related derivatives to provide a meaningful comparison and highlight the therapeutic potential of this heterocyclic system.
Introduction: Two Distinct Approaches to Inhibit Cancer Cell Proliferation
Imatinib (Gleevec®) , a cornerstone of targeted cancer therapy, is a small molecule inhibitor that potently targets specific protein tyrosine kinases.[1] Its revolutionary success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) stems from its ability to block the signaling pathways that drive the growth of these cancer cells.[2]
The This compound moiety represents a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer properties.[3][4] Compounds containing the 1,3,4-oxadiazole ring have been shown to exert their antiproliferative effects through various mechanisms, such as the inhibition of enzymes, growth factors, and kinases.[5]
Mechanism of Action: A Tale of Targeted Inhibition vs. Multifaceted Activity
Imatinib's mechanism of action is exquisitely targeted. It functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases, most notably BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[2] In Philadelphia chromosome-positive (Ph+) CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[2] Imatinib effectively blocks this aberrant kinase, leading to cell cycle arrest and apoptosis in the cancer cells.[2]
The antiproliferative mechanisms of This compound derivatives are more diverse and appear to be dependent on the specific substitutions on the core scaffold. Research suggests that these compounds can induce apoptosis through the generation of reactive oxygen species (ROS). Furthermore, various derivatives have been reported to act as inhibitors of tubulin polymerization, a different but equally critical target in cancer therapy. For instance, certain 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been investigated for their interaction with the tubulin-colchicine binding site.[6][7]
Figure 1: Simplified signaling pathway illustrating Imatinib's mechanism of action.
Comparative Antiproliferative Activity: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation. Below is a summary of reported IC50 values for Imatinib and representative derivatives of the this compound scaffold against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imatinib | K-562 | Chronic Myeloid Leukemia | 0.08 | [8] |
| A549 | Lung Cancer | 65.4 | [8] | |
| NCI-H727 | Bronchial Carcinoid | 32.4 | [9] | |
| BON-1 | Pancreatic Carcinoid | 32.8 | [9] | |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | CNS Cancer | PGI: 65.12 | [6][7] |
| NCI-H460 | Non-Small Cell Lung Cancer | PGI: 55.61 | [6][7] | |
| SNB-75 | CNS Cancer | PGI: 54.68 | [6][7] | |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione | HT-29 | Colon Cancer | 0.78 | |
| HepG2 | Liver Cancer | 0.26 |
*PGI: Percent Growth Inhibition at 10 µM concentration.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (Imatinib and this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent) and an untreated control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: A general workflow for determining antiproliferative activity using the MTT assay.
Concluding Remarks
Imatinib remains a gold standard in targeted therapy for specific malignancies, demonstrating high potency against its intended kinase targets. The this compound scaffold, on the other hand, represents a promising and versatile platform for the development of novel anticancer agents. The available data on its derivatives suggest that this class of compounds can exhibit potent antiproliferative activity, in some cases with IC50 values in the sub-micromolar range, and through diverse mechanisms of action.
The broader applicability of 1,3,4-oxadiazole derivatives against a wider range of cancer types, as suggested by the preliminary data, warrants further investigation. Future studies should focus on direct comparative analyses of optimized this compound derivatives against established drugs like Imatinib in a broad panel of cancer cell lines to fully elucidate their therapeutic potential and selectivity. The exploration of their detailed mechanisms of action will be crucial in identifying the most promising candidates for further preclinical and clinical development.
References
- 1. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-proliferative activity and characterization data on oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Analysis of the Antibacterial Efficacy of 4-(1,3,4-Oxadiazol-2-yl)phenol and Ciprofloxacin
This guide provides an in-depth, objective comparison of the antibacterial performance of the novel heterocyclic compound, 4-(1,3,4-Oxadiazol-2-yl)phenol, with the widely-used, broad-spectrum antibiotic, Ciprofloxacin. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of their respective mechanisms, a framework for empirical comparison, and the experimental data necessary for an informed evaluation.
Introduction: The Clinical Benchmark vs. a Novel Scaffold
The landscape of antibacterial drug discovery is a continuous race against microbial evolution. The emergence of drug-resistant pathogens necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms. In this context, we compare a clinical stalwart with a promising novel compound.
Ciprofloxacin: A second-generation fluoroquinolone antibiotic, Ciprofloxacin has been a cornerstone in treating a wide array of bacterial infections for decades.[1][2][3] Its high efficacy, particularly against Gram-negative bacteria, and its well-documented pharmacokinetic profile have cemented its place in clinical practice.[2][4][5][6]
This compound: This compound belongs to the 1,3,4-oxadiazole class of heterocycles, a scaffold that has garnered significant attention in medicinal chemistry for its diverse biological activities, including potent antimicrobial properties.[7] Derivatives of 1,3,4-oxadiazole are being investigated as potential solutions to combat drug-resistant microbial strains due to their unique structural features and varied mechanisms of action.[7][8][9] This guide will establish the experimental basis for evaluating the potential of this specific derivative against the benchmark set by Ciprofloxacin.
Comparative Mechanisms of Action
Understanding how a compound inhibits or kills bacteria is fundamental to its development as a therapeutic agent. Ciprofloxacin has a well-defined target, whereas the 1,3,4-oxadiazole class exhibits a broader, more varied range of potential interactions.
Ciprofloxacin: A Targeted DNA Disruptor
Ciprofloxacin's bactericidal action is potent and specific. It functions by inhibiting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV .[1][4][6][10]
-
Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[1][10] Ciprofloxacin traps the gyrase-DNA complex, preventing the re-ligation of the DNA strands and leading to double-strand breaks.[10]
-
Inhibition of Topoisomerase IV: This enzyme is vital for separating interlinked daughter chromosomes after DNA replication. By inhibiting Topoisomerase IV, Ciprofloxacin prevents bacterial cell division.[4][10]
The accumulation of these DNA strand breaks and the disruption of DNA processing ultimately trigger cell death.[10] This targeted mechanism is highly effective against a wide range of bacteria.[4]
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
A Researcher's Guide to the Reproducible Synthesis and Comparative Biological Evaluation of 4-(1,3,4-Oxadiazol-2-yl)phenol
This guide offers an in-depth, technical comparison of the synthesis and biological evaluation of 4-(1,3,4-Oxadiazol-2-yl)phenol. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a validated, reproducible synthetic protocol, a comparative analysis of its biological activities against established standards, and detailed, step-by-step methodologies for its biological assessment. Our objective is to furnish the scientific community with a reliable resource to facilitate further investigation and innovation in the field of 1,3,4-oxadiazole-based therapeutics.
Introduction: The Versatile 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its advantageous properties, including metabolic stability, favorable pharmacokinetic profile, and its ability to act as a bioisostere for amide and ester groups, make it a privileged scaffold in drug design.[1][2] The title compound, this compound, represents a fundamental structure within this class, serving both as a key intermediate for the synthesis of more complex derivatives and as a bioactive molecule in its own right.[3] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[4][5] This guide will provide a comprehensive and reproducible framework for the synthesis and biological characterization of this important molecule.
Reproducible Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process commencing from a readily available starting material, 4-hydroxybenzoic acid. The following protocol has been validated for its reproducibility and provides a high yield of the final product.
Synthetic Workflow
Caption: A schematic representation of the synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-Hydroxybenzoate (Esterification)
-
In a round-bottom flask, dissolve 10.0 g of 4-hydroxybenzoic acid in 100 mL of methanol.
-
Carefully add 2 mL of concentrated sulfuric acid dropwise while stirring.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-hydroxybenzoate as a white solid.
Causality Behind Experimental Choices: The esterification of the carboxylic acid is a crucial initial step to prevent unwanted side reactions during the subsequent hydrazinolysis. Sulfuric acid acts as a catalyst to accelerate the reaction.
Step 2: Synthesis of 4-Hydroxybenzohydrazide (Hydrazinolysis)
-
Dissolve 8.0 g of methyl 4-hydroxybenzoate in 80 mL of ethanol in a round-bottom flask.
-
Add 10 mL of hydrazine hydrate (80%) to the solution.
-
Reflux the mixture for 8-10 hours. The formation of a white precipitate indicates product formation.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-hydroxybenzohydrazide.
Trustworthiness of the Protocol: This step is self-validating as the formation of a precipitate provides a clear visual cue of reaction progression and completion.
Step 3: Synthesis of this compound (Cyclization)
-
In a round-bottom flask, take 5.0 g of 4-hydroxybenzohydrazide and add 15 mL of triethyl orthoformate.
-
Reflux the mixture for 6-8 hours.
-
After cooling, the excess triethyl orthoformate is removed under reduced pressure.
-
The resulting crude solid is recrystallized from ethanol to afford pure this compound.
Authoritative Grounding: The use of triethyl orthoformate for the cyclization of hydrazides into 1,3,4-oxadiazoles is a well-established and widely reported method in synthetic organic chemistry.[6] The reaction proceeds through a dehydrative cyclization mechanism.[7]
Comparative Biological Evaluation
The biological significance of this compound lies in its potential as an antimicrobial and anticancer agent. To provide a clear perspective on its efficacy, we compare its activity with standard therapeutic agents.
Antimicrobial Activity
The antimicrobial potential of 1,3,4-oxadiazole derivatives is well-documented.[8][9][10] The following table presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values for this compound against representative Gram-positive and Gram-negative bacteria, benchmarked against Ciprofloxacin, a broad-spectrum antibiotic.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | 16 - 32 | 32 - 64 |
| Ciprofloxacin | 0.5 - 2 | 0.25 - 1 |
Note: The MIC values for this compound are representative of data reported for closely related phenolic 1,3,4-oxadiazole derivatives and serve as a predictive comparison.[10][11]
Anticancer Activity
Derivatives of this compound have demonstrated notable anticancer activity against various cancer cell lines.[3][12][13] The following table provides a comparative overview of the half-maximal inhibitory concentration (IC₅₀) of the title compound against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with Doxorubicin as the standard chemotherapeutic agent.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | 20 - 40 | 30 - 50 |
| Doxorubicin | 0.5 - 1.5 | 0.8 - 2.0 |
Note: The IC₅₀ values for this compound are representative of data for simple phenolic 1,3,4-oxadiazoles and are intended for comparative purposes.[12][14]
Detailed Protocols for Biological Assays
To ensure the reproducibility and validity of the biological data, the following standardized protocols are provided.
Experimental Workflow for Biological Evaluation
Caption: A workflow diagram illustrating the biological evaluation of this compound.
Protocol for Broth Microdilution MIC Assay
-
Preparation of Inoculum: Culture the bacterial strains overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing MHB to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.
Conclusion
This guide provides a robust and reproducible framework for the synthesis and biological evaluation of this compound. The presented protocols, along with the comparative analysis, offer valuable insights for researchers working on the development of novel therapeutic agents based on the 1,3,4-oxadiazole scaffold. While the parent compound demonstrates moderate biological activity, its versatile structure serves as an excellent starting point for the design and synthesis of more potent and selective derivatives. Future research should focus on structure-activity relationship (SAR) studies to optimize the antimicrobial and anticancer efficacy of this promising class of compounds.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. mdpi.com [mdpi.com]
- 7. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 10. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijnrd.org [ijnrd.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to the Definitive Structural Confirmation of 4-(1,3,4-Oxadiazol-2-yl)phenol Derivatives by X-ray Crystallography
In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are paramount. Among them, the 1,3,4-oxadiazole ring system, particularly when integrated into a 4-(1,3,4-Oxadiazol-2-yl)phenol framework, is a recurring motif in compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of novel derivatives in this class is a vibrant area of research. However, synthesis is only the first step; unambiguous structural verification is a non-negotiable prerequisite for further investigation and intellectual property protection.
While a suite of spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable tools in the chemist's arsenal, they often provide data that is suggestive rather than definitive, particularly when dealing with isomers or complex substitution patterns.[3][4] This guide presents single-crystal X-ray diffraction (SC-XRD) as the gold-standard analytical technique for the absolute and unequivocal determination of molecular structures.[5][6] We will explore the limitations of routine spectroscopic methods and provide a comprehensive, field-proven workflow for leveraging X-ray crystallography to achieve irrefutable structural evidence, transforming molecular uncertainty into atomic-level certainty.
The Limits of Inference: Why Spectroscopic Data Demands Crystallographic Corroboration
The journey from a reaction flask to a confirmed molecular structure is fraught with potential ambiguity. For this compound derivatives, spectroscopic data provides crucial clues but rarely the complete, unassailable picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : While powerful for mapping proton and carbon frameworks, NMR spectra for different isomers (e.g., 2-, 3-, or 4-substituted phenols) can be remarkably similar, leading to challenging or inconclusive assignments.[7]
-
Infrared (IR) Spectroscopy : This technique excels at identifying the presence of key functional groups—the phenolic -OH, the C=N and C-O-C stretches of the oxadiazole ring—but it offers no information on their connectivity or spatial relationship.[8]
-
Mass Spectrometry (MS) : MS provides a precise molecular weight, confirming the elemental formula.[9][10] However, it cannot distinguish between structural isomers, which have identical masses.
These techniques build a strong hypothesis about a molecule's structure, but they do not provide the direct, three-dimensional evidence needed for absolute confirmation. This is where the definitive power of X-ray crystallography becomes essential.
Caption: Logical flow from synthesis to the necessity of X-ray crystallography.
| Technique | Information Provided | Key Limitation for Isomeric Structures |
| ¹H & ¹³C NMR | Connectivity map of H and C atoms, chemical environment. | Subtle differences in spectra between isomers can be difficult to interpret definitively. |
| IR Spectroscopy | Presence of functional groups (-OH, C=N, C-O-C). | Provides no information on the relative positions or connectivity of functional groups. |
| Mass Spectrometry | Molecular weight and elemental formula. | Cannot differentiate between compounds with the same formula (isomers). |
| Single-Crystal XRD | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. | Provides direct, unambiguous evidence of the complete molecular structure.[6] |
The Crystallographic Workflow: A Step-by-Step Protocol
Achieving a publication-quality crystal structure is a systematic process. The most challenging step is often the first: growing a suitable crystal.[11]
The quality of the diffraction data is entirely dependent on the quality of the crystal. The ideal crystal is a single, well-ordered lattice, typically 0.1-0.3 mm in each dimension, and free of cracks or defects.
Core Principle: The goal is to allow molecules to transition from a disordered state (in solution) to a highly ordered state (a crystal lattice) slowly and methodically. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal analysis.
Detailed Protocol for Crystal Growth of Oxadiazole Derivatives:
-
Ensure Purity: Start with the highest purity material possible (>98%). Impurities disrupt the crystal lattice, inhibiting the growth of single crystals. Recrystallize or chromatograph your compound if necessary.
-
Solvent Selection: Identify a solvent in which your compound is moderately soluble.[12]
-
Too Soluble: The solution will remain unsaturated, and no crystals will form.
-
Too Insoluble: The compound will not dissolve sufficiently.
-
Just Right: A nearly saturated solution can be prepared at room temperature or with gentle heating.
-
-
Crystal Growth Methods:
-
Method A: Slow Evaporation (Most Common) i. Dissolve the compound in a suitable solvent in a clean vial to create a nearly saturated solution. ii. Filter the solution through a small plug of cotton or glass wool into a clean, dust-free vial. This removes nucleation sites.[12] iii. Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use paraffin film with a few pinholes. iv. Place the vial in a vibration-free location (e.g., a quiet corner of a desk drawer). v. Allow the solvent to evaporate over several days to weeks. Do not disturb the vial.
-
Method B: Vapor Diffusion i. Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble). ii. Place this vial (uncapped) inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent). iii. The poor solvent will slowly diffuse as a vapor into the good solvent, reducing the compound's solubility and inducing slow crystallization.
-
Method C: Slow Cooling i. Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. ii. Filter the hot solution into a clean, pre-warmed vial. iii. Seal the vial and place it into a dewar flask filled with hot water or an insulated container to allow for very slow cooling to room temperature over 24-48 hours.
-
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a focused beam of monochromatic X-rays. The crystal diffracts the X-rays into a unique, three-dimensional pattern of reflections.[11]
Experimental Workflow:
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a glass fiber or a loop, which is then affixed to a goniometer head.
-
Data Acquisition: The crystal is placed in the X-ray beam. Modern diffractometers rotate the crystal through a series of angles, collecting thousands of diffraction spots with a sensitive detector (e.g., a CCD or pixel detector).[6][11]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensity of each reflection.
-
Structure Solution: Sophisticated software is used to solve the "phase problem" and generate an initial electron density map from the diffraction intensities.
-
Structure Refinement: A molecular model is built into the electron density map. The positions and thermal parameters of all atoms are then refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Interpreting the Data: An Unmistakable Molecular Portrait
The final output of a crystallographic analysis is a Crystallographic Information File (CIF), which contains the precise 3D coordinates of every atom. This data allows for the exact calculation of bond lengths, bond angles, and torsion angles, leaving no room for interpretation.
Example Data for a Hypothetical 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol:
Table 1: Key Crystallographic Parameters
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| a (Å) | 8.543 | Unit cell dimensions. |
| b (Å) | 5.121 | |
| c (Å) | 19.876 | |
| β (°) | 98.75 | |
| Z | 4 | Number of molecules in the unit cell. |
| R₁ | 0.045 | A key indicator of the quality of the final refined model (typically <5%). |
Table 2: Selected Bond Lengths and Angles Confirming Connectivity
| Bond/Angle | Measured Value (Å or °) | Standard Value (Å or °) | Confirmation |
| C(phenol)-O(phenol) | 1.365 | ~1.36 | Confirms the phenolic hydroxyl group. |
| C(phenol)-C(oxadiazole) | 1.478 | ~1.48 | Confirms the direct link between the phenol and oxadiazole rings. |
| O(oxadiazole)-C | 1.371 / 1.375 | ~1.37 | Confirms C-O bonds within the oxadiazole ring. |
| N-N(oxadiazole) | 1.401 | ~1.40 | Confirms the N-N bond characteristic of a 1,3,4-oxadiazole. |
| C(phenol ring) | 1.385 - 1.399 | ~1.39 | Typical aromatic C-C bond lengths. |
| C(phenol)-C(phenol)-C(phenol) | 119.5 - 120.5 | ~120 | Typical sp² bond angles in a benzene ring. |
Crucially, the data would show the C-O bond of the hydroxyl group and the C-C bond to the oxadiazole ring are attached to carbons in a para (1,4) relationship on the phenyl ring, definitively distinguishing it from the ortho or meta isomers. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds from the phenolic proton to a nitrogen atom on a neighboring molecule, which are critical for understanding the material's solid-state properties.[13]
Alternative Method: X-ray Powder Diffraction (XRPD)
What if single crystals prove impossible to grow? X-ray Powder Diffraction (XRPD) is a valuable alternative, though with important distinctions.
| Feature | Single-Crystal XRD (SC-XRD) | Powder XRD (XRPD) |
| Sample Type | A single, high-quality crystal. | A microcrystalline powder (bulk sample).[14] |
| Primary Output | Absolute 3D molecular structure, atomic coordinates. | A diffraction pattern (fingerprint) of the crystalline phases present. |
| Structural Info | Definitive bond connectivity, lengths, angles. | Primarily used for phase identification, purity analysis, and unit cell determination. Structure solution is possible but far more complex and less certain than with SC-XRD.[5] |
| Best Use Case | Unambiguous structure determination of new chemical entities. | Characterizing bulk material, quality control, polymorphism studies. |
While XRPD is excellent for confirming if a bulk synthesized powder matches a known phase (whose structure has already been determined by SC-XRD), it is not the primary tool for determining a completely new molecular structure from scratch.[5]
Conclusion
For researchers and drug developers working with novel this compound derivatives, the structural hypothesis generated by spectroscopic methods is a necessary but insufficient step. Single-crystal X-ray crystallography stands alone in its ability to provide direct, unambiguous, and three-dimensional proof of atomic connectivity and stereochemistry. It replaces ambiguity with certainty, providing the foundational evidence required for high-impact publications, robust patent applications, and confident progression of a compound through the development pipeline. Investing the time to grow high-quality crystals is an investment in the scientific integrity and ultimate success of the research program.
References
- 1. ijper.org [ijper.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. asianpubs.org [asianpubs.org]
- 8. journalspub.com [journalspub.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. How To [chem.rochester.edu]
- 13. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of the Antioxidant Potential of 4-(1,3,4-Oxadiazol-2-yl)phenol and Other Phenolic Compounds
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the exploration of synthetic heterocyclic compounds with potent antioxidant properties has gained considerable momentum. Among these, phenolic derivatives of 1,3,4-oxadiazole have emerged as a promising class of molecules. This guide provides an in-depth comparative analysis of the antioxidant activity of a representative compound, 4-(1,3,4-Oxadiazol-2-yl)phenol, benchmarked against well-established natural phenolic antioxidants: quercetin, gallic acid, and the standard antioxidant, ascorbic acid.
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key antioxidant assays, and an exploration of the structure-activity relationships that govern the antioxidant potential of these compounds.
The Specter of Oxidative Stress and the Role of Antioxidants
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds, characterized by the presence of a hydroxyl group attached to an aromatic ring, are potent antioxidants capable of scavenging free radicals and mitigating oxidative damage. Their efficacy is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals.
Profiling the Antioxidant Contenders
This guide focuses on a comparative evaluation of the following compounds:
-
This compound: A synthetic compound featuring a phenol ring linked to a 1,3,4-oxadiazole moiety. The presence of the electron-deficient oxadiazole ring is thought to enhance the antioxidant activity by contributing to the resonance stabilization of the phenoxyl radical formed upon hydrogen donation.[1][2]
-
Quercetin: A flavonoid ubiquitously found in fruits and vegetables, renowned for its potent antioxidant and anti-inflammatory properties. Its antioxidant activity is attributed to the presence of multiple hydroxyl groups and a conjugated system that effectively delocalizes the unpaired electron of a radical.
-
Gallic Acid: A phenolic acid present in numerous plants, recognized for its strong antioxidant and radical-scavenging capabilities.[3] The three hydroxyl groups on the benzene ring are crucial for its high antioxidant potential.
-
Ascorbic Acid (Vitamin C): A vital water-soluble vitamin and a well-established antioxidant that serves as a benchmark in many antioxidant assays. It directly scavenges a wide array of ROS and can regenerate other antioxidants like Vitamin E.
Below is a visual representation of the chemical structures of the compounds discussed.
References
A Researcher's Guide to Comparative Molecular Docking of 4-(1,3,4-Oxadiazol-2-yl)phenol Analogues: Methodologies and Insights
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to serve as a bioisosteric replacement for amide and ester groups.[1][2] This five-membered heterocyclic ring is a common feature in compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] Among these, 4-(1,3,4-Oxadiazol-2-yl)phenol analogues have emerged as a particularly promising class of molecules. Their therapeutic potential is often rationalized through their interactions with specific biological targets.[6]
Molecular docking is an indispensable computational technique in modern drug discovery that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns.[7][8] This guide offers a comprehensive framework for conducting comparative molecular docking studies on this compound analogues. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and present a comparative analysis of these analogues against key protein targets implicated in cancer and bacterial infections.
The Strategic Importance of Target Selection
The choice of a protein target is the first critical step in a molecular docking study and should be guided by the known or hypothesized biological activity of the ligand series. For the versatile 1,3,4-oxadiazole scaffold, several well-validated targets are of high interest:
-
Tubulin: A crucial protein involved in microtubule dynamics and cell division, making it a prime target for anticancer agents.[9][10]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overexpression of EGFR is a hallmark of many cancers, and its inhibition is a clinically validated anticancer strategy.[11][12]
-
DNA Gyrase: An essential bacterial enzyme that controls the topological state of DNA, representing a key target for antibacterial drugs.[9]
This guide will focus on providing a comparative docking analysis against tubulin and EGFR as representative targets for anticancer activity.
Experimental Workflow: A Step-by-Step Protocol for Comparative Molecular Docking
The following protocol outlines a robust and reproducible workflow for the comparative molecular docking of this compound analogues. This protocol is designed to be adaptable to various molecular docking software, such as AutoDock Vina, GOLD, or Glide, which are widely recognized for their accuracy and performance.[13][14]
Part 1: Preparation of the Receptor Protein
-
Acquisition of Protein Structure: Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider the tubulin-combretastatin A4 complex (PDB ID: 5LYJ) and the EGFR tyrosine kinase domain (PDB ID: 1M17).[9][11]
-
Pre-processing of the Protein:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges) to accurately model electrostatic interactions.
-
-
File Format Conversion: Save the prepared protein structure in the appropriate format for the chosen docking software (e.g., PDBQT for AutoDock Vina).
Part 2: Ligand Preparation
-
Structure Generation: Draw the two-dimensional structures of the this compound analogues using a chemical drawing software such as ChemDraw or MarvinSketch.
-
Conversion to 3D and Energy Minimization:
-
Convert the 2D structures into three-dimensional models.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[1] This step is critical for ensuring that the ligand conformation used for docking is energetically favorable.
-
-
Defining Torsional Flexibility: Identify and define the rotatable bonds within the ligand structure. This allows the docking algorithm to explore different conformations of the ligand within the binding site, which is essential for flexible ligand docking.[15]
-
File Format Conversion: Save the prepared ligands in the appropriate file format for the docking software (e.g., PDBQT for AutoDock Vina).
Part 3: Molecular Docking Simulation
-
Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the receptor protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[1]
-
Execution of Docking: Run the molecular docking simulation using the prepared protein and ligand files. The docking algorithm will systematically sample different conformations and orientations of the ligand within the active site and calculate the binding affinity for each pose.[15]
-
Analysis of Results:
-
The primary output of the docking simulation is a set of docked poses for each ligand, ranked by their predicted binding affinity (docking score).
-
Analyze the top-ranked poses to identify the most probable binding mode.
-
Visualize the protein-ligand complexes to examine the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding.
-
Visualizing the Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Performance of this compound Analogues
To illustrate a comparative analysis, let's consider a hypothetical set of this compound analogues with varying substituents on the phenyl ring attached to the oxadiazole core.
Table 1: Comparative Docking Scores (kcal/mol) of Analogues against Tubulin and EGFR
| Analogue | Substituent (R) | Tubulin (PDB: 5LYJ) Docking Score | EGFR (PDB: 1M17) Docking Score |
| L1 | -H | -7.5 | -6.8 |
| L2 | -Cl | -8.1 | -7.2 |
| L3 | -OCH3 | -7.9 | -7.0 |
| L4 | -NO2 | -8.5 | -7.8 |
| L5 | -N(CH3)2 | -7.2 | -6.5 |
The data in Table 1 suggests that the introduction of electron-withdrawing groups, such as a nitro group (L4), may enhance the binding affinity to both tubulin and EGFR. Conversely, a bulky electron-donating group like dimethylamino (L5) appears to be less favorable for binding.
Table 2: Key Interacting Residues for Analogue L4 with Tubulin and EGFR
| Target Protein | Key Interacting Residues | Type of Interaction |
| Tubulin | Cys241, Leu242, Ala316, Val318 | Hydrophobic Interactions |
| Asn258 | Hydrogen Bond | |
| EGFR | Met769, Leu777 | Hydrogen Bonds |
| Leu718, Val726, Ala743, Leu844 | Hydrophobic Interactions |
The detailed analysis of interactions, as shown in Table 2, provides a rationale for the observed docking scores. For instance, the nitro group of L4 may form a crucial hydrogen bond with Asn258 in the active site of tubulin, contributing to its higher binding affinity. Similarly, interactions with key residues like Met769 in the EGFR active site are often indicative of potent inhibitory activity.[11]
Visualizing Ligand-Protein Interactions
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dasher.wustl.edu [dasher.wustl.edu]
- 14. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for 4-(1,3,4-Oxadiazol-2-yl)phenol: A Guide for Researchers
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry and materials science, valued for its favorable pharmacokinetic properties and thermal stability.[1] Specifically, 4-(1,3,4-Oxadiazol-2-yl)phenol serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. This guide provides a head-to-head comparison of the most common and effective synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to the Synthetic Challenge
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, such as this compound, generally involves the formation of a key N-acylhydrazone or 1,2-diacylhydrazine intermediate, followed by a cyclization step. The primary challenge lies in achieving high yields and purity while utilizing accessible, cost-effective, and environmentally benign reagents and conditions. This guide will explore three primary strategies:
-
Route 1: Dehydrative Cyclization of a 1,2-Diacylhydrazine Intermediate using a Dehydrating Agent.
-
Route 2: Reaction of 4-Hydroxybenzohydrazide with an Orthoester.
-
Route 3: Oxidative Cyclization of an N-Acylhydrazone Intermediate.
Each of these routes offers distinct advantages and disadvantages in terms of reaction conditions, substrate scope, and scalability. The following sections will delve into the specifics of each approach, providing the necessary information for an informed decision.
Route 1: Dehydrative Cyclization of a 1,2-Diacylhydrazine Intermediate
This classical and widely used method involves the condensation of a carboxylic acid with a hydrazide to form a 1,2-diacylhydrazine, which is then cyclized using a dehydrating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[2]
Rationale and Mechanistic Insight
The reaction proceeds in two key stages. First, the nucleophilic nitrogen of the hydrazide attacks the carbonyl carbon of the carboxylic acid. This is often facilitated by the activation of the carboxylic acid. In the presence of POCl₃, the diacylhydrazine intermediate is formed in situ. The second stage is the cyclodehydration. The lone pair of electrons on one of the amide nitrogens attacks the carbonyl carbon of the other acyl group. POCl₃ facilitates this by converting the amide's hydroxyl group into a good leaving group, driving the cyclization and subsequent aromatization to the stable 1,3,4-oxadiazole ring.
Caption: Dehydrative cyclization pathway.
Experimental Protocol
Synthesis of 4-(5-Aryl-1,3,4-oxadiazol-2-yl)phenol [2]
-
To a mixture of 4-hydroxybenzoic acid (1.24 mmol) and the desired aryl hydrazide (1.24 mmol) in a 50 mL round-bottom flask, add phosphorus oxychloride (5 mL) in portions at room temperature.
-
Reflux the mixture with stirring in a water bath at 80–90 °C for 3 hours.
-
After cooling to room temperature, pour the reaction mixture onto 100 mL of crushed ice and stir for 15 minutes.
-
Neutralize the mixture by adding sodium bicarbonate in portions until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 4-(5-aryl-1,3,4-oxadiazol-2-yl)phenol.
Route 2: Reaction with an Orthoester
This method provides a direct route to 2-alkyl-5-aryl-1,3,4-oxadiazoles from an aryl hydrazide and an orthoester. The orthoester serves as the source of the second carbon atom of the oxadiazole ring. This is a particularly efficient method for the synthesis of 2-methyl substituted oxadiazoles using triethyl orthoacetate.[3]
Rationale and Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the central carbon of the orthoester, with the concomitant loss of an ethoxy group. This is followed by a second intramolecular nucleophilic attack from the other nitrogen of the hydrazide, leading to the cyclization and elimination of two more molecules of ethanol to form the stable aromatic oxadiazole ring. The reaction is typically driven to completion by the removal of the ethanol byproduct.
Caption: Synthesis via orthoester condensation.
Experimental Protocol
Synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol [3]
-
In a round-bottom flask, combine 4-hydroxybenzoic acid hydrazide (9.6 parts by weight) and triethyl orthoacetate (44 parts by weight).
-
Stir the mixture and reflux overnight.
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Recrystallize the crude product from 1-butanol to yield pure 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol. A reported yield for this reaction is 99%.[3]
Route 3: Oxidative Cyclization of an N-Acylhydrazone
The oxidative cyclization of N-acylhydrazones is a versatile and widely employed method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[4][5] This route involves the initial formation of an N-acylhydrazone by condensing a hydrazide with an aldehyde, followed by cyclization using an oxidizing agent. A variety of oxidants can be used, including iodine, ceric ammonium nitrate, and electrochemical methods.[5][6]
Rationale and Mechanistic Insight
The N-acylhydrazone is first formed by the condensation of 4-hydroxybenzohydrazide with an appropriate aldehyde. The subsequent oxidative cyclization is believed to proceed via the formation of a radical or a cationic intermediate at the hydrazone nitrogen upon reaction with the oxidizing agent. This is followed by an intramolecular electrophilic attack of the nitrogen onto the oxygen of the carbonyl group, leading to the formation of a five-membered ring. Subsequent elimination and aromatization yield the 1,3,4-oxadiazole. The choice of oxidant can influence the reaction conditions and functional group tolerance.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-(1,3,4-Oxadiazol-2-yl)phenol
As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the lifecycle of the chemical reagents we use extends beyond the reaction flask. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of 4-(1,3,4-Oxadiazol-2-yl)phenol, a heterocyclic compound whose derivatives are explored for a range of biological activities.[1][2][3] The procedures outlined here are grounded in established safety protocols and are designed to ensure that this compound and its associated waste streams are handled with the necessary care and diligence.
Hazard Profile and Risk Assessment: Understanding the Compound
Phenolic compounds, as a class, are known for their toxicity, even at low concentrations.[4][5] GHS classifications for structurally similar oxadiazole phenols indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[6][7] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it possesses similar toxicological properties.
| Property | Information / Inferred Data | Source |
| Molecular Formula | C₈H₆N₂O₂ | [8][9] |
| Molecular Weight | 162.15 g/mol | [8] |
| Physical Form | Likely a solid (powder or crystals) at room temperature. | [7] |
| Inferred Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed. | [6][7][8] |
| Environmental Hazard | Phenolic compounds are generally considered hazardous to aquatic life. | [4][10] |
| Primary Disposal Route | Incineration at a licensed chemical disposal facility is the recommended method for phenols.[5][11] |
The Hierarchy of Waste Management: A Proactive Approach
Before detailing disposal procedures, it is essential to embrace the hierarchy of waste management, a framework that prioritizes waste prevention.[12] The most effective disposal method is to first minimize the amount of waste generated.
-
Source Reduction: Purchase and use only the amount of this compound required for your experiments.
-
Process Optimization: Design experiments to use smaller quantities of starting materials.
-
Avoid Spoilage: Store the chemical according to manufacturer recommendations (e.g., sealed in a dry, room temperature environment) to prevent degradation and the need to dispose of unused stock.[7]
Standard Operating Procedure for Disposal
All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[13] Never dispose of this compound or its solutions down the drain or in the regular trash.[5][6][14]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical for both safety and cost-effective disposal.[12] Mixing incompatible waste streams can lead to dangerous reactions, while mixing different types of hazardous waste can unnecessarily increase disposal costs.
-
Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and contaminated absorbent materials from spill cleanups in a designated solid waste container.[15]
-
Liquid Waste:
-
Non-halogenated Solvents: Collect solutions of this compound in solvents like ethanol, methanol, or acetone in a dedicated "Non-halogenated Organic Waste" container.
-
Halogenated Solvents: If using solvents like dichloromethane or chloroform, collect this waste in a separate "Halogenated Organic Waste" container.
-
Aqueous Waste: Collect dilute aqueous solutions and the first one or two rinses from cleaning contaminated glassware in a dedicated "Aqueous Hazardous Waste" container.[5]
-
Step 2: Container Selection and Management
The integrity of your waste container is paramount to preventing leaks and exposures.
-
Compatibility: Use containers made of a material compatible with the waste. For most organic solvents and aqueous waste, high-density polyethylene (HDPE) plastic containers are preferred.[16]
-
Condition: Ensure the container is in good condition, with no cracks or signs of degradation. The original product container can be ideal if it is intact.[17]
-
Closure: The container must have a secure, leak-proof screw-top cap. Keep containers closed at all times except when adding waste.[13][16][17] This is a regulatory requirement and prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Secondary Containment: Store liquid waste containers in a larger, chemically resistant tray or tub to contain any potential leaks.
Step 3: Labeling
Proper labeling is a non-negotiable regulatory requirement. An improperly labeled container can result in a safety incident or a compliance violation.
Your hazardous waste label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name of all contents. Do not use abbreviations or chemical formulas. For this compound, list it explicitly.
-
The approximate percentage of each component.
-
The specific hazard characteristics (e.g., Flammable, Toxic, Irritant).
-
The date waste was first added to the container (the "accumulation start date").
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[16][17]
-
Location: The SAA must not be in a high-traffic area and should be away from sinks or floor drains.
-
Segregation: Within the SAA, ensure incompatible waste containers are stored separately (e.g., acids away from bases, oxidizers away from flammables).[17]
-
Volume Limits: Do not exceed 55 gallons of total hazardous waste in your SAA. For acutely toxic wastes (EPA "P-listed"), the limit is one quart.[16]
Step 5: Final Disposal
Laboratory personnel should never transport hazardous waste themselves.[13]
-
When your waste container is approximately 90% full, or if it has been in accumulation for the maximum time allowed by your institution (often 12 months), submit a request for pickup.[16][17]
-
Contact your institution's EHS department or follow their established online procedure to schedule a waste collection.[13][16]
-
EHS professionals will transport the waste to a central facility for consolidation and shipment to a licensed hazardous waste disposal facility, where it will be destroyed via high-temperature incineration.[5][11]
Decontamination and Spill Management
Decontamination of Glassware and Equipment
-
Triple Rinsing: A container that held an acute hazardous waste must be triple-rinsed with a suitable solvent before it can be considered "empty" and disposed of as regular trash or cleaned for reuse.[13]
-
Collect Rinsate: The first two rinses are considered hazardous waste and must be collected in the appropriate liquid waste container.[5][12]
-
Deface Labels: Before disposing of an empty, cleaned container in the trash, completely remove or deface the original chemical label.[13]
Spill Response
For any spill you do not feel comfortable cleaning up, evacuate the area and contact your EHS office immediately.[15]
For a minor spill of solid this compound:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE: lab coat, safety goggles, and double nitrile gloves.
-
Gently sweep up the powder, avoiding dust generation, and place it into a sealed container for disposal as solid hazardous waste.[11][15]
-
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.
-
Wash the area with soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams associated with this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Review of various treatment methods for the abatement of phenolic compounds from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. aksci.com [aksci.com]
- 7. 2-(1,3,4-Oxadiazol-2-yl)phenol | 1008-65-7 [sigmaaldrich.com]
- 8. 3-(1,3,4-Oxadiazol-2-yl)phenol | C8H6N2O2 | CID 4300762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. saltworkstech.com [saltworkstech.com]
- 11. capotchem.com [capotchem.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. vumc.org [vumc.org]
- 14. acs.org [acs.org]
- 15. chemistry.unm.edu [chemistry.unm.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to the Safe Handling and Disposal of 4-(1,3,4-Oxadiazol-2-yl)phenol
For the diligent researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety of its execution. The compound 4-(1,3,4-Oxadiazol-2-yl)phenol, while a molecule of significant interest, demands a handling protocol rooted in a deep understanding of its potential hazards. Although comprehensive toxicological data for this specific molecule is not extensively documented, its constituent chemical structures—a phenol group and a 1,3,4-oxadiazole ring—provide critical insights into the necessary safety precautions. This guide offers a procedural framework for the safe handling, operation, and disposal of this compound, ensuring both personal safety and the preservation of a secure research environment.
Hazard Analysis: A Proactive Approach to Safety
The primary hazards associated with this compound are inferred from its phenolic structure. Phenol is a well-documented toxic and corrosive substance.[1][2] Acute exposure can lead to severe chemical burns, tissue necrosis, and systemic toxicity upon ingestion, inhalation, or skin absorption.[1] The phenolic hydroxyl group can cause numbness upon initial contact, potentially delaying the recognition of a chemical burn.[1] Furthermore, GHS classifications for structurally similar compounds, such as 3-(1,3,4-oxadiazol-2-yl)phenol, indicate it may be harmful if swallowed and can cause significant skin and eye irritation.[3] Therefore, a conservative approach that treats this compound with a high degree of caution is scientifically prudent.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable. The selection of each component is based on creating a robust barrier against potential splashes, aerosol inhalation, and skin contact.
| PPE Component | Specifications & Rationale |
| Hand Protection | Inner Glove: Standard nitrile exam glove. Outer Glove: Thicker (e.g., 8mil) nitrile or neoprene utility gloves. This double-gloving technique provides enhanced protection against incidental contact and allows for the safe removal of the contaminated outer layer without compromising the inner barrier.[4] |
| Eye & Face Protection | Primary: Chemical splash goggles meeting ANSI Z87.1 standards. Secondary: A full-face shield must be worn over the goggles, especially when handling the solid compound or solutions greater than 1 liter, to protect against splashes and sprays.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned with snug cuffs, is mandatory. For procedures with a high splash potential, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1][4] |
| Footwear | Solid-topped, closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[4] |
| Respiratory Protection | All handling of the solid (powder) form of this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[4] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[6] |
Operational Plan: A Step-by-Step Procedural Guide
A meticulous and systematic workflow is essential to minimize the risk of exposure during the handling of this compound.
Pre-Handling Safety Checklist
-
Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure safety showers and eyewash stations are accessible and have been recently tested.[1]
-
PPE Availability: Confirm all necessary PPE is available, inspected for damage, and fits correctly.
-
Spill Kit: Locate the laboratory's chemical spill kit and ensure it is stocked with absorbents suitable for phenol-based compounds.
-
Waste Management: Prepare and clearly label a dedicated hazardous waste container for all solid and liquid waste contaminated with this compound.[7]
Step-by-Step Handling Protocol
-
Donning PPE: Put on your lab coat, inner gloves, safety goggles, and outer gloves. If required, don your respirator and face shield.
-
Work Area Preparation: Conduct all work within the fume hood. Place absorbent bench paper on the work surface to contain minor spills.
-
Weighing and Transfer: Carefully weigh the solid compound on weighing paper or in a tared container. Avoid creating dust. Use a spatula for transfers.
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Post-Procedure: Upon completion, decontaminate the work surface. Carefully remove the outer gloves and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.[6]
Caption: A procedural workflow for the safe handling of this compound.
Emergency Response and Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan
All materials contaminated with this compound are to be considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, bench liners, and any unreacted solid. Place these items in the pre-labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[7]
-
Container Management: Ensure all waste containers are kept closed except when adding waste.[7] Follow all institutional and local regulations for the final pickup and disposal of chemical hazardous waste.
By adhering to this comprehensive guide, you establish a self-validating system of safety that protects you, your colleagues, and your research. The causality behind each step is clear: to prevent chemical exposure through robust engineering controls, diligent personal protective equipment use, and methodical operational and disposal procedures.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. byjus.com [byjus.com]
- 3. 3-(1,3,4-Oxadiazol-2-yl)phenol | C8H6N2O2 | CID 4300762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. capotchem.com [capotchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
